molecular formula C6H10N2O3 B1323077 2-Oxo-1-piperazineacetic acid CAS No. 24860-46-6

2-Oxo-1-piperazineacetic acid

Cat. No.: B1323077
CAS No.: 24860-46-6
M. Wt: 158.16 g/mol
InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N
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Description

2-Oxo-1-piperazineacetic acid is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKYEBFQKSINNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633862
Record name (2-Oxopiperazin-1-yl)acetic acid
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24860-46-6
Record name 2-Oxo-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24860-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxopiperazin-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its structure, synthesis, reactivity, and analytical characterization, offering insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 24860-46-6) is a derivative of piperazine featuring a lactam functionality and an N-acetic acid substituent. This unique combination of functional groups imparts a distinct set of chemical and physical properties that are critical to its utility as a versatile building block.[1]

The molecular formula of this compound is C₆H₁₀N₂O₃, with a molecular weight of 158.16 g/mol .[1][2] The presence of both a carboxylic acid and a lactam within the same molecule suggests a compound with a balance of hydrophilic and lipophilic character, influencing its solubility and potential for biological activity.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
CAS Number 24860-46-632705-76-3
Molecular Formula C₆H₁₀N₂O₃C₆H₁₁ClN₂O₃
Molecular Weight 158.16 g/mol 194.61 g/mol
Melting Point Not reported198 - 200 °C
Boiling Point 421.1 ± 40.0 °C (Predicted)Not available
pKa 3.47 ± 0.10 (Predicted)Not available
Solubility Good solubility in water; moderate in methanol; slightly soluble in DMSO.Not available

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the intramolecular cyclization of symmetrical ethylenediaminediacetic acid under acidic conditions. This procedure provides a straightforward route to the desired lactam.

Experimental Protocol: Synthesis from Ethylenediaminediacetic Acid[2]

Materials:

  • Symmetrical ethylenediaminediacetic acid

  • Concentrated hydrochloric acid

  • Deionized water

  • 50% Sodium hydroxide solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and heating mantle, add 150 g of deionized water, 25.0 g (0.14 mole) of symmetrical ethylenediaminediacetic acid, and 28 g of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for four hours with stirring.

  • Cool the reaction mixture and filter it through a medium glass frit funnel under vacuum.

  • Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution and filter again.

  • Further, adjust the pH of the filtrate to about 5 with a 50% sodium hydroxide solution.

  • Remove the volatile components in vacuo at a temperature of 60-70 °C.

  • Dry the resulting solid in a vacuum oven at 55-60 °C for several hours to yield this compound.

  • Confirmation of the product structure is typically achieved through proton and carbon NMR spectroscopy.[2]

Synthesis EDDA Ethylenediaminediacetic Acid Reflux Reflux, 4h EDDA->Reflux 1. HCl Conc. HCl, H2O HCl->Reflux Product This compound Reflux->Product 2. Workup (pH adjustment, drying)

Figure 1. Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its constituent functional groups: the secondary amine within the lactam ring, the tertiary amine, the amide carbonyl, and the carboxylic acid.

N-Acylation and N-Alkylation

The secondary amine (N-H) of the piperazinone ring is available for reactions such as acylation and alkylation. These reactions allow for the introduction of a wide variety of substituents, making this compound a valuable scaffold for creating libraries of compounds for drug discovery. For instance, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base, while alkylation can be performed with alkyl halides.

Carboxylic Acid Derivatization

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These modifications are crucial for modulating the pharmacokinetic properties of drug candidates.

Stability Profile

This compound exhibits good stability under neutral and acidic conditions. However, under strongly basic conditions, the lactam ring is susceptible to hydrolysis. It is also recommended to store the compound in a dry environment due to its potential hygroscopicity.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the acetic acid moiety. The methylene protons of the acetic acid would appear as a singlet. The protons on the piperazine ring would likely present as complex multiplets due to their diastereotopic nature and coupling with each other. The N-H proton of the lactam would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would feature signals for the two carbonyl carbons (lactam and carboxylic acid) in the downfield region (typically >160 ppm). The methylene carbons of the piperazine ring and the acetic acid group would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the carboxylic acid. A broad O-H stretching band from the carboxylic acid would also be a prominent feature. The N-H stretching vibration of the lactam would also be observable.

Table 2: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Lactam)~3200
C-H (Aliphatic)2950-2850
C=O (Carboxylic Acid)~1710
C=O (Lactam)~1650
Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of water, carbon dioxide from the carboxylic acid, and fragmentation of the piperazine ring.

Analytical Methods

The analysis of this compound and its derivatives can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, UV detection may require derivatization to enhance sensitivity. Alternatively, detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Gas Chromatography (GC)

For GC analysis, derivatization of the carboxylic acid and the N-H group is necessary to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane for the carboxylic acid).

AnalyticalWorkflow cluster_hplc HPLC Analysis cluster_gc GC Analysis HPLC_Sample Sample Solution Derivatization_HPLC Derivatization (Optional for UV) HPLC_Sample->Derivatization_HPLC HPLC Reversed-Phase HPLC HPLC_Sample->HPLC Derivatization_HPLC->HPLC Detector_HPLC Detection (UV, MS, ELSD) HPLC->Detector_HPLC GC_Sample Sample Solution Derivatization_GC Derivatization (Required) GC_Sample->Derivatization_GC GC Gas Chromatography Derivatization_GC->GC Detector_GC Detection (FID, MS) GC->Detector_GC

Figure 2. General analytical workflows for this compound.

Applications in Drug Discovery and Development

The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The presence of the acetic acid moiety on the nitrogen atom provides a convenient handle for further chemical modifications and for influencing the pharmacokinetic profile of potential drug candidates. Its derivatives have been explored for various therapeutic areas, leveraging the structural features of the piperazine ring which is known to interact with various biological targets.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. This compound HCl. [Link]

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An In-Depth Technical Guide to 2-Oxo-1-piperazineacetic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold

Within the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for designing molecules that can effectively interact with biological targets. 2-Oxo-1-piperazineacetic acid (2-OPA) is a specialized derivative of this scaffold, incorporating both a lactam (a cyclic amide) and a carboxylic acid moiety. This combination of functional groups imparts a distinctive chemical personality, making it a versatile synthon for the development of novel therapeutics, particularly in areas like mental health and infectious diseases.[2] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications for professionals in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a six-membered piperazine ring with a carbonyl group (ketone) at the C2 position and an acetic acid group attached to the N1 nitrogen.[2] This arrangement results in a molecule with the chemical formula C₆H₁₀N₂O₃.[2] The presence of the electron-withdrawing keto group and the acidic carboxylic acid function significantly influences the electron distribution and reactivity of the entire molecule.

Key Structural Identifiers
  • IUPAC Name: 2-(2-oxopiperazin-1-yl)acetic acid[2]

  • CAS Number: 24860-46-6[2][3][4][5]

  • Molecular Formula: C₆H₁₀N₂O₃[2][3][5]

  • Canonical SMILES: C1CN(C(=O)CN1)CC(=O)O[2]

  • InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N[2]

Physicochemical Data Summary

The integration of polar functional groups—a carboxylic acid, an amide, and a secondary amine—governs the compound's physical properties, particularly its solubility and acidic nature.

PropertyValueSource(s)
Molecular Weight 158.16 g/mol [2][3]
Density 1.293 g/cm³ (Predicted)[2][6]
Boiling Point 421.1 ± 40.0 °C (Predicted)[6]
pKa 3.47 ± 0.10 (Predicted)[2]
Appearance Solid[7]
Storage Temperature 2-8°C[6]
Solubility Good solubility in water; moderate in methanol; slight in DMSO.[2][7]

A notable characteristic of 2-OPA is its pronounced acidic character (predicted pKa of 3.47), which starkly contrasts with the basicity of simple piperazine (pKa ~9.7).[2] This acidity is attributed to the carboxylic acid group and is a key feature influencing its behavior in biological systems and its utility in synthesis. Its good aqueous solubility is an advantageous property for pharmaceutical development.[2]

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, often starting from commercially available precursors. The choice of method depends on factors such as scale, desired purity, and available starting materials.

Common Synthetic Pathways
  • Intramolecular Cyclization (Lactamization): A robust and common method involves the intramolecular cyclization of an ethylenediamine diacetic acid precursor. This approach leverages the formation of the stable six-membered lactam ring under specific conditions.[3]

  • Acylation of Piperazinone: Another route involves the direct N-alkylation of a pre-formed piperazin-2-one ring with a haloacetic acid derivative, such as chloroacetic acid.

  • Multi-step Synthesis from Amino Acids: More complex, stereospecific syntheses can begin from chiral amino acids, which are converted into 1,2-diamines and then undergo a series of steps to build the substituted piperazine ring.[1]

Workflow: Synthesis via Lactamization of Ethylenediaminediacetic Acid

This protocol is based on a documented procedure for creating the lactam of symmetrical ethylenediaminediacetic acid.[3] The causality behind this workflow lies in using acid catalysis and heat to drive the dehydration and subsequent ring closure of the linear precursor to form the thermodynamically stable piperazinone ring.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product EDDA Ethylenediaminediacetic Acid Reflux Heat at Reflux (4 hours) EDDA->Reflux HCl Conc. Hydrochloric Acid HCl->Reflux H2O Deionized Water H2O->Reflux Filter1 Filter Mixture Reflux->Filter1 Cool mixture AdjustpH1 Adjust pH to ~1.5 (50% NaOH) Filter1->AdjustpH1 Filtrate Filter2 Filter Precipitate AdjustpH1->Filter2 AdjustpH2 Adjust pH to ~5 (50% NaOH) Filter2->AdjustpH2 Filtrate Evap Remove Volatiles (in vacuo) AdjustpH2->Evap Dry Dry Solid in Vacuum Oven Evap->Dry Product This compound Dry->Product Confirmed by NMR

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is an illustrative example based on a cited method and should be adapted and optimized with appropriate laboratory safety precautions.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add symmetrical ethylenediaminediacetic acid (0.14 mol), deionized water (150 g), and concentrated hydrochloric acid (28 g).

  • Cyclization: Heat the mixture to reflux and maintain for four hours with stirring. The acidic environment and high temperature facilitate the intramolecular amide bond formation.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the contents through a medium glass frit funnel under vacuum to remove any insoluble byproducts.

  • pH Adjustment & Purification (Step 1): Adjust the pH of the filtrate to approximately 1.5 using a 50% sodium hydroxide solution. This may cause precipitation of certain impurities, which are then removed by a second filtration.

  • pH Adjustment (Step 2): Adjust the pH of the resulting filtrate to approximately 5 with 50% sodium hydroxide solution.

  • Isolation: Remove all volatile components (water and residual acid) in vacuo at 60-70°C using a rotary evaporator.

  • Drying: Dry the resulting solid in a vacuum oven at 55-60°C for several hours to yield the final product.

  • Characterization: Confirm the structure and purity of the product using proton (¹H) and carbon (¹³C) NMR spectroscopy.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block.[2][8] Its functional groups—a nucleophilic secondary amine, a carboxylic acid for amide coupling, and a lactam core—provide multiple points for chemical modification, allowing for the systematic exploration of chemical space.

Role as a Chemical Scaffold

The compound's structure is a key component in the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.[2]

  • CNS Disorders: Piperazine derivatives are well-known for their activity on central nervous system (CNS) targets, such as serotonin and dopamine receptors. The 2-OPA scaffold can be elaborated to create novel ligands for these receptors, with potential applications as antidepressant or antipsychotic agents.[2]

  • Antimicrobial Agents: The piperazine ring is present in several antibacterial drugs. Modifications to the 2-OPA structure have been explored to develop new compounds with activity against various Gram-positive and Gram-negative bacteria.[2]

  • Enzyme Inhibition: The specific geometry and functionality of 2-OPA make it a candidate for designing inhibitors of enzymes like urease and carbonic anhydrase.[2]

The diagram below illustrates the logical relationship of how 2-OPA serves as a core scaffold from which diverse derivatives are built to target different biological systems.

ApplicationScaffold cluster_derivatives Chemical Derivatization cluster_targets Therapeutic Targets & Applications Core This compound Secondary Amine Carboxylic Acid Deriv1 Amide Coupling Core:c->Deriv1 Deriv2 N-Alkylation / N-Arylation Core:n->Deriv2 App1 CNS Receptor Ligands (Antidepressants) Deriv1->App1 App3 Enzyme Inhibitors Deriv1->App3 Deriv2->App1 App2 Novel Antimicrobials Deriv2->App2

Caption: 2-OPA as a central scaffold for therapeutic agent development.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its unique combination of a constrained lactam, a reactive amine, and a coupling-ready carboxylic acid provides a foundation for creating structurally diverse and biologically active molecules. An understanding of its core structure, properties, and synthesis is essential for researchers aiming to leverage the power of this privileged scaffold in the pursuit of next-generation therapeutics.

References

  • Smolecule. (2023). Buy this compound | 24860-46-6.
  • ChemicalBook. This compound synthesis.
  • ChemBK. This compound HCl - Physico-chemical Properties.
  • ChemicalBook. This compound CAS#: 24860-46-6.
  • ChemicalBook. (2022). This compound | 24860-46-6.
  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.
  • Chemsigma. This compound [24860-46-6].
  • Guidechem. This compound 24860-46-6 wiki.
  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Nanjing Bike Biotechnology Co., Ltd. This compound | Building block.

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An In-Depth Technical Guide to the Synthesis of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Oxo-1-piperazineacetic acid (CAS No: 24860-46-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details established synthetic routes, including underlying mechanisms, step-by-step experimental protocols, and a comparative analysis of the methodologies. The guide emphasizes scientific integrity, providing field-proven insights and referencing authoritative sources to support the described protocols and mechanistic claims.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid, piperazinone core, combined with the carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. The piperazine ring is a prevalent feature in many FDA-approved drugs, and the introduction of a lactam functionality and an acetic acid side chain offers unique opportunities for molecular design and interaction with biological targets.[2] Derivatives of this compound are being explored for their potential in treating a range of conditions, highlighting the importance of robust and efficient synthetic routes to this valuable intermediate.[1]

This guide will explore the most prominent and practical synthesis pathways for this compound, offering a critical evaluation of each to aid researchers in selecting the most appropriate method for their specific needs.

Synthesis Pathway I: Intramolecular Cyclization of Ethylenediaminediacetic Acid Derivatives

This pathway represents a direct and efficient method for the preparation of this compound through the intramolecular cyclization of a linear precursor. The most common starting material for this route is symmetrical ethylenediaminediacetic acid.

Mechanistic Rationale

The core of this synthesis is an acid-catalyzed intramolecular nucleophilic acyl substitution. The reaction proceeds by the protonation of the carboxylic acid group of symmetrical ethylenediaminediacetic acid, which activates the carbonyl carbon towards nucleophilic attack by the distal secondary amine. This attack forms a tetrahedral intermediate, which then collapses to form the stable six-membered lactam ring of the piperazinone, with the elimination of a water molecule. The use of a strong acid like hydrochloric acid is crucial to catalyze the reaction and ensure a high conversion rate.

Logical Flow of the Cyclization Reaction

G cluster_0 Reaction Initiation cluster_1 Ring Formation cluster_2 Product Formation Start Symmetrical Ethylenediaminediacetic Acid in Aqueous HCl Protonation Protonation of a Carboxylic Acid Group Start->Protonation Acid Catalyst Attack Intramolecular Nucleophilic Attack by Secondary Amine Protonation->Attack Intermediate Formation of Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate & Elimination of Water Intermediate->Collapse Product This compound Collapse->Product

Caption: Acid-catalyzed intramolecular cyclization pathway.

Detailed Experimental Protocol

The following protocol is a robust and well-documented method for the synthesis of this compound from symmetrical ethylenediaminediacetic acid.[3]

Materials:

  • Symmetrical ethylenediaminediacetic acid (0.14 mole)

  • Deionized water (150 g)

  • Concentrated hydrochloric acid (28 g)

  • 50% Sodium hydroxide solution

  • Round-bottom reaction flask with a thermometer, temperature controller, water-cooled reflux condenser, and heating mantle

  • Magnetic stirrer bar

  • Medium glass frit funnel

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: To a round-bottom reaction flask, add deionized water (150 g), symmetrical ethylenediaminediacetic acid (25.0 g, 0.14 mole), and concentrated hydrochloric acid (28 g).

  • Reflux: Equip the flask with a magnetic stirrer, thermometer, reflux condenser, and heating mantle. Stir the mixture and heat to reflux. Maintain the reflux for four hours.

  • Cooling and Filtration: After four hours, cool the reaction mixture. Filter the contents using a medium glass frit funnel under vacuum to remove any unreacted starting material or insoluble byproducts.

  • pH Adjustment and Isolation:

    • Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution.

    • Filter the solution again using a medium glass frit funnel under vacuum.

    • Adjust the pH of the filtrate to approximately 5 with a 50% sodium hydroxide solution.

  • Solvent Removal and Drying:

    • Remove the volatiles (water) from the filtrate in vacuo at a temperature of 60°-70° C.

    • Dry the resulting solids in a vacuum oven at 55°-60° C for several hours.

  • Characterization: The final product, the lactam of symmetrical ethylenediaminediacetic acid (this compound), can be confirmed by proton and carbon NMR spectroscopy.

Discussion of Experimental Choices and Field Insights
  • Choice of Acid: Concentrated hydrochloric acid serves as a strong acid catalyst, which is essential for the efficient protonation of the carboxylic acid and subsequent cyclization.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular reaction to proceed at a reasonable rate. The four-hour reflux time is empirically determined to ensure high conversion.

  • pH Adjustment: The stepwise pH adjustment is a critical purification step. Lowering the pH to 1.5 helps to precipitate out certain impurities, while the final adjustment to pH 5 brings the desired product to its isoelectric point, facilitating its isolation upon removal of the solvent.

  • Vacuum Drying: Drying under vacuum at a moderate temperature is crucial to remove residual water without causing thermal degradation of the product.

Synthesis Pathway II: N-Alkylation of Piperazin-2-one

This pathway involves the initial formation of the piperazin-2-one ring, followed by the N-alkylation of the secondary amine with a suitable acetic acid synthon. This approach offers modularity, as the piperazin-2-one intermediate can be synthesized through various methods and then functionalized.

Synthesis of the Piperazin-2-one Intermediate

A common method for the synthesis of piperazin-2-one is the reaction of ethylenediamine with an ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate. This reaction typically proceeds in two stages: an initial nucleophilic substitution followed by a cyclization step.

Challenges and Solutions: A significant challenge in this approach is the potential for side reactions due to the two equally reactive primary amino groups of ethylenediamine. To mitigate this, an excess of ethylenediamine is often used to favor the monosubstituted intermediate. An alternative and more selective approach involves the use of chloroethylamine instead of ethylenediamine, which can lead to a cleaner reaction and simpler purification.

N-Alkylation Step

Once the piperazin-2-one is obtained, the secondary amine can be alkylated with a haloacetic acid or its ester (e.g., ethyl bromoacetate) in the presence of a base. The base is necessary to deprotonate the secondary amine, increasing its nucleophilicity for the attack on the electrophilic carbon of the haloacetic acid derivative.

Workflow for the N-Alkylation of Piperazin-2-one

G Start Piperazin-2-one Base Addition of Base (e.g., K2CO3, Et3N) Start->Base Deprotonation Deprotonation of Secondary Amine Base->Deprotonation Alkylation Nucleophilic Attack on Haloacetic Acid Ester Deprotonation->Alkylation Intermediate Ester Intermediate Alkylation->Intermediate Hydrolysis Ester Hydrolysis (Acidic or Basic) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis via N-alkylation.

Protective Group Strategy for Enhanced Selectivity

To further improve the selectivity of the N-alkylation, a protecting group strategy can be employed. The use of a tert-butyloxycarbonyl (Boc) group to protect one of the nitrogen atoms of piperazine allows for the selective alkylation of the other nitrogen. Subsequent deprotection and cyclization can then yield the desired product with higher purity and yield.

Alternative Synthetic Approaches: An Overview

Several other synthetic routes to this compound have been reported, offering alternative strategies depending on the available starting materials and desired scale of production.

  • From Amino Acids: Multistep syntheses starting from readily available amino acids can provide access to chiral derivatives of this compound.[2] These routes typically involve the coupling of two amino acid-derived fragments, followed by cyclization to form the piperazinone ring.

  • Condensation of Glycine and Diacetylhydrazine: This method involves the condensation of glycine with diacetylhydrazine to form a precursor that can be subsequently cyclized to the piperazinone ring.[1]

  • Ring-Opening of N-Boc-Protected Piperazine-2-ones: This strategy involves the synthesis of an N-Boc-protected piperazin-2-one, followed by a ring-opening reaction and subsequent functionalization to introduce the acetic acid moiety.[1]

Comparative Analysis of Synthesis Pathways

The choice of a particular synthetic pathway depends on several factors, including the desired scale of the synthesis, purity requirements, cost and availability of starting materials, and the technical capabilities of the laboratory.

Pathway Starting Materials Key Advantages Potential Challenges
Intramolecular Cyclization Symmetrical ethylenediaminediacetic acidDirect, one-pot reaction; well-established protocol.Availability and cost of the starting material.
N-Alkylation of Piperazin-2-one Ethylenediamine, haloacetic acid estersModular approach; allows for the synthesis of derivatives.Potential for side reactions; may require protective groups.
From Amino Acids Amino acidsAccess to chiral products.Multistep synthesis; may have lower overall yield.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The intramolecular cyclization of symmetrical ethylenediaminediacetic acid stands out as a direct and efficient method with a well-documented protocol. The N-alkylation of a pre-formed piperazin-2-one ring offers a more modular approach, which can be advantageous for the synthesis of a library of derivatives. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project. This guide provides the necessary technical information and insights to assist researchers in making an informed decision and successfully implementing the synthesis of this important heterocyclic building block.

References

  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Synthesis of piperazinones from amino acids. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis of Piperazin-2-ones - Thieme Chemistry Source: Thieme Chemistry URL: [Link]

  • Title: this compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd Source: Nanjing Bike Biotechnology Co., Ltd URL: [Link]

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An In-depth Technical Guide to (2-oxo-1-piperazinyl)acetic acid (CAS: 24860-46-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-oxo-1-piperazinyl)acetic acid, a heterocyclic compound featuring the privileged piperazine-2-one scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets.[1][2] This document delves into the chemical identity, physicochemical properties, synthesis, analytical characterization, and potential biological significance of (2-oxo-1-piperazinyl)acetic acid. It is designed to be a foundational resource for researchers exploring its utility as a building block in drug discovery and development. While specific biological data on this exact molecule is limited in publicly accessible literature, this guide synthesizes information on closely related analogs to project its potential applications and outlines experimental workflows for its comprehensive evaluation.

Molecular Overview and Physicochemical Properties

(2-oxo-1-piperazinyl)acetic acid, with the CAS number 24860-46-6, is a derivative of piperazine characterized by a lactam functionality at the 2-position and an acetic acid substituent on the nitrogen at the 1-position. This unique combination of a cyclic amide and a carboxylic acid on the piperazine ring distinguishes its properties from simple piperazine derivatives.[3]

Chemical Structure and Identifiers
  • IUPAC Name: 2-(2-oxopiperazin-1-yl)acetic acid

  • Synonyms: (2-oxo-1-piperazinyl)acetic acid

  • CAS Number: 24860-46-6

  • Molecular Formula: C₆H₁₀N₂O₃

  • Molecular Weight: 158.16 g/mol

  • InChI Key: VYKYEBFQKSINNA-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The presence of both a carboxylic acid and a lactam group contributes to a higher boiling point and density compared to unsubstituted piperazine, a result of enhanced intermolecular hydrogen bonding opportunities.[3] The compound is a white to off-white crystalline powder and exhibits hygroscopic tendencies.

PropertyValueSource(s)
Appearance White to off-white crystalline powder
Molecular Weight 158.16 g/mol
Boiling Point (Predicted) 421.1 ± 40.0 °C[4]
Density (Predicted) 1.293 g/cm³[4]
pKa (Predicted) 3.47 ± 0.10
Storage Temperature Room Temperature / 2-8°C[4]

Synthesis and Purification

The synthesis of (2-oxo-1-piperazinyl)acetic acid can be achieved through the cyclization of a suitable precursor. A well-documented method involves the acid-catalyzed intramolecular lactamization of symmetrical ethylenediaminediacetic acid.[5]

Synthetic Workflow: Lactamization of Ethylenediaminediacetic Acid

This procedure outlines the conversion of ethylenediaminediacetic acid to its corresponding lactam, (2-oxo-1-piperazinyl)acetic acid, through acid-catalyzed cyclization.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Purification A Ethylenediaminediacetic Acid R Reaction Mixture in Round-Bottom Flask A->R B Deionized Water B->R C Concentrated HCl C->R Heat Reflux (4 hours) R->Heat Cool Cool to RT Heat->Cool Filter1 Filter (Glass Frit) Cool->Filter1 AdjustpH1 Adjust pH to ~1.5 (50% NaOH) Filter1->AdjustpH1 Filter2 Filter AdjustpH1->Filter2 AdjustpH2 Adjust pH to ~5 (50% NaOH) Filter2->AdjustpH2 Evap Remove Volatiles (in vacuo, 60-70°C) AdjustpH2->Evap Dry Dry in Vacuum Oven (55-60°C) Evap->Dry Product (2-oxo-1-piperazinyl)acetic acid Dry->Product

Caption: Workflow for the synthesis of (2-oxo-1-piperazinyl)acetic acid.

Detailed Experimental Protocol

Materials:

  • Symmetrical ethylenediaminediacetic acid (0.14 mole, 25.0 g)

  • Deionized water (150 g)

  • Concentrated hydrochloric acid (28 g)

  • 50% Sodium hydroxide solution

  • Round-bottom flask with reflux condenser, thermometer, and heating mantle

  • Magnetic stirrer

  • Glass frit funnel

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add deionized water (150 g), symmetrical ethylenediaminediacetic acid (25.0 g), and concentrated hydrochloric acid (28 g).[5]

  • Stir the mixture and heat to reflux for four hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Filter the contents through a medium glass frit funnel under vacuum to remove any solid impurities.[5]

  • Adjust the pH of the filtrate to approximately 1.5 using a 50% sodium hydroxide solution.[5]

  • Filter the solution again to remove any precipitate that may have formed.[5]

  • Adjust the pH of the filtrate to approximately 5 with 50% sodium hydroxide solution.[5]

  • Remove the volatiles from the solution in vacuo at a temperature of 60-70°C.[5]

  • Dry the resulting solid in a vacuum oven at 55-60°C for several hours to yield the final product.[5]

  • The identity and purity of the lactam product should be confirmed by proton and carbon NMR.[5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the acetic acid moiety. The methylene protons of the acetic acid group would likely appear as a singlet. The four methylene groups of the piperazine ring would present as multiplets. The NH proton of the lactam would likely be a broad singlet.

  • 13C NMR (Predicted): The carbon NMR spectrum should display six unique carbon signals. Key expected chemical shifts include signals for the carboxylic acid carbon, the amide carbonyl carbon, the methylene carbon of the acetic acid group, and the three distinct methylene carbons of the piperazine-2-one ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Lactam)3200-3100
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic Acid)1725-1700
C=O stretch (Lactam)1680-1640
C-N stretch1250-1020
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected [M+H]+ ion would be at m/z 159.07, and the [M-H]- ion at m/z 157.06.

Potential Biological Activity and Applications in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Derivatives have shown a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antimicrobial, and anticancer effects.[7]

Rationale for Biological Screening

Given the structural motifs present in (2-oxo-1-piperazinyl)acetic acid, several avenues for biological investigation are warranted.

G cluster_0 cluster_1 Core (2-oxo-1-piperazinyl)acetic acid A Antimicrobial Activity Core->A Piperazine Scaffold B Enzyme Inhibition (e.g., Urease, Carbonic Anhydrase) Core->B Carboxylic Acid & Lactam Moieties C CNS Receptor Modulation (Serotonin, Dopamine Pathways) Core->C Piperazine Scaffold D Anticancer Activity Core->D Piperazin-2-one Core

Caption: Potential biological activities based on structural features.

Proposed Screening Protocols
  • Antimicrobial Assays: The compound can be screened against a panel of Gram-positive and Gram-negative bacteria using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Enzyme Inhibition Assays: Based on the activity of similar compounds, screening against enzymes such as urease and carbonic anhydrase could be performed using established colorimetric or fluorometric assays.

  • Receptor Binding Assays: To investigate potential CNS activity, competitive radioligand binding assays for serotonin and dopamine receptors would be a primary step.

  • Cytotoxicity Assays: The compound's potential as an anticancer agent can be initially evaluated through cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[7]

Safety and Handling

For the N-Boc protected analog, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] It is prudent to handle (2-oxo-1-piperazinyl)acetic acid with similar precautions. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be handled in a well-ventilated area.

Conclusion

(2-oxo-1-piperazinyl)acetic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is straightforward, and its structure incorporates key pharmacophoric elements. While specific biological data for this compound is not extensively published, the known activities of the broader piperazine and piperazin-2-one classes provide a strong rationale for its further investigation. This guide serves as a foundational resource to stimulate and support such research endeavors, providing the necessary chemical and procedural information for scientists in the field of drug discovery.

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A Technical Guide to the Thermodynamic Properties of 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing the current scarcity of direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to determine its core thermodynamic parameters. We delve into the causality behind experimental choices in techniques such as Differential Scanning Calorimetry (DSC) and Bomb Calorimetry, presenting them as self-validating systems for generating reliable data. Furthermore, we explore the power of computational chemistry, particularly Density Functional Theory (DFT), as a predictive tool for estimating thermodynamic properties and guiding experimental design. This guide is intended to be a foundational resource for researchers, providing both the theoretical framework and practical protocols necessary to investigate the thermodynamic landscape of this compound and its derivatives, thereby supporting rational drug design and development.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug molecule from discovery to clinical application is paved with a deep understanding of its physicochemical properties. Among these, the thermodynamic profile—encompassing enthalpy, entropy, Gibbs free energy, and heat capacity—is of paramount importance. These properties govern the stability, solubility, and reactivity of a compound, directly influencing its biopharmaceutical behavior, formulation strategies, and manufacturing processes.[2]

This compound, a molecule featuring a piperazine ring coupled with an acetic acid moiety, presents a unique structural framework with potential for diverse biological activities.[1] Its stability under various environmental conditions is a critical factor for storage and handling.[1] A thorough understanding of its thermodynamic characteristics is therefore not merely academic but a crucial step in unlocking its full therapeutic potential. This guide will equip researchers with the knowledge to either determine or predict these vital parameters.

Core Thermodynamic Parameters: A Conceptual Overview

Before delving into methodologies, it is essential to define the core thermodynamic properties and their significance in the context of a pharmaceutical compound like this compound.

Thermodynamic Property Symbol Significance in Drug Development
Standard Enthalpy of Formation ΔH°fIndicates the energy change upon formation of the compound from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability.
Standard Gibbs Free Energy of Formation ΔG°fRepresents the spontaneity of the compound's formation under standard conditions. It is a key predictor of chemical reactivity and equilibrium positions of reactions involving the compound.
Standard Molar Entropy A measure of the molecular disorder or randomness of the compound. It influences the spontaneity of physical and chemical processes, including dissolution and binding events.
Heat Capacity CpQuantifies the amount of heat required to raise the temperature of the compound. It is critical for understanding thermal stability, detecting phase transitions, and ensuring safe and controlled manufacturing processes.[3][4]
Property Value Source
Molecular Formula C₆H₁₀N₂O₃[1]
Molecular Weight 158.16 g/mol [1]
Melting Point (HCl salt) 198 - 200 °CChemBK
Predicted Boiling Point 421.1 ± 40.0 °C at 760 mmHgSmolecule
Predicted Density 1.293 g/cm³Smolecule

Table 2: Known and Predicted Physicochemical Properties of this compound and its Hydrochloride Salt.

Experimental Determination of Thermodynamic Properties

The generation of high-quality experimental data is the gold standard in chemical thermodynamics. The following sections detail the primary techniques and provide standardized protocols for the determination of the thermodynamic properties of organic compounds like this compound.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is an invaluable tool for determining heat capacity, melting point, and enthalpy of fusion.[6][7]

Causality in Experimental Design: The choice of experimental parameters in DSC is critical for data accuracy. For instance, in the analysis of pharmaceutical compounds, quench-cooled samples are often used for amorphous materials to avoid the influence of entrapped gas in powders, which can affect heat capacity measurements.[3] The heating rate and modulation period (in modulated-temperature DSC) are optimized to ensure thermal homogeneity within the sample and to achieve reproducible results.[3]

Experimental Protocol: Heat Capacity Measurement by Modulated-Temperature DSC (MTDSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium and benzoic acid.[8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a hermetically sealed aluminum DSC pan.[3]

    • To obtain a crystalline sample, partially melt the material in the DSC and then cool it to allow for recrystallization.[3] For an amorphous sample, quench-cool the melt.[4]

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected first thermal event.

    • Apply a temperature program with a linear heating ramp (e.g., 1-2 °C/min) superimposed with a sinusoidal temperature modulation (e.g., a period of 60-90 seconds).[3]

    • Record the heat flow signal as a function of temperature.

  • Data Analysis:

    • The heat capacity (Cp) is calculated by the instrument's software from the amplitude of the modulated heat flow signal.[9]

    • The total heat flow signal can be used to determine the melting point and enthalpy of fusion by integrating the area under the melting peak.[7]

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Weigh ~10 mg of This compound P2 Seal in Aluminum Pan P1->P2 D2 Load Sample & Reference P2->D2 P3 Prepare Reference Pan P3->D2 D1 Calibrate Instrument D1->D2 D3 Run Modulated Temperature Program D2->D3 D4 Record Heat Flow D3->D4 A1 Calculate Heat Capacity (Cp) D4->A1 A2 Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) A1->A2

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid organic compounds.[10] From this value, the standard enthalpy of formation (ΔH°f) can be calculated.

Causality in Experimental Design: The combustion of a nitrogen-containing compound like this compound requires specific considerations. The high-pressure oxygen atmosphere within the bomb can lead to the formation of nitric acid, which contributes to the total heat released.[10][11] Therefore, a correction for the heat of formation of nitric acid is essential for accuracy. This is typically achieved by titrating the bomb washings after combustion.[10] The calorimeter is calibrated using a substance with a precisely known heat of combustion, most commonly benzoic acid.

Experimental Protocol: Determination of Enthalpy of Combustion

  • Calorimeter Calibration:

    • Determine the heat capacity of the calorimeter (Ccal) by combusting a certified sample of benzoic acid (approximately 1 g).[10]

    • Follow the manufacturer's instructions for the specific bomb calorimeter model.

  • Sample Preparation:

    • Press a pellet of approximately 1 g of this compound and weigh it accurately.

    • Measure a length of fuse wire (e.g., 10 cm) and attach it to the electrodes in the bomb head, ensuring it is in contact with the sample pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

  • Combustion:

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium, then record the initial temperature.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis and Corrections:

    • Calculate the corrected temperature rise (ΔT).

    • Calculate the total heat released (qtotal) using the heat capacity of the calorimeter.

    • Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings) to find the heat of combustion of the sample (ΔUc).[10]

    • Convert the internal energy of combustion (ΔUc) to the enthalpy of combustion (ΔHc) using the relationship ΔH = ΔU + ΔngasRT.

    • Calculate the standard enthalpy of formation (ΔH°f) using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Visualization of Bomb Calorimetry Logic:

Bomb_Calorimetry_Logic cluster_exp Experiment cluster_calc Calculation E1 Combust Sample in High-Pressure O₂ E2 Measure Temperature Rise (ΔT) E1->E2 C1 Calculate Total Heat Released (q_total = C_cal * ΔT) E2->C1 C2 Correct for Fuse Wire & Nitric Acid Formation C1->C2 C3 Determine ΔU_c C2->C3 C4 Convert to ΔH_c C3->C4 C5 Calculate ΔH°f using Hess's Law C4->C5

Caption: Logical flow for calculating enthalpy of formation from bomb calorimetry.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful and increasingly accurate means of predicting thermodynamic properties.[2] Density Functional Theory (DFT) is a particularly effective method for this purpose.[12][13]

Expertise in Computational Approach: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For molecules like piperazine derivatives, methods like B3LYP with a 6-311++G(d,p) basis set have been shown to yield reliable results for gaseous phase free energy and enthalpy.[12][13] Calculations of entropy must account for translational, rotational, and vibrational contributions, and for flexible molecules, the conformational entropy arising from different low-energy conformers must be included.[14][15]

Workflow for Computational Prediction:

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization using a selected DFT method (e.g., B3LYP/6-31G**).[16]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

  • Thermochemical Analysis:

    • Use the output of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, Gibbs free energy, and heat capacity) at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm). The software package (e.g., Gaussian) will use statistical mechanics principles to calculate these values from the translational, rotational, and vibrational partition functions.[17]

  • Conformational Search (for flexible molecules):

    • For molecules with multiple conformers, a conformational search should be performed to identify all low-energy structures.

    • The thermodynamic properties of each conformer are calculated, and a Boltzmann-weighted average is used to obtain the final values for the molecule.

Trustworthiness through Comparison: The reliability of computational predictions can be enhanced by benchmarking the chosen method against experimental data for structurally similar compounds. For instance, comparing calculated values for known heterocyclic carboxylic acids or other piperazine derivatives with their experimental thermodynamic data can validate the chosen computational approach.[2][18]

Conclusion and Future Directions

While direct experimental thermodynamic data for this compound remains to be published, this guide provides a robust framework for its determination and prediction. The experimental protocols for DSC and bomb calorimetry, grounded in the principles of self-validation and meticulous correction, offer a clear path to obtaining high-fidelity data. In parallel, computational methods like DFT stand as a powerful predictive tool, enabling researchers to estimate thermodynamic properties and gain insights into the molecule's behavior before embarking on extensive experimental work.

For drug development professionals, the application of these methodologies to this compound and its analogues will provide the critical thermodynamic data needed to inform decisions on formulation, stability, and manufacturing. It is our hope that this guide will stimulate further research into the physicochemical properties of this promising heterocyclic scaffold, ultimately accelerating its potential journey to therapeutic application.

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2-Oxo-1-piperazineacetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Oxo-1-piperazineacetic Acid

Abstract

This compound is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] While direct pharmacological studies on this specific molecule are not extensively published, its structural similarity to the well-known racetam class of nootropics and other bioactive piperazine derivatives provides a strong basis for postulating its mechanism of action. This guide synthesizes the available evidence from analogous compounds to construct a scientifically grounded hypothesis on the potential molecular and cellular targets of this compound. We will delve into its putative roles in neurotransmitter modulation, receptor interaction, and neuronal plasticity, providing a framework for future research and drug development.

Introduction: The Piperazine Scaffold in Nootropic Drug Discovery

The piperazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antimicrobial effects.[1][2][3] this compound belongs to this versatile chemical family. Its structure, characterized by a piperazine-2-one ring with an acetic acid moiety at the 1-position, bears a notable resemblance to piracetam, the first-ever nootropic agent, which features a 2-oxo-pyrrolidine ring. This structural analogy suggests that this compound may share a similar pharmacological profile, potentially acting as a cognitive enhancer.

This guide will explore the putative mechanism of action of this compound by examining the established pharmacology of its closest structural and functional relatives.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for any mechanistic investigation, influencing its solubility, membrane permeability, and potential for interaction with biological targets.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₃[1][4][5]
Molecular Weight 158.16 g/mol [1][4][5]
Predicted pKa 3.47 ± 0.10[1]
CAS Number 24860-46-6[4][6][7]

Putative Mechanisms of Action: A Multi-Target Hypothesis

The mechanism of action for nootropic agents, particularly the racetam class, is not attributed to a single, high-affinity target but rather to a subtle modulation of multiple pathways that collectively enhance cognitive function.[8][9] It is highly probable that this compound operates through a similar multi-faceted mechanism.

Modulation of Glutamatergic Neurotransmission

Hypothesis: this compound acts as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Evidence from Analogs: Several racetam nootropics, including piracetam and aniracetam, are known to function as AMPA receptor PAMs, also known as "ampakines".[9] They bind to a site on the AMPA receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of Ca²⁺ ions, a critical event for synaptic plasticity processes like Long-Term Potentiation (LTP), which is a cellular correlate of learning and memory.[9]

Causality of Action: By potentiating AMPA receptor function, this compound could facilitate synaptic transmission in key brain regions like the hippocampus and cortex, thereby enhancing learning and memory formation.

AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Opens Channel Compound This compound (Putative PAM) Compound->AMPA_R Allosterically Modulates LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Initiates Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Day cluster_analysis Analysis Surgery Implant Guide Cannula (Target: Hippocampus) Recovery 7-10 Day Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples (aCSF Perfusion) Probe->Baseline Admin Administer Compound (i.p.) Baseline->Admin PostAdmin Collect Post-Dose Samples Admin->PostAdmin HPLC Analyze ACh via HPLC-ED PostAdmin->HPLC Data Calculate % Change from Baseline HPLC->Data Behavior Correlate with Behavioral Data Behavior->Data

Sources

An In-Depth Technical Guide to 2-Oxo-1-piperazineacetic Acid: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Delving into its discovery and historical context, this document traces the evolution of its synthesis, highlighting key methodologies and their underlying chemical principles. Detailed experimental protocols, comparative data, and diagrammatic representations of synthetic pathways are presented to offer actionable insights for laboratory and industrial applications. This guide serves as an authoritative resource for researchers and professionals engaged in the exploration and utilization of this versatile chemical scaffold.

Introduction: The Significance of the Piperazinone Core

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a privileged structure in drug design. Within this class of compounds, piperazin-2-ones, and specifically this compound (CAS No. 24860-46-6), have emerged as valuable building blocks for the synthesis of novel therapeutic agents.

This compound, with its combination of a lactam function within the piperazine ring and a carboxylic acid moiety, presents multiple points for chemical modification, allowing for the creation of diverse molecular architectures. This guide will explore the journey of this compound from its initial synthesis to its current role as a key intermediate in the development of potential pharmaceuticals, including those with antidepressant, antipsychotic, and nootropic activities.[1]

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, a significant milestone in its history is the work conducted by The Dow Chemical Company. A 1994 patent filed by the company provides a clear and detailed method for the preparation of this compound, referring to it as the lactam of ethylenediaminediacetic acid. This suggests that by the early 1990s, there was industrial interest in this molecule, likely for its potential as a chelating agent or as a precursor for more complex chemical entities.

The development of this compound can be viewed within the broader historical context of piperazine chemistry. Piperazine itself was first introduced as an anthelmintic agent in the early 20th century.[2] Over the decades, the exploration of piperazine derivatives has led to the discovery of a vast array of pharmacologically active compounds, driving the need for versatile synthetic intermediates like this compound.

The evolution of synthetic organic chemistry, particularly the development of methods for forming cyclic amides (lactams) and for the selective functionalization of diamines, has paved the way for the efficient synthesis of this and related piperazinone structures.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages in terms of starting material availability, reaction conditions, and scalability.

Cyclization of Ethylenediaminediacetic Acid (The Dow Chemical Company Method)

This method, detailed in U.S. Patent 5,342,604, represents a robust and well-documented approach to the synthesis of this compound. The core of this synthesis is the intramolecular cyclization of symmetrical ethylenediaminediacetic acid to form the lactam ring.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add symmetrical ethylenediaminediacetic acid and deionized water.

  • Acidification: Add concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours.

  • Work-up:

    • Cool the reaction mixture and filter.

    • Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution and filter again.

    • Further adjust the pH of the filtrate to about 5 with 50% sodium hydroxide solution.

  • Isolation: Remove volatile components in vacuo at 60-70°C.

  • Drying: Dry the resulting solid in a vacuum oven at 55-60°C.

  • Confirmation: The structure of the resulting lactam, this compound, is confirmed by proton and carbon NMR.

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of concentrated hydrochloric acid is crucial for protonating the carboxylic acid groups and one of the amino groups, facilitating the nucleophilic attack of the other amino group to form the cyclic amide (lactam).

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

  • pH Adjustments: The sequential pH adjustments are critical for the purification of the product. Lowering the pH to 1.5 helps in the removal of certain impurities, while raising the pH to 5 facilitates the precipitation and isolation of the final product.

Diagram of the Cyclization of Ethylenediaminediacetic Acid

G reactant Symmetrical Ethylenediaminediacetic Acid intermediate Protonated Intermediate reactant->intermediate  + HCl, Δ (Acid Catalysis & Heat) product This compound (Lactam) intermediate->product  Intramolecular Cyclization G start This compound derivatization Chemical Derivatization (e.g., amidation, esterification) start->derivatization library Library of Piperazinone Derivatives derivatization->library screening Biological Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Workflow illustrating the use of this compound in drug discovery.

Its derivatives have been investigated for a range of biological activities, including:

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS disorders. Derivatives of this compound have been explored for their potential as antidepressant and antipsychotic agents. [1]* Nootropic Agents: There is interest in the development of piperazine-based compounds as nootropics, or "smart drugs," which aim to enhance cognitive function.

  • Antimicrobial and Antioxidant Activity: Some studies have suggested that compounds incorporating the 2-oxo-piperazineacetic acid core may possess antimicrobial and antioxidant properties. [1]

Future Perspectives

The continued importance of the piperazine scaffold in drug discovery ensures that versatile building blocks like this compound will remain in high demand. Future research in this area is likely to focus on:

  • Development of Novel Synthetic Routes: The pursuit of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing endeavor.

  • Stereoselective Synthesis: The development of synthetic methods that allow for precise control over the stereochemistry of substituted piperazinones will be crucial for the creation of more potent and selective drug candidates.

  • Expansion of Chemical Space: The use of this compound as a scaffold for the creation of novel and diverse chemical libraries will continue to be a key strategy in the search for new therapeutic agents.

Conclusion

This compound, from its documented synthesis in the 1990s to its current use as a versatile building block, represents a molecule of significant utility in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its multiple points for chemical modification, makes it an attractive scaffold for the development of novel compounds with a wide range of potential therapeutic applications. This technical guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.

References

  • U.S. Patent 5,342,604, "Preparation of the lactam of ethylenediaminediacetic acid," The Dow Chemical Company, August 30, 1994.
  • Wikipedia. Piperazine. [Link]

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Unlocking the Cognitive Potential: A Technical Guide to the Research Applications of 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents to combat cognitive decline and neurodegenerative diseases is one of the most pressing challenges in modern medicine. Within the vast landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," consistently appearing in a multitude of centrally active drugs.[1][2][3] This guide focuses on a specific, yet highly promising, building block: 2-Oxo-1-piperazineacetic acid . While direct biological data on this compound remains nascent, its structural features present a compelling starting point for the rational design of next-generation nootropics and neuroprotective agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the potential of this scaffold and providing a strategic framework for its exploration. We will delve into its chemical rationale, propose synthetic pathways for derivatization, and outline robust experimental workflows to unlock its therapeutic promise.

The Strategic Value of the 2-Oxo-piperazine Scaffold

The piperazine heterocycle is a cornerstone in central nervous system (CNS) drug discovery, prized for its unique physicochemical properties.[1][2] Its two nitrogen atoms offer handles for modulating basicity, polarity, and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement. The introduction of a keto group at the 2-position, creating a piperazin-2-one core, imparts a degree of conformational rigidity and introduces a lactam structure that can influence metabolic stability and binding interactions.

Furthermore, the acetic acid moiety at the N1 position of our core compound, this compound, is a key functional group for synthetic elaboration. It provides a readily available carboxylic acid handle for creating a diverse library of derivatives through amide bond formation, esterification, or reduction. This strategic placement allows for the exploration of various chemical spaces to optimize potency, selectivity, and pharmacokinetic profiles.

The inherent potential of this scaffold is underscored by the well-documented nootropic and neuroprotective activities of other piperazine-containing compounds.[4][5][6][7][8] For instance, the potent nootropic agent DM235 and its analogs, which are also piperazine derivatives, have demonstrated significant cognitive-enhancing effects in preclinical models.[4][6][7] This strong precedent provides a solid foundation for investigating the therapeutic potential of novel derivatives of this compound.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to any drug discovery program. Below is a summary of the known physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₃Smolecule
Molecular Weight 158.16 g/mol Smolecule
Appearance White to off-white crystalline powderSmolecule
Solubility Good aqueous solubility; moderate in methanolSmolecule
Stability Robust under normal storage conditionsSmolecule

Proposed Research Applications and Developmental Pathways

The true potential of this compound lies in its utility as a scaffold for generating novel chemical entities with enhanced CNS activity. We propose two primary research trajectories: the development of nootropic (cognitive-enhancing) agents and the exploration of neuroprotective compounds for age-related and neurodegenerative disorders.

Pathway 1: Development of Nootropic Agents

The goal of this pathway is to synthesize derivatives that can enhance cognitive functions such as memory, learning, and attention. The strategy involves modifying the this compound core to interact with key targets in cognitive pathways, such as cholinergic and glutamatergic systems.

The carboxylic acid group of this compound is an ideal anchor point for creating a diverse library of amides. By coupling the core molecule with a variety of primary and secondary amines, researchers can systematically explore the impact of different substituents on biological activity.

G cluster_0 Core Scaffold cluster_1 Reagents cluster_2 Product 2_Oxo_1_piperazineacetic_acid This compound Coupling_Agents Coupling Agents (e.g., HATU, EDC) 2_Oxo_1_piperazineacetic_acid->Coupling_Agents Amines Diverse Amines (R1R2NH) Amines->Coupling_Agents Amide_Library Amide Derivative Library Coupling_Agents->Amide_Library

Caption: Synthetic workflow for amide library generation.

  • Activation: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

A tiered screening approach is recommended to efficiently identify promising candidates.

G A Primary Screen: In vitro Cholinesterase Inhibition Assay B Secondary Screen: Cell-based Neuroprotection Assay (e.g., against glutamate toxicity) A->B Active Compounds C Tertiary Screen: In vivo Scopolamine-Induced Amnesia Model (e.g., Passive Avoidance Test) B->C Protective Compounds D Lead Candidate C->D Cognition-Enhancing Compounds

Caption: Screening cascade for nootropic drug discovery.

Pathway 2: Development of Neuroprotective Agents

This pathway focuses on discovering compounds that can protect neurons from damage and death, which is a key strategy in combating neurodegenerative diseases like Alzheimer's and Parkinson's. The focus here will be on mitigating oxidative stress and inhibiting pathways that lead to apoptosis.

The N4 position of the piperazine ring is another critical site for modification. While the parent compound has a hydrogen at this position, it can be functionalized through alkylation or acylation to introduce moieties known to possess antioxidant or anti-inflammatory properties.

  • Protection: The carboxylic acid of this compound may need to be protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

  • Alkylation: Treat the protected starting material with a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile). Add the desired alkylating agent (e.g., an alkyl halide).

  • Deprotection: Once the alkylation is complete, hydrolyze the ester to regenerate the carboxylic acid.

  • Purification: Purify the final product using standard chromatographic techniques.

A multi-step screening process will be employed to identify candidates with promising neuroprotective effects.

  • Primary Screen: In vitro Antioxidant Assays: Evaluate the ability of the synthesized compounds to scavenge free radicals using assays such as the DPPH or ORAC assay.

  • Secondary Screen: Cell-based Oxidative Stress Model: Assess the ability of the compounds to protect neuronal cell lines (e.g., SH-SY5Y) from oxidative stress induced by agents like hydrogen peroxide or rotenone. Cell viability can be measured using the MTT assay.

  • Tertiary Screen: In vivo Neuroprotection Models: Test the most promising candidates in animal models of neurodegeneration, such as the MPTP model for Parkinson's disease or transgenic mouse models of Alzheimer's disease.[8]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. Its versatile chemical nature, combined with the proven track record of the broader piperazine class of compounds, provides a strong rationale for its exploration. The synthetic strategies and screening cascades outlined in this guide offer a clear and actionable framework for researchers to begin unlocking the therapeutic potential of this promising molecule. Through systematic derivatization and rigorous biological evaluation, it is plausible that novel nootropic and neuroprotective drug candidates will emerge from this scaffold, offering new hope for patients with cognitive and neurodegenerative disorders.

References

  • ResearchGate. (n.d.). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents | Request PDF. Retrieved from [Link]

  • FLORE. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Retrieved from [Link]

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., Poroikov, V., Zaitsev, A. V., & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 135. [Link]

  • Dei, S., et al. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(9), 1933-1937. [Link]

  • European Patent Office. (2000). Piperazine derivatives possesing nootropic activity. EP 1118612 A1.
  • Martino, M. V., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(6), 1795-1803. [Link]

  • Hori, M., et al. (1991). Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives. Chemical & Pharmaceutical Bulletin, 39(2), 367-371. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5837. [Link]

  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity Research, 27(3), 314-327. [Link]

  • Singh, P., & Srivastava, S. K. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96. [Link]

  • Sambo, D., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Neuropharmacology, 81, 146-153. [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Hakobyan, A., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Molecules, 29(13), 3021. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • de Oliveira, A. C. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Sharma, S., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(32), 3966-3987. [Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. [Link]

  • Inam, M., & El-Sharkawy, M. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen. [Link]

  • Bhati, S., et al. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 28(15), 5832. [Link]

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2-Oxo-1-piperazineacetic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxo-1-piperazineacetic Acid Derivatives and Analogs: From Synthesis to Therapeutic Application

Abstract

The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, coupled with the synthetic tractability of the piperazine ring, provides a versatile platform for the development of potent and selective therapeutic agents. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, analytical characterization, and diverse biological applications of these compounds. We will delve into their role as potent inhibitors of β-secretase (BACE1) for Alzheimer's disease, as cognitive enhancers (nootropics), and as novel antiviral and anticancer agents. The narrative emphasizes the causality behind experimental design, providing detailed, field-proven protocols and a robust analysis of structure-activity relationships (SAR) to empower rational drug design.

The 2-Oxo-piperazine Core: A Scaffold of Therapeutic Promise

The piperazine ring is a cornerstone in drug design, prized for its ability to improve aqueous solubility and oral bioavailability. The incorporation of a lactam function, as seen in the 2-oxo-piperazine (piperazinone) core, introduces a planar amide bond that reduces conformational flexibility and allows for the precise spatial orientation of substituents. This feature is critical for achieving high-affinity interactions with biological targets. Furthermore, the acetic acid moiety at the N1 position provides a key vector for derivatization and can serve as a crucial interaction point with target proteins, while the N4 position offers a second site for modular synthetic modifications. This inherent structural and chemical versatility has enabled the exploration of 2-oxo-piperazine derivatives across a wide spectrum of therapeutic areas.

Synthetic Chemistry: Building the Core and Its Analogs

The construction of the 2-oxo-piperazine scaffold can be approached through several strategic routes, allowing for the introduction of diverse substituents and stereochemical control.

General Synthetic Strategies

Common synthetic methodologies include:

  • Cyclization of Diamine Precursors: A foundational method involves the intramolecular cyclization of an N-substituted ethylenediamine derivative. For instance, the lactam of symmetrical ethylenediaminediacetic acid can be formed by heating in the presence of a strong acid.[1]

  • Reductive Amination and Cyclization: Starting from optically pure amino acids, a multi-step sequence involving reduction, protection, and subsequent annulation can yield chiral 3-substituted piperazine-2-acetic acid esters.[2]

  • Cascade Reactions: Modern approaches utilize metal-promoted cascade reactions to form multiple bonds in a single step, offering an efficient pathway to structurally complex piperazinones from simple starting materials like chloro allenylamides and primary amines.[3][4]

The choice of strategy is dictated by the desired substitution pattern and stereochemistry. For drug discovery campaigns, modular routes that allow for late-stage diversification are often preferred.

Workflow for Synthesis of a BACE1 Inhibitor Precursor

The following diagram and protocol, adapted from the work of Ghosh et al., illustrate a robust workflow for synthesizing a key 6-substituted 2-oxopiperazine intermediate, which serves as a building block for potent BACE1 inhibitors.[5][6]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Aldol Reaction cluster_3 Step 4: Final Coupling (Example) A N-Boc-L-prolinal C NaBH(OAc)3, AcOH, DCE A->C B Glycine ethyl ester B->C D Amino Ester Intermediate C->D E H2, Pd(OH)2, EtOH, AcOH D->E F Bicyclic 2-Oxopiperazine E->F H LHMDS, THF, -78°C F->H G (R)-N,N-dibenzylphenylalaninal G->H I Aldol Product H->I J Deprotection & Amide Coupling I->J K Potent BACE1 Inhibitor J->K BACE1_Pathway cluster_0 BACE1 Cleavage cluster_1 γ-Secretase Cleavage APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 cleavage sAPPb sAPPβ (soluble fragment) C99 C99 fragment gamma γ-Secretase C99->gamma cleavage Ab Amyloid-β (Aβ) (neurotoxic) Plaques Amyloid Plaques Ab->Plaques aggregation BACE1->sAPPb BACE1->C99 gamma->Ab Inhibitor 2-Oxopiperazine Inhibitor Inhibitor->BACE1 BLOCKS

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Oxo-1-piperazineacetic acid (CAS No. 24860-46-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in authoritative safety data for structurally related compounds, providing a robust framework for risk assessment and management in the absence of comprehensive data for this specific molecule.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a piperazine ring functionalized with both a keto group and an acetic acid moiety.[1] Its structure lends itself to a variety of chemical reactions, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Derivatives of piperazine are known to modulate neurotransmitter systems, and some exhibit antimicrobial properties, highlighting the potential pharmacological significance of this class of compounds.[1]

Given its reactive functional groups, a thorough understanding of its chemical stability and potential hazards is paramount. The compound is generally stable under normal laboratory conditions but should be handled with care to avoid exposure and ensure experimental integrity.[1]

Hazard Identification and Risk Assessment

GHS Classification (Inferred)

Based on aggregated data for closely related piperazine derivatives, this compound should be handled as a substance with the following potential hazards:

Hazard ClassCategoryHazard StatementSource (Analog)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

This classification is based on the GHS information for 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid and should be used as a precautionary guideline.

The parent compound, piperazine, is also known to cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[3] Therefore, there is a potential for sensitization with prolonged or repeated exposure.

Toxicological Profile (Based on Piperazine Data)
  • Acute Effects: Direct contact can cause irritation to the skin and eyes.[4] Inhalation of dust may lead to respiratory tract irritation.[5] Ingestion could potentially affect the nervous system.[5]

  • Chronic Effects: Repeated or prolonged contact with piperazine derivatives may lead to skin sensitization (allergic contact dermatitis) and respiratory sensitization, potentially causing asthma-like symptoms.[5]

  • Occupational Exposure Limits (OELs): While no specific OEL has been established for this compound, the Threshold Limit Value (TLV) for the parent compound, piperazine, provides a crucial benchmark for exposure control.

CompoundLimitValueNotes
PiperazineTLV-TWA0.03 ppmSensitizer (SEN); Not classifiable as a human carcinogen (A4)[3][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area.[6] For procedures that may generate dust or aerosols, such as weighing or preparing concentrated stock solutions, a certified chemical fume hood is mandatory.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound. Gloves should be inspected for integrity before each use and disposed of properly after handling the material.

    • Lab Coat: A lab coat or chemical-resistant apron must be worn to protect street clothing and prevent skin exposure.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient to maintain exposure below the OEL of piperazine, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[3]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Lab) Assess_Risk Assess Risks: Review SDS & SOPs Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Informs Selection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Respirator 2. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Don Safety Goggles Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Doff Gloves Don_Gloves->Doff_Gloves After Work Doff_Coat 2. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles Doff_Coat->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator Wash_Hands Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[6] Use appropriate tools (e.g., spatulas) and techniques (e.g., gentle scooping).

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The nitrogen atoms in the piperazine ring can react with these substances, potentially leading to vigorous or exothermic reactions.

Storage
  • Container: Store in the original, tightly sealed container.[6]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[6] The compound may be hygroscopic, so protection from moisture is important.

  • Segregation: Store away from incompatible materials and foodstuff containers.[6]

Emergency Procedures

Preparedness is key to effectively managing any incidents involving this compound.

First-Aid Measures
  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with plenty of soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.

Accidental Release Measures (Spills)

In the event of a spill, follow a structured response to contain and clean the affected area safely.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: Prevent the spill from entering drains or water courses.[6]

  • Cleanup:

    • For minor spills , carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[6]

    • For major spills , contain the spill with an inert absorbent material like vermiculite or sand.[9] Collect the absorbed material and place it in a sealed, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9] All cleaning materials should be disposed of as hazardous waste.

Spill_Response cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_final Final Steps Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Alert->Evacuate Assess Assess Spill Size Evacuate->Assess Don_PPE Don Full PPE Assess->Don_PPE Proceed with Cleanup Contain Contain Spill (Prevent Spread) Don_PPE->Contain Absorb Absorb/Sweep Up Contain->Absorb Collect Collect in Labeled Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response Workflow.

Waste Disposal

All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9] Do not mix with incompatible wastes.

  • Disposal: Dispose of the waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[9][10] Do not empty into drains or release into the environment.[10]

Conclusion

While this compound is a valuable tool in chemical research, its handling demands a comprehensive and proactive approach to safety. By understanding its potential hazards based on sound structural analogy, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • PIPERAZINE (anhydrous). (n.d.). International Chemical Safety Cards. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

  • Piperazine | C4H10N2. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Hazard Substance Fact Sheet: Piperazine. (2004). New Jersey Department of Health. Retrieved January 11, 2026, from [Link]

  • PIPERAZINE DIHYDROCHLORIDE. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet: Piperazine citrate. (2024, January 2). Novachem. Retrieved January 11, 2026, from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health. Retrieved January 11, 2026, from [Link]

  • 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity analysis of 2-Oxo-1-piperazineacetic acid, a key building block in modern drug discovery and development.[1][2] As a heterocyclic compound featuring a piperazine ring, an acetic acid moiety, and a keto group, its unique structural attributes make it a compound of interest in medicinal chemistry.[1][2] Ensuring the purity of this intermediate is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Understanding this compound: A Physicochemical Overview

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₃[1][3][4]
Molecular Weight 158.16 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1]
Solubility Good solubility in water; moderate solubility in methanol; reduced solubility in ethanol.[1]
pKa 3.47 ± 0.10 (predicted)[1]

The presence of both a carboxylic acid and an amide functional group contributes to its aqueous solubility.[1] The predicted pKa indicates a strongly acidic character, a departure from the basic nature of many other piperazine derivatives.[1]

Strategic Approach to Purity Analysis: A Multi-faceted Methodology

The purity analysis of this compound necessitates a multi-pronged approach, combining chromatographic separation with spectroscopic identification to detect, identify, and quantify impurities. The overall workflow is depicted below.

Figure 1: A comprehensive workflow for the purity analysis of this compound.

Potential Impurities: A Forward-Looking Assessment

A critical aspect of purity analysis is the proactive identification of potential impurities. These can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities

Two common synthetic routes for this compound are the reaction of piperazine with a chloroacetic acid derivative and the cyclization of ethylenediaminediacetic acid (EDDA).[1][5]

Synthesis Route 1: From Ethylenediaminediacetic Acid (EDDA)

This route involves the acid-catalyzed intramolecular cyclization of EDDA.

  • Starting Material: Ethylenediaminediacetic acid (EDDA)

  • Unreacted Starting Material: Residual EDDA in the final product.

  • By-products: Potential for the formation of piperazine-1,4-diacetic acid if the starting material contains impurities or if reaction conditions are not optimized.

Synthesis Route 2: From Piperazine and Chloroacetic Acid

This synthesis involves the N-acylation of piperazine with chloroacetic acid or its derivative.

  • Starting Materials: Piperazine, Chloroacetic acid

  • Unreacted Starting Materials: Residual piperazine and chloroacetic acid.

  • By-products:

    • Piperazine-1,4-diacetic acid: Formed by the di-substitution of piperazine.

    • 2-(2-Oxopiperazin-1-yl)acetamide: Potential impurity arising from side reactions.[6]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form during storage and handling.[7][8][9] Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in the piperazine ring is susceptible to hydrolysis, especially under basic conditions, leading to ring-opening and the formation of linear degradation products.[1]

  • Thermal Degradation: Elevated temperatures can induce ring-opening and other complex degradation pathways.[1]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

  • Photodegradation: While the molecule lacks strong chromophores, photostability should still be evaluated.[1]

DegradationPathways 2-Oxo-1-piperazineacetic_acid This compound Ring_Opened_Product Ring-Opened Hydrolysis Product 2-Oxo-1-piperazineacetic_acid->Ring_Opened_Product Base/Acid Hydrolysis Oxidized_Products Oxidized Products 2-Oxo-1-piperazineacetic_acid->Oxidized_Products Oxidation Thermal_Degradants Thermal Degradants 2-Oxo-1-piperazineacetic_acid->Thermal_Degradants Heat

Figure 2: Potential degradation pathways for this compound.

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones for the purity analysis of non-volatile compounds like this compound.

Stability-Indicating HPLC/UPLC-UV/MS Method

A stability-indicating method is one that can separate the drug substance from its impurities and degradation products.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent ionization and good peak shape for the carboxylic acid moiety.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a wide range of polarities, from the polar starting materials to potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 210 nm and Mass Spectrometry (ESI+)The amide chromophore allows for low UV detection. Mass spectrometry provides mass information for peak identification and confirmation.

Sample Preparation Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents from the synthesis process.

Proposed GC-MS Method Parameters:

ParameterRecommended Condition
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (hold 2 min) to 250 °C at 10 °C/min (hold 5 min)
Injector Temperature 250 °C
Detector Mass Spectrometer (EI mode)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of the main component and any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR: The spectrum of this compound is expected to show characteristic signals for the protons on the piperazine ring and the acetic acid moiety.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Forced Degradation Studies: A Practical Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[7][8][9]

Protocol Outline:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photodegradation: Expose a solution to UV light (254 nm) and visible light for a defined period.

Analyze all stressed samples by the developed HPLC-UV/MS method to identify and quantify any degradation products.

The Challenge of Reference Standards

A significant challenge in impurity analysis is the availability of certified reference standards for all potential impurities. While the main compound, this compound, is commercially available, its process-related and degradation impurities may not be.

Strategies to Address this Challenge:

  • Custom Synthesis: Contract a specialized laboratory to synthesize the predicted impurities.

  • Isolation and Characterization: Isolate the impurities from enriched samples (e.g., mother liquors from synthesis or stressed samples) using preparative HPLC. The isolated impurities can then be characterized by NMR and MS to confirm their structure and used as unqualified reference standards for identification. For quantification, their relative response factors can be determined against the main compound.

Conclusion: A Roadmap to Ensuring Purity

The purity analysis of this compound is a critical component of quality control in pharmaceutical development. A comprehensive approach that combines predictive impurity profiling, the development of a stability-indicating HPLC method, and thorough spectroscopic characterization is essential. This guide provides a scientifically sound framework and practical protocols to enable researchers and scientists to confidently assess the purity of this important building block, thereby contributing to the development of safe and effective medicines.

References

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • SpectraBase. 2-Piperazineacetic acid, 3-oxo-, ethyl ester. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. This compound | Building block. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

  • Chemsigma. This compound [24860-46-6]. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • National Center for Biotechnology Information. (2024). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • ResearchGate. (2014). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • ResearchGate. (2014). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • PubMed. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • ResearchGate. (2022). 13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical Education and Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

A Researcher's Guide to Sourcing 2-Oxo-1-piperazineacetic Acid: From Supplier Identification to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing 2-Oxo-1-piperazineacetic acid (CAS No. 24860-46-6), a key heterocyclic building block in medicinal chemistry and pharmaceutical research. We will navigate the landscape of commercial suppliers, delve into the critical aspects of quality assessment, and provide actionable protocols for in-house verification, ensuring the reliability of your research outcomes.

Introduction to this compound

This compound, with the chemical formula C₆H₁₀N₂O₃, is a derivative of piperazine, a core scaffold in many biologically active compounds.[1] Its unique structure, featuring a lactam and a carboxylic acid moiety, makes it a versatile intermediate for synthesizing a range of molecules with potential therapeutic applications, including in the fields of mental health and infectious diseases.[1]

Key Identifiers:

  • IUPAC Name: 2-(2-oxopiperazin-1-yl)acetic acid[1]

  • CAS Number: 24860-46-6[1]

  • Molecular Weight: 158.16 g/mol [1]

  • Synonyms: 1-Piperazineaceticacid, 2-oxo-[2]

Identifying Commercial Suppliers

A critical first step is identifying reputable suppliers. Our research has identified several commercial sources for this compound, ranging from large distributors to more specialized chemical synthesis companies. The following table summarizes these suppliers and the typical information available.

Supplier/DistributorBrandAdvertised PurityAvailable QuantitiesNotes
Sigma-Aldrich Apollo Scientific LtdNot specified on product pageInquireA major distributor known for a wide range of research chemicals.[3]
Sigma-Aldrich Combi-Blocks, Inc.Not specified on product pageInquireCombi-Blocks is a manufacturer and supplier of building blocks for chemical synthesis.
CymitQuimica Apollo ScientificNot specified250mg, 1g, 5gA European distributor for Apollo Scientific, with ISO 9001 certification mentioned.[4]
Nanjing Bike Biotechnology Co., Ltd N/A95%1g, 5g, 10g, 100gA China-based supplier listing a specific purity level.[5]
Chemsigma N/ANot specifiedInquireA distributor for bulk production and scientific research.[2]
Finetech Industry Limited N/A98%1g, 5gLists a high purity level on their product page.
Smolecule N/ANot specifiedInquireProvides general information and indicates the product is in stock.[1]

The Cornerstone of Quality: Supplier and Material Qualification

The trustworthiness of a supplier and the quality of their product are intrinsically linked. For a critical raw material like this compound, a thorough evaluation is not just recommended, it is essential.

Beyond the Label: Requesting and Scrutinizing Documentation

The information on a supplier's website is a starting point. The next crucial step is to request and meticulously review key quality documents: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

A comprehensive CoA should include:

  • Product Identification: Name, CAS number, and batch/lot number.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Test Results: The specific tests performed to confirm identity and purity, along with the results for the specific batch.

  • Date of Analysis and Expiration Date.

Understanding the Analytical Data

The purity value on a CoA is only as reliable as the methods used to determine it. For a compound like this compound, you should expect to see data from the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a gold-standard technique for assessing purity. The CoA should ideally show a chromatogram and state the purity as a percentage of the area of the main peak. A typical specification for research-grade chemicals is a purity of ≥95% by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation. The CoA should state that the NMR spectrum is consistent with the expected structure. Many reputable suppliers will provide the actual spectrum upon request.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The CoA should show a molecular ion peak that corresponds to the expected mass of this compound.

The following diagram illustrates a logical workflow for supplier and material qualification:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: In-House Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers B Review Website Information (Purity, Quantities) A->B C Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) B->C D Scrutinize CoA: - Purity (HPLC, NMR) - Identity (MS, NMR) - Batch Number C->D E Assess Supplier Certifications (e.g., ISO 9001) C->E F Procure a Sample or Small Quantity D->F E->F G Perform Incoming Quality Control (QC) - Appearance & Solubility - Identity Confirmation (e.g., LC-MS) - Purity Check (e.g., HPLC) F->G H Compare In-House Data with Supplier's CoA G->H K Decision Point: Data Concordant? H->K I Approve Supplier and Batch for Use J Reject Supplier or Batch K->I Yes K->J No

Caption: Workflow for Supplier and Material Qualification.

Essential In-House Quality Control Protocol

Even with a comprehensive CoA, it is prudent to perform in-house quality control on a new batch of this compound. This self-validating step ensures the material is suitable for your specific application.

Step-by-Step Incoming QC Protocol
  • Visual Inspection:

    • Procedure: Visually inspect the material in its original container.

    • Expected Result: A white to off-white solid. Note any discoloration or heterogeneity.

    • Rationale: Obvious deviations from the expected appearance can indicate contamination or degradation.

  • Solubility Test:

    • Procedure: Attempt to dissolve a small amount (e.g., 1-2 mg) in a known solvent (e.g., 1 mL of water or methanol).

    • Expected Result: The compound should be soluble in water and methanol.[1]

    • Rationale: Incomplete dissolution may suggest the presence of insoluble impurities.

  • Identity Confirmation by LC-MS:

    • Procedure: Prepare a dilute solution of the material and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (158.16 g/mol ), likely as the protonated molecule [M+H]⁺ at m/z 159.1.

    • Rationale: This provides rapid and definitive confirmation of the compound's identity.

  • Purity Assessment by HPLC:

    • Procedure: Develop a suitable HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient and UV detection). Analyze a solution of the material.

    • Expected Result: The chromatogram should show a single major peak, with any impurity peaks being minor in comparison. The purity should be consistent with the supplier's CoA.

    • Rationale: This verifies the purity of the material and ensures the absence of significant impurities that could interfere with downstream experiments.

The following diagram illustrates the experimental workflow for in-house QC:

G start Receive New Batch of This compound visual 1. Visual Inspection (Color, Form) start->visual solubility 2. Solubility Test (e.g., in Water) visual->solubility lcms 3. Identity Confirmation (LC-MS) solubility->lcms hplc 4. Purity Assessment (HPLC-UV) lcms->hplc compare Compare Results with Supplier CoA hplc->compare approve Approve for Use compare->approve Data Matches reject Reject Batch compare->reject Discrepancy Found

Caption: In-House Quality Control Experimental Workflow.

Conclusion

References

  • Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]

  • Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow. [Link]

  • Chemsigma. This compound. [Link]

  • Dalton Research Molecules. Quality Control (QC) Testing. [Link]

  • ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Oxo-1-piperazineacetic Acid from Ethylenediaminediacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Oxo-1-piperazineacetic Acid

This compound (also known as the lactam of ethylenediaminediacetic acid) is a heterocyclic compound featuring a piperazinone core functionalized with an acetic acid moiety.[1][2][3] The piperazine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a keto group and an acetic acid side chain offers multiple points for further chemical modification, making this compound a versatile intermediate for the synthesis of novel therapeutic agents and complex molecular architectures. Its structural features suggest potential applications in the development of enzyme inhibitors, antimicrobial agents, and other biologically active compounds.[1]

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The synthesis of this compound from N,N'-ethylenediaminediacetic acid (EDDA) proceeds via an acid-catalyzed intramolecular cyclization. This reaction is a classic example of a condensation reaction where a molecule of water is eliminated.

Conceptual Reaction Scheme:

  • Protonation: The reaction is initiated by the protonation of one of the carboxylic acid groups of EDDA under acidic conditions. This enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of the same molecule then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Tetrahedral Intermediate: This intramolecular attack forms a tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, leading to the formation of the stable six-membered piperazinone ring.

This acid-catalyzed approach is favored for its simplicity and the use of readily available and inexpensive reagents.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established laboratory procedures and is designed for robust and reproducible synthesis.[2]

Materials and Reagents:

ReagentGradeSupplier Example
N,N'-Ethylenediaminediacetic acid (EDDA)≥98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Scientific
Deionized WaterType I or IIMillipore
50% Sodium Hydroxide (NaOH) SolutionReagent GradeVWR

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • pH meter or pH strips

  • Medium porosity glass fritted funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid and 50% sodium hydroxide are highly corrosive. Handle with extreme care.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 25.0 g (0.14 moles) of N,N'-ethylenediaminediacetic acid and 150 g of deionized water.[2]

  • Acidification: To this suspension, carefully add 28 g of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. Maintain the reflux for four hours.[2]

  • Cooling and Filtration: After four hours, turn off the heat and allow the reaction mixture to cool to room temperature. Filter the cooled solution through a medium porosity glass fritted funnel to remove any unreacted starting material or solid impurities.

  • First pH Adjustment: Transfer the filtrate to a beaker and adjust the pH to approximately 1.5 by the slow, dropwise addition of a 50% sodium hydroxide solution while stirring. Monitor the pH carefully. A precipitate may form, which should be removed by vacuum filtration.

  • Second pH Adjustment: Adjust the pH of the filtrate to approximately 5 with the 50% sodium hydroxide solution.[2]

  • Solvent Removal: Concentrate the resulting solution in vacuo using a rotary evaporator at a temperature of 60-70°C to remove the water.[2]

  • Drying: Transfer the resulting solid to a vacuum oven and dry at 55-60°C for several hours until a constant weight is achieved.[2]

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Combine EDDA and Deionized Water B 2. Add Concentrated HCl A->B C 3. Reflux for 4 hours B->C D 4. Cool and Filter C->D Reaction Mixture E 5. Adjust pH to 1.5 and Filter D->E F 6. Adjust pH to 5 E->F G 7. Remove Volatiles (in vacuo) F->G Aqueous Solution H 8. Dry in Vacuum Oven G->H I Final Product: This compound H->I

Sources

Synthesis of 2-Oxo-1-piperazineacetic Acid: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and reliable experimental protocol for the synthesis of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The piperazine moiety is a privileged scaffold in a multitude of therapeutic agents, recognized for its broad spectrum of biological activities.[2][3] This guide provides a step-by-step methodology for the synthesis, purification, and characterization of this compound, grounded in established chemical principles. The protocol is designed for researchers and scientists in both academic and industrial settings, offering insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a recurring motif in a vast array of blockbuster drugs, underscoring its importance in medicinal chemistry.[2] Its derivatives have demonstrated a wide range of therapeutic applications, including antidepressant, antipsychotic, antibacterial, and anticancer properties.[2][3] The unique structural and physicochemical properties of the piperazine nucleus contribute to favorable pharmacokinetic profiles, making it a valuable building block in the design of novel therapeutic agents.[1][2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex piperazine-containing molecules.[1] Its derivatives are actively being explored for the treatment of mental health disorders and infections.[1]

This document provides a detailed protocol for the synthesis of this compound via the cyclization of symmetrical ethylenediaminediacetic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

Reaction Scheme and Mechanism

The synthesis proceeds through an intramolecular lactamization of symmetrical ethylenediaminediacetic acid under acidic conditions. The reaction is typically carried out at an elevated temperature to facilitate the cyclization.

Reaction:

Symmetrical ethylenediaminediacetic acid → this compound

The mechanism involves the protonation of one of the carboxyl groups, making it more susceptible to nucleophilic attack by the secondary amine on the other end of the molecule. This is followed by the elimination of a water molecule to form the stable six-membered lactam ring.

Experimental Protocol

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierCAS Number
Symmetrical ethylenediaminediacetic acid≥98%Commercially Available6010-23-7
Concentrated Hydrochloric AcidACS Reagent GradeCommercially Available7647-01-0
50% Sodium Hydroxide SolutionACS Reagent GradeCommercially Available1310-73-2
Deionized WaterHigh PurityIn-house7732-18-5

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • pH meter or pH paper

  • Glass frit funnel (medium porosity)

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 150 g of deionized water.

  • Addition of Reactants: To the water, add 25.0 g (0.14 mole) of symmetrical ethylenediaminediacetic acid and 28 g of concentrated hydrochloric acid.

  • Reflux: Stir the mixture and heat it to reflux. Maintain the reflux for a period of four hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After four hours, cool the reaction mixture to room temperature. Filter the contents through a medium porosity glass frit funnel under vacuum to remove any unreacted starting material.

  • pH Adjustment (Step 1): Transfer the filtrate to a beaker and adjust the pH to approximately 1.5 using a 50% sodium hydroxide solution. A precipitate may form at this stage.

  • Filtration (Step 2): Filter the solution again through a medium porosity glass frit funnel under vacuum to remove any precipitated impurities.

  • pH Adjustment (Step 2): Adjust the pH of the filtrate to approximately 5 with a 50% sodium hydroxide solution.

  • Solvent Removal: Remove the volatiles (water) from the filtrate in vacuo using a rotary evaporator at a temperature of 60-70°C.

  • Drying: Dry the resulting solid in a vacuum oven at 55-60°C for several hours to obtain the final product, this compound.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Add water, ethylenediaminediacetic acid, and HCl to flask B 2. Heat to reflux for 4 hours A->B C 3. Cool and filter B->C D 4. Adjust pH to 1.5 with NaOH and filter C->D E 5. Adjust pH to 5 with NaOH D->E F 6. Remove solvent via rotary evaporation E->F G 7. Dry product in vacuum oven F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Results
Proton NMR (¹H NMR) The spectrum should show characteristic peaks corresponding to the protons on the piperazine ring and the acetic acid moiety.
Carbon NMR (¹³C NMR) The spectrum will confirm the presence of the carbonyl carbon of the lactam, the carboxylic acid carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₁₀N₂O₃, MW: 158.16 g/mol ).[4]
Infrared Spectroscopy (IR) The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide and carboxylic acid), and O-H stretch.
Melting Point The melting point of the purified product should be determined and compared with the literature value.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle in a well-ventilated fume hood.

    • Sodium Hydroxide: Corrosive and causes severe burns. Handle with care.

  • Reaction Conditions: The reaction is heated to reflux. Ensure the apparatus is securely clamped and that the condenser has a continuous flow of cooling water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Discussion and Mechanistic Insights

The choice of acidic conditions is crucial for this transformation. The acid catalyzes the intramolecular condensation by protonating the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the amine. The subsequent dehydration step is also acid-catalyzed. The pH adjustments during the work-up procedure are critical for isolating the product. Adjusting the pH to 1.5 helps to precipitate any unreacted starting material, which is more soluble at this pH. The final pH adjustment to 5 is to ensure the product, which is an amino acid derivative, is in its zwitterionic form, aiding in its precipitation and isolation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and medicinal chemistry. The provided characterization methods will ensure the identity and purity of the final product.

References

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Oxo-1-piperazineacetic acid, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on research outcomes and drug safety, this document outlines systematic approaches to crystallization and chromatography, tailored to the unique physicochemical properties of the target molecule. Furthermore, it details robust analytical methodologies for accurate purity assessment. The protocols within are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps to empower researchers in their purification endeavors.

Introduction: The Criticality of Purity for this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the synthesis of a variety of therapeutic agents.[1] Its derivatives have been explored for a range of biological activities.[1] The purity of this starting material is paramount, as impurities can lead to undesired side reactions, impact the stereochemistry of subsequent products, and introduce potential toxicological risks in final drug substances. This guide provides a detailed framework for researchers to achieve high-purity this compound, ensuring the integrity and reproducibility of their scientific work.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₀N₂O₃Provides the elemental composition.
Molecular Weight 158.16 g/mol [1]Useful for calculations in analytical procedures.
Appearance White to off-white crystalline powder[1]The physical state at room temperature.
pKa 3.47 ± 0.10 (Predicted)[1]Indicates a moderately acidic nature due to the carboxylic acid group. This is a key parameter for pH-dependent solubility manipulations and ion-exchange chromatography.
Solubility Good solubility in water.[1] Soluble in polar organic solvents like methanol and DMSO.[2] Poorly soluble in non-polar solvents like diethyl ether.The high polarity and hydrogen bonding capacity dictate solvent choices for crystallization and chromatography.
Boiling Point 421.1 ± 40.0 °C (Predicted)High boiling point suggests that distillation is not a practical purification method.
Melting Point 198 - 200°C (for the HCl salt)[2]A sharp melting point range is an indicator of high purity.

The presence of both a carboxylic acid (acidic) and a piperazine ring (with a weakly basic nitrogen) imparts an amphiphilic and zwitterionic character to the molecule, influencing its behavior in different solvent systems.

Purification Strategies: A Decision-Making Workflow

The choice of purification method depends on the scale of the synthesis, the nature of the impurities (e.g., starting materials, byproducts), and the desired final purity.

Purification_Workflow Start Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC) Start->Initial_Assessment Decision1 Purity > 95%? Initial_Assessment->Decision1 Crystallization Recrystallization Decision1->Crystallization Yes Decision2 Purity < 95% or Complex Mixture? Decision1->Decision2 No High_Purity_Product High Purity Product (>99%) Crystallization->High_Purity_Product Column_Chromatography Column Chromatography Decision2->Column_Chromatography Yes Fractions_Analysis Analyze Fractions (TLC, HPLC) Column_Chromatography->Fractions_Analysis Pure_Fractions Combine Pure Fractions Fractions_Analysis->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Final_Crystallization Final Crystallization (optional) Solvent_Removal->Final_Crystallization Final_Crystallization->High_Purity_Product

Caption: Decision workflow for selecting a purification strategy.

Detailed Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures. For a polar compound like this compound, a mixed solvent system, often involving water and a miscible organic solvent, can be highly effective.[3][4]

Rationale: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system allows for fine-tuning of the solvent polarity to achieve this balance.

Materials:

  • Crude this compound

  • Deionized water

  • Isopropanol (or another suitable water-miscible solvent like ethanol or acetone)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot water. If the compound is very soluble even in cold water, water alone is not a suitable recrystallization solvent. In another test tube, test the solubility in isopropanol. A good mixed solvent system will have one solvent in which the compound is soluble (the "good" solvent, e.g., water) and one in which it is less soluble (the "poor" solvent, e.g., isopropanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (water) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (isopropanol) dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation.

  • Re-dissolution: Add a few more drops of the hot "good" solvent (water) until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold mixed solvent system to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing for slower cooling.

  • Poor recovery: If the yield is low, too much solvent may have been used, or the compound may be significantly soluble even in the cold solvent. Try reducing the initial amount of solvent or using a different "poor" solvent.

Protocol 2: Purification by Column Chromatography

For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice. Given the polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach.

Rationale: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is less polar. Polar compounds like this compound will have a stronger affinity for the stationary phase and thus elute more slowly than non-polar impurities.[5]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Collection tubes

Procedure:

  • Mobile Phase Selection: The key to successful column chromatography is selecting an appropriate mobile phase. This is typically done using TLC. Spot the crude material on a TLC plate and develop it in various solvent systems. A good mobile phase will result in the desired compound having an Rf value of approximately 0.2-0.4. For this compound, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH in DCM) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds that are not very soluble in the mobile phase, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar composition. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. This will help to elute the more polar compounds, including the desired product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the appropriate mobile phase. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting:

  • Poor separation: If the compounds are not separating well, the mobile phase may be too polar or not polar enough. Adjust the solvent gradient accordingly.

  • Band tailing: The acidic nature of the compound can sometimes cause tailing on silica gel. Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to improve the peak shape.

Purity Assessment: Ensuring Quality

Accurate assessment of purity is a critical final step. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing purity. For a polar and acidic compound like this compound, a reversed-phase HPLC method is generally suitable.[6][7]

Workflow for HPLC Purity Assessment:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Inject onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for HPLC-based purity assessment.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to ~3) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Elution: Isocratic or gradient elution. A gradient elution (e.g., starting with a low percentage of organic modifier and increasing it over time) can be useful for separating impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~210 nm, as the oxo-piperazine moiety may not have a strong chromophore at higher wavelengths).

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified compound and for identifying any remaining impurities. The spectrum of pure this compound should show the expected signals with the correct integrations and chemical shifts. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. By understanding its physicochemical properties and applying the systematic approaches outlined in this guide, researchers can confidently obtain a high-purity product. The detailed protocols for crystallization and column chromatography, along with the methodologies for purity assessment, provide a robust framework for ensuring the quality and reliability of this important chemical building block.

References

  • ChemBK. This compound HCl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). Recrystallization. Retrieved from [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link]

  • PubChem. 2-Oxo-2-piperazin-2-ylacetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Columbia University. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • ResearchGate. Mass spectra of unknown (a) and 2-oxo-PCE (b) by GC-MS. Retrieved from [Link]

  • University of California, Los Angeles. Crystallization. Retrieved from [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ACS Publications. (2010). Cocrystal Formation from Solvent Mixtures. Retrieved from [Link]

  • National Institutes of Health. (2011, January 16). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetic acid, oxo[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology. Piperazine - the NIST WebBook. Retrieved from [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • ResearchGate. (2019). Continuous Co-Crystallization As a Separation Technology: The Study of 1:2 Co-Crystals of Phenazine–Vanillin. Retrieved from [Link]

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The Versatile Scaffold: 2-Oxo-1-piperazineacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Discovery Professionals

The quest for novel therapeutics is an intricate dance of chemistry and biology, where the molecular architecture of a compound dictates its function. Within the vast lexicon of chemical scaffolds, the piperazine ring stands out as a "privileged structure," a cornerstone in numerous FDA-approved drugs.[1] This guide delves into a specialized yet highly versatile derivative: 2-oxo-1-piperazineacetic acid . This scaffold, combining the conformational rigidity of a piperazin-2-one ring with the functional versatility of an N-acetic acid moiety, offers a unique platform for generating diverse chemical libraries with significant potential in medicinal chemistry, particularly in the realm of central nervous system (CNS) disorders.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights, explaining the causality behind experimental choices and offering robust, self-validating protocols for the synthesis and derivatization of this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The utility of the this compound core lies in its unique combination of structural and chemical features. The piperazin-2-one element introduces a lactam, which imparts a degree of conformational constraint compared to a simple piperazine ring. This rigidity can be crucial for orienting substituents into optimal binding conformations within a biological target, thereby enhancing potency and selectivity.[2]

Furthermore, the scaffold presents two distinct points for chemical diversification:

  • The N4-position: The secondary amine at the N4 position is a prime site for introducing a wide array of substituents via reactions like N-alkylation and acylation. This allows for the exploration of structure-activity relationships (SAR) by modifying lipophilicity, hydrogen bonding capacity, and steric bulk.[3]

  • The Acetic Acid Moiety: The carboxylic acid provides a handle for forming amide bonds, connecting the scaffold to other pharmacophores or linkers. This is a foundational reaction in medicinal chemistry, enabling the construction of complex molecules from readily available building blocks.[4]

The inherent properties of the piperazine ring itself, such as its ability to be protonated at physiological pH, can enhance aqueous solubility and bioavailability, key parameters in drug design.[5]

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of the parent this compound is a critical first step. Several routes have been reported, but a reliable and scalable method involves the cyclization of symmetrical ethylenediaminediacetic acid.[6]

Protocol 1: Synthesis of this compound

This protocol details the preparation of the title compound via acid-catalyzed lactamization.

Materials:

  • Symmetrical ethylenediaminediacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 50% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser, thermometer, and heating mantle

  • Magnetic stirrer

  • Glass frit funnel

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 25.0 g (0.14 mole) of symmetrical ethylenediaminediacetic acid with 150 g of deionized water and 28 g of concentrated hydrochloric acid.[6]

  • Reflux: Equip the flask with a reflux condenser and magnetic stirrer. Heat the mixture to reflux and maintain for four hours.[6]

  • Cooling and Filtration: After four hours, cool the reaction mixture. Filter the contents through a medium glass frit funnel under vacuum to remove any solid impurities.[6]

  • pH Adjustment (Step 1): Adjust the pH of the filtrate to approximately 1.5 using a 50% sodium hydroxide solution. A precipitate may form. Filter the mixture again using a vacuum funnel.[6]

  • pH Adjustment (Step 2): Adjust the pH of the filtrate to approximately 5 with 50% sodium hydroxide solution.[6]

  • Solvent Removal: Remove the volatile components (water) from the filtrate in vacuo at a temperature of 60°-70° C.[6]

  • Drying: Dry the resulting solid in a vacuum oven at 55°-60° C for several hours to yield the final product, this compound.[6]

  • Characterization: Confirm the structure of the lactam product using proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Workflow for Synthesis of the Core Scaffold

cluster_synthesis Synthesis of this compound A Ethylenediaminediacetic Acid + Conc. HCl B Reflux at 100°C for 4h A->B Heat C Cool & Filter B->C D Adjust pH to 1.5 with NaOH & Filter C->D E Adjust pH to 5.0 with NaOH D->E F Remove Volatiles in vacuo E->F G Dry in Vacuum Oven F->G H This compound G->H Yields

Caption: Synthesis of the this compound scaffold.

Application in CNS Drug Discovery: Nootropic Agents

While no marketed drug currently contains the exact this compound scaffold, structurally related piperazine derivatives have shown significant promise as nootropic agents, or "cognition enhancers." A notable example is the family of compounds derived from DM235 (sunifiram), which are known to reverse scopolamine-induced amnesia in animal models like the mouse passive-avoidance test.[7][8]

These compounds typically feature an N-acylated piperazine ring, which shares key structural similarities with the piperazin-2-one core. The exploration of derivatives of this class provides valuable SAR insights that can be directly applied to the design of novel compounds based on the this compound scaffold. For instance, the introduction of hydrophilic substituents on the piperazine ring of DM235 has been shown to modulate in vivo potency, with alcohol, acetate, and ester functionalities yielding compounds with interesting activity.[7]

Another relevant, albeit structurally more complex, compound is Razobazam (Hoe 175). This pyrazolo[3,4-b][5][7]diazepine derivative was investigated in the 1980s as a nootropic agent.[5] Its mechanism is distinct from classical benzodiazepines and is thought to involve the modulation of memory consolidation and retrieval processes.[5] Studies in rodents showed that Razobazam enhanced performance in avoidance tasks and altered metabolic activity in brain regions associated with learning, such as the nucleus accumbens and prefrontal cortex.[5] Although not a direct derivative, Razobazam's cognitive-enhancing profile highlights the potential of related heterocyclic structures in the development of nootropic drugs.

Derivatization Strategies and Protocols

The true power of the this compound scaffold is realized through its chemical derivatization. The following protocols provide detailed, step-by-step methodologies for modification at the two key diversification points.

Protocol 2: N4-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is ideal for introducing alkyl groups at the N4 position. This protocol is adapted from standard procedures for N-alkylation of piperazine derivatives.[9]

Materials:

  • This compound ethyl ester (protecting the acid is recommended)

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.1-1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Iminium Ion Formation: Dissolve the this compound ethyl ester (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.[9]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Monitor the reaction for gas evolution. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-alkylated product.[9]

Workflow for N4-Alkylation and Amide Coupling

cluster_derivatization Scaffold Derivatization cluster_n_alkylation N4-Alkylation cluster_amide_coupling Amide Coupling start 2-Oxo-1-piperazineacetic Acid Scaffold A Aldehyde/Ketone + NaBH(OAc)₃ start->A C Amine (R-NH₂) + Coupling Agent (HATU/EDC) start->C B N4-Alkyl Derivative A->B D Amide Derivative C->D

Caption: Key derivatization pathways for the scaffold.

Protocol 3: Amide Bond Formation at the Acetic Acid Moiety

The carboxylic acid group is readily converted to an amide using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent for this purpose.[10]

Materials:

  • This compound (or its N4-substituted derivative) (1.0 eq.)

  • Primary or Secondary Amine (e.g., benzylamine) (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Activation: Dissolve the this compound derivative (1.0 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10]

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture. Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.[10]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.[10]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final amide derivative.[10]

Pharmacological Profile and Structure-Activity Relationship (SAR)

Derivatives of the broader piperazine class have been extensively studied for their interactions with key CNS targets, particularly serotonin (5-HT) and dopamine (D2) receptors. This large body of data provides a predictive framework for designing novel ligands based on the this compound scaffold.

Many antipsychotic and antidepressant drugs are arylpiperazine derivatives.[4][11] Their mechanism often involves antagonism or agonism at various serotonin and dopamine receptor subtypes. For example, compounds can be designed as potent 5-HT1A receptor agonists, a mechanism associated with anxiolytic and antidepressant effects.[12]

A study on coumarin-piperazine hybrids identified derivatives with high affinity for 5-HT1A receptors, with Ki values in the sub-nanomolar range. For instance, compound 7 (6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) exhibited a Ki of 0.57 nM, comparable to the reference agonist 8-OH-DPAT.[13] This demonstrates that the arylpiperazine moiety is a powerful pharmacophore for targeting this receptor.

Similarly, piperazine derivatives have been developed as potent dopamine D4 receptor antagonists, a target for atypical antipsychotic agents.[14] The strategic placement of substituents on the aryl ring of the arylpiperazine moiety is crucial for achieving high affinity and selectivity.

Table 1: Representative Bioactivity of Arylpiperazine Derivatives

Compound ClassTarget ReceptorExample CompoundBioactivity (Ki)Reference
Coumarin-Piperazine5-HT1A6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57 nM[13]
Benzoxazinone-PiperazineDopamine D4Compound 26 from studyPotent antagonist[14]
Arylpiperazine5-HT1Am-chlorophenylpiperazine (mCPP)Potent 5-HT releaser[12]

These examples underscore a key principle for designing derivatives of this compound: the N4-position is the ideal location to install an aryl or heteroaryl group, often via an alkyl linker, to target aminergic G-protein coupled receptors (GPCRs). The amide portion derived from the acetic acid can then be used to either fine-tune physicochemical properties or to incorporate a second pharmacophore for multi-target drug design.

Mechanistic Insights: Targeting Serotonin Receptors

Many CNS-active piperazine derivatives exert their effects by modulating serotonergic neurotransmission. One key target is the 5-HT1A receptor, a GPCR that acts as an autoreceptor on presynaptic neurons to inhibit serotonin release and as a postsynaptic receptor. Agonism at this receptor is a validated mechanism for anxiolytic and antidepressant therapies.

Signaling Pathway of a 5-HT1A Receptor Agonist

cluster_pathway 5-HT1A Receptor Signaling Cascade Ligand Arylpiperazine (5-HT1A Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Neuronal Inhibition (e.g., Reduced Firing Rate) CREB->Response Modulates Gene Transcription leading to

Caption: Downstream signaling of a 5-HT1A receptor agonist.

As illustrated above, when an agonist, such as a suitably substituted arylpiperazine derivative, binds to the 5-HT1A receptor, it activates the coupled inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[15] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately resulting in downstream effects on gene transcription and neuronal excitability, contributing to the therapeutic effect.[15]

Conclusion and Future Directions

The this compound scaffold represents a highly valuable, yet underexplored, platform in medicinal chemistry. Its synthetic tractability and the presence of two orthogonal points for diversification make it an ideal starting point for the generation of focused libraries against a multitude of biological targets. While the direct application of this scaffold in an approved drug is yet to be realized, the extensive validation of the broader piperazine and piperazin-2-one classes, particularly in CNS disorders, provides a strong rationale for its further investigation.

Future efforts should focus on synthesizing and screening libraries of this compound derivatives against key CNS targets like serotonin, dopamine, and GABA receptors. The protocols and SAR insights provided in this guide offer a solid foundation for such an endeavor. By combining the established pharmacophoric features of arylpiperazines with the unique structural attributes of the piperazin-2-one acetic acid core, medicinal chemists are well-equipped to unlock the therapeutic potential of this versatile scaffold.

References

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  • [28] MDPI. (2019). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved January 10, 2026, from [Link]

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The Strategic Incorporation of 2-Oxo-1-piperazineacetic Acid in Solid-Phase Synthesis: A Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. Among the diverse scaffolds used to construct peptidomimetics, 2-Oxo-1-piperazineacetic acid, a constrained cyclic diamino acid derivative, offers a unique combination of structural rigidity and synthetic versatility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating this compound into peptide sequences using solid-phase synthesis (SPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into troubleshooting and characterization, thereby empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Introduction: The Rationale for Piperazinone Scaffolds

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. The piperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The 2-oxo-piperazineacetic acid moiety, a specific type of piperazinone, acts as a conformationally constrained dipeptide surrogate.[4][5][6] By incorporating this rigid cyclic structure into a peptide backbone, we can achieve several key advantages:

  • Conformational Constraint: The piperazinone ring locks the peptide backbone into a more defined three-dimensional structure.[4][7] This pre-organization can enhance binding affinity to the target receptor by reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The non-natural amide bond within the piperazinone ring is resistant to cleavage by common proteases, significantly extending the in-vivo half-life of the resulting peptidomimetic.

  • Improved Pharmacokinetics: The physicochemical properties of the piperazine ring, including its basicity and solubility, can be modulated to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][8]

  • Synthetic Tractability: As an N-substituted glycine analog, this compound can be readily incorporated into standard solid-phase peptide synthesis (SPPS) workflows with appropriate modifications to coupling protocols.[9][10]

This guide will focus on the practical aspects of utilizing this building block within the most common Fmoc/tBu-based solid-phase synthesis strategy.

Core Principles and Mechanistic Considerations

The incorporation of this compound, an N-substituted and sterically demanding amino acid, requires special consideration during the coupling step of SPPS. Standard coupling conditions may result in low yields or incomplete reactions.[11] Understanding the causality behind protocol choices is critical for success.

The Challenge: Steric Hindrance

The secondary amine at the N-4 position of the piperazinone ring and the bulkiness of the ring itself present a significant steric challenge for the incoming activated carboxylic acid of the next amino acid. This is a common issue with all N-methyl or N-substituted amino acids.[9] Consequently, the activation and coupling steps must be optimized to overcome this hurdle.

The Solution: High-Efficiency Coupling Reagents

To drive the sluggish coupling reaction to completion, highly reactive coupling reagents are essential.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective choices.[12][13] HATU is often preferred as it is known to react faster and cause less racemization.[13]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also extremely effective, particularly for sterically hindered couplings.[9][14]

These reagents work by forming a highly reactive activated ester with the carboxylic acid of the incoming amino acid, which is then susceptible to nucleophilic attack by the secondary amine of the resin-bound piperazinone moiety.

The Role of the Base

A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or sym-Collidine , is crucial.[12] Its primary role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction. An adequate excess of the base is required to ensure the reaction proceeds efficiently.

The overall workflow for incorporating a this compound unit is visualized below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Cycle Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling Step: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Fmoc_Deprotection Next Residue Characterization_Flow Crude_Peptide Crude Peptide (Post-Precipitation) Purification Purification (Preparative RP-HPLC) Crude_Peptide->Purification Analysis Purity & Identity Confirmation Purification->Analysis Mass_Spec Mass Spectrometry (ESI-MS or MALDI-TOF) Confirms Molecular Weight Analysis->Mass_Spec Identity Analytical_HPLC Analytical RP-HPLC Determines Purity Analysis->Analytical_HPLC Purity NMR NMR Spectroscopy (Optional) Confirms Structure Analysis->NMR Structure

Figure 2. Post-synthesis workflow for purification and characterization of the final peptidomimetic.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for both purification (preparative HPLC) and purity assessment (analytical HPLC) of the final product. [15][16]* Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all residues. [15][17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and conformational analysis, 1D and 2D NMR techniques can be employed. [17][18][19]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test)1. Insufficient coupling time. 2. Ineffective coupling reagent. 3. Steric hindrance is too great.1. Extend the coupling time to 4-6 hours or overnight. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Switch to a more powerful coupling reagent like PyBrOP or use a higher temperature (e.g., 40 °C). [9][14]
Low Final Yield 1. Incomplete coupling at multiple steps. 2. Premature chain cleavage during synthesis. 3. Loss of peptide during ether precipitation.1. Implement capping after every coupling step to terminate failed sequences. 2. Ensure the resin linker is stable to the repeated piperidine treatments. 3. Ensure the ether is ice-cold and use multiple precipitation/centrifugation cycles.
Presence of Deletion Sequences in MS Incomplete Fmoc deprotection or incomplete coupling.Ensure deprotection is complete (agitate for the full time). Use capping to terminate chains where coupling has failed.

Conclusion

This compound is a potent tool for medicinal chemists aiming to design peptidomimetics with superior drug-like properties. Its ability to impart conformational rigidity and proteolytic resistance makes it an attractive scaffold for modulating biological activity and improving pharmacokinetic profiles. While its incorporation via solid-phase synthesis requires careful optimization of coupling conditions to overcome steric hindrance, the use of high-potency coupling reagents like HATU and diligent reaction monitoring allows for its efficient and reliable integration into peptide chains. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully utilize this valuable building block, paving the way for the discovery of next-generation therapeutic agents.

References

  • New routes to conformationally restricted peptide building blocks: a convenient preparation of bicyclic piperazinone derivatives. ScienceDirect.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Advanced Analytical Techniques for Peptide Characterization. Technology Networks.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega.
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Applications of piperazine scaffold in drug design. ResearchGate.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • This compound synthesis. ChemicalBook.
  • The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. PubMed.
  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. cem.com.
  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

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Application Notes & Protocols: Derivatization of 2-Oxo-1-piperazineacetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Oxo-1-piperazineacetic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, notable for its structural complexity and inherent biological potential.[1] As a heterocyclic compound, it integrates a six-membered piperazine ring containing two nitrogen atoms with a carboxylic acid moiety and a lactam (cyclic amide) functionality.[1] This unique architecture makes it a versatile building block for creating diverse chemical libraries. Derivatives of this scaffold are actively explored as potential treatments for mental health disorders, infections, and as modulators of various enzyme systems.[1]

The power of this scaffold lies in its multiple points for chemical modification, which allows researchers to systematically tune physicochemical properties. By strategically adding different functional groups, scientists can modulate a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity. This process of derivatization is fundamental to transforming a promising chemical starting point into a viable drug candidate.

This guide provides a detailed overview of the primary derivatization strategies for the this compound scaffold, complete with validated, step-by-step protocols and the scientific rationale behind key experimental choices.

Part 1: Strategic Approaches to Derivatization

The this compound molecule offers two primary, chemically distinct handles for derivatization: the carboxylic acid and the piperazine ring nitrogens . Each site allows for a different class of chemical transformations, enabling comprehensive exploration of the surrounding chemical space.

  • Site A: Carboxylic Acid Moiety: This site is ideal for forming amide bonds, creating esters, or reduction to an alcohol. Amide bond formation is the most common strategy, as it allows for the introduction of a vast array of commercially available amines, significantly diversifying the parent molecule.[2]

  • Site B: Piperazine Ring Nitrogen (N4): The secondary amine within the piperazine ring is a nucleophilic center ripe for alkylation or acylation.[1] Modification at this site can profoundly impact the scaffold's three-dimensional shape and basicity, which are critical for target engagement and pharmacokinetic properties.

The following diagram illustrates these key derivatization points on the core scaffold.

G Core Carboxylic_Acid Site A: Carboxylic Acid (Amidation, Esterification) Core->Carboxylic_Acid   Piperazine_N Site B: Piperazine N4-Position (Alkylation, Acylation) Core->Piperazine_N  

Caption: Primary sites for derivatization on the this compound scaffold.

Part 2: Protocol I - Derivatization of the Carboxylic Acid via Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the robust connection of a carboxylic acid and an amine.[2] The direct condensation of these two groups is generally unfavorable. Therefore, the carboxylic acid must first be "activated" using a coupling reagent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][3]

Scientific Rationale

Carbodiimide reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used activators. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange or react with another carboxylic acid molecule. To improve efficiency and suppress side reactions, an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide. This two-step, one-pot process is highly efficient and compatible with a wide range of functional groups.[4]

The workflow for this process is outlined below.

Caption: General workflow for one-pot amide bond formation.

Detailed Experimental Protocol: EDC/DMAP Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Activation & Coupling: Cool the flask to 0 °C using an ice bath. Once cooled, add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Scientist's Note: Maintaining a low temperature during the addition of EDC helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Common Amide Coupling Reagents
Coupling ReagentAdditive(s)ProsCons
EDC HOBt, DMAPWater-soluble byproducts (easy removal); mild conditions.Can cause racemization in chiral substrates without additives.
HATU None neededHigh efficiency, fast reaction times, low racemization.More expensive; byproducts can be difficult to remove.
BOP DIPEAVery effective for hindered amines and acids.Carcinogenic byproduct (HMPA); less common now.
T3P® PyridineHigh yields; byproducts are water-soluble.Requires a base like pyridine.

Part 3: Protocol II - Derivatization via N-Alkylation of the Piperazine Ring

N-alkylation introduces substituents directly onto the piperazine ring, which can significantly alter the pharmacological and pharmacokinetic profile of the molecule.[5][6] This protocol focuses on the direct alkylation of the N4-nitrogen using an alkyl halide in the presence of a mild base.

Scientific Rationale

The N4-nitrogen of the 2-oxopiperazine ring is a secondary amine and acts as a nucleophile. For it to react with an electrophile like an alkyl halide, a base is required to deprotonate the amine, thereby increasing its nucleophilicity.[5] A weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient. It neutralizes the acid formed during the reaction without being harsh enough to promote unwanted side reactions, such as hydrolysis of the lactam ring. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base while leaving the nucleophile relatively free to react.[5]

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound (or its ester derivative, 1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Add the this compound starting material (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) to a round-bottom flask. Add anhydrous DMF to suspend the solids.

    • Scientist's Note: It is often advantageous to use an ester form of the starting material (e.g., the methyl or ethyl ester) to prevent the acidic proton of the carboxylic acid from interfering with the base. If the acid form is used, additional base will be required.

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Slowly add the alkyl halide (1.1 eq) dropwise to the mixture.[5]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The optimal temperature will depend on the reactivity of the alkyl halide.[5] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF or EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with EtOAc. Wash with water (3x) to remove the DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and confirm its identity and purity via NMR and mass spectrometry.

Part 4: Characterization and Validation Workflow

A robust characterization workflow is essential to validate the outcome of each derivatization protocol. This ensures the identity, purity, and structural integrity of every new compound.

Caption: A self-validating workflow for derivative characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial reaction monitoring and for assessing the purity of the final compound. It provides the molecular weight of the product, offering a quick confirmation of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. For an amide coupling, one would expect to see the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of new signals corresponding to the added amine fragment.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the synthesized molecule, allowing for the confirmation of its elemental composition.

By following these detailed protocols and validation workflows, researchers can efficiently and reliably generate diverse libraries of this compound derivatives, accelerating the journey of drug discovery.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Organic & Biomolecular Chemistry. [Link]

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A Comprehensive Guide to the Bioanalytical Quantification of 2-Oxo-1-piperazineacetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scientifically-grounded guide for the quantitative analysis of 2-Oxo-1-piperazineacetic acid, a heterocyclic compound of increasing interest in medicinal chemistry.[1] Recognizing the critical need for accurate bioanalysis in pharmacokinetic and drug metabolism studies, this guide focuses on the development, validation, and application of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2] We will explore the rationale behind methodological choices, from sample preparation to instrument parameters, and present a complete, step-by-step protocol for quantification in human plasma. The principles of method validation are also detailed to ensure the generation of trustworthy and reproducible data in a regulated research environment.

Introduction and Analytical Rationale

This compound (Chemical Formula: C₆H₁₀N₂O₃, Molecular Weight: 158.16 g/mol ) is a piperazine derivative characterized by a keto group and an acetic acid moiety.[1][3][4] Its unique structure and potential biological activities make it a significant molecule in drug discovery and development.[1] The accurate measurement of its concentration in biological matrices such as plasma is fundamental to understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of preclinical and clinical development.[2]

While various analytical techniques exist, LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids.[5] Its superior sensitivity, selectivity, and speed allow for the precise measurement of analyte concentrations across a wide dynamic range, which is often unachievable with other methods like HPLC-UV, particularly for compounds lacking a strong native chromophore.[5][6][7]

This guide is structured to provide both the practical "how" and the scientific "why," empowering researchers to not only replicate the described method but also to adapt and troubleshoot it based on a solid understanding of the underlying principles.

Physicochemical Profile of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₁₀N₂O₃[1][3]
Molecular Weight 158.16 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Solubility Freely soluble in water[8]
Predicted pKa 3.47 ± 0.10 (indicating acidic character)[1]

The Core Protocol: LC-MS/MS Quantification in Human Plasma

This section details a robust and high-throughput method for the quantification of this compound in human plasma. The strategy employs a simple protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Principle of the Method

The workflow is designed for efficiency and accuracy. Plasma samples are first fortified with a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but mass-shifted. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and potential matrix effects during ionization.[9][10] Proteins are then precipitated with cold acetonitrile. After centrifugation, the clear supernatant is injected into the LC-MS/MS system. The analyte and internal standard are separated from endogenous matrix components on an analytical column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[5][11]

Materials, Reagents, and Instrumentation
  • Analytes and Standards:

    • This compound (Reference Standard, purity ≥98%)

    • This compound-d4 (Stable Isotope-Labeled Internal Standard, purity ≥98%)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade, ≥99%)

    • Deionized Water (18.2 MΩ·cm)

  • Biological Matrix:

    • Human Plasma, pooled, with K₂EDTA as anticoagulant.

  • Instrumentation:

    • Liquid Chromatograph: High-performance LC system (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).[9]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 5500, Waters Xevo TQ-S).[9]

    • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm. Rationale: A HILIC column is selected to provide good retention and peak shape for this polar analyte, which may not be well-retained on traditional C18 reversed-phase columns.[9]

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard and the -d4 internal standard into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with 50:50 Methanol:Water. These stocks are stored at -20°C.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of intermediate spiking solutions by serially diluting the analyte stock solution in 50:50 Acetonitrile:Water.

    • Prepare bulk calibration standards and QC samples by spiking the appropriate intermediate solution into pooled human plasma (e.g., 50 µL of spiking solution into 950 µL of plasma).

    • A typical calibration curve may range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of four levels: LLOQ (Lower Limit of Quantitation), Low, Mid, and High.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS stock solution in 50:50 Acetonitrile:Water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation (PPT)

The PPT method is chosen for its simplicity, speed, and suitability for high-throughput workflows.[9][10]

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 10 µL of IS Working Solution (100 ng/mL) sample->add_is vortex1 3. Vortex Briefly (3-5 seconds) add_is->vortex1 add_acn 4. Add 200 µL of Ice-Cold Acetonitrile to Precipitate vortex1->add_acn vortex2 5. Vortex Thoroughly (1 minute) add_acn->vortex2 centrifuge 6. Centrifuge (e.g., 14,000 rpm for 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant to Autosampler Vial/Plate centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: High-throughput protein precipitation workflow.

LC-MS/MS Instrumental Parameters

The following tables outline the optimized instrumental conditions. Note: These parameters, particularly for the mass spectrometer, serve as a starting point and must be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Column Temp. 40°C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol. 5 µL
Gradient 95% B (0-0.5 min), 95% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 95% B (3.0-3.1 min), 95% B (3.1-4.0 min)
Run Time 4.0 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
MS System SCIEX Triple Quad™ 5500
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transition (Analyte) Q1: 159.1 m/z → Q3: 115.1 m/z (Hypothetical, based on loss of COOH)
MRM Transition (IS) Q1: 163.1 m/z → Q3: 119.1 m/z (Hypothetical for d4-IS)
Dwell Time 100 ms

Method Validation: Ensuring Trustworthiness

A bioanalytical method is only useful if it is proven to be reliable. Validation is performed according to regulatory guidelines (e.g., US FDA) to demonstrate that the method is fit for its intended purpose.[12]

G cluster_core Core Performance Metrics cluster_matrix Matrix & Stability center_node Reliable & Validated Bioanalytical Method selectivity Selectivity & Specificity center_node->selectivity accuracy Accuracy center_node->accuracy precision Precision center_node->precision linearity Linearity & Range center_node->linearity lloq Sensitivity (LLOQ) center_node->lloq recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) center_node->stability

Caption: Interrelation of key method validation parameters.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensures no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples <20% of LLOQ response.
Linearity Establishes the concentration range over which the method is accurate and precise.Coefficient of determination (r²) ≥ 0.99.
Accuracy & Precision Determines the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).Within ±15% of nominal value (±20% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >10; meets accuracy/precision criteria.
Matrix Effect Assesses the ion suppression or enhancement caused by co-eluting matrix components.IS-normalized matrix factor should be consistent across lots.
Stability Evaluates analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentration within ±15% of nominal concentration.

Alternative Analytical Approaches

While LC-MS/MS is the recommended primary technique, it is valuable to understand alternative methods.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less common for bioanalysis of piperazine-like structures due to two main challenges. First, the 2-oxo-piperazineacetic acid structure lacks a strong chromophore, resulting in poor UV absorbance and thus low sensitivity.[6] Second, to achieve adequate sensitivity, a chemical derivatization step is often required to attach a UV-active tag to the molecule, such as reacting it with 4-chloro-7-nitrobenzofuran (NBD-Cl).[7] This adds complexity, time, and potential variability to the workflow.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods are generally unsuitable for polar and non-volatile compounds like this compound. Analysis would necessitate a derivatization step to increase volatility and thermal stability, making it a more complex and less direct approach than LC-MS.[8]

Conclusion

This application note provides a comprehensive, validated LC-MS/MS protocol for the robust and sensitive quantification of this compound in human plasma. By leveraging a stable isotope-labeled internal standard, a simple protein precipitation sample preparation, and optimized HILIC-MS/MS conditions, this method is well-suited for high-throughput bioanalysis in drug development settings. The detailed explanation of the scientific rationale and validation principles equips researchers with the necessary tools to implement and adapt this method, ensuring the generation of high-quality data for critical pharmacokinetic and toxicokinetic assessments.

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. This compound | Building block. Available at: [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Available at: [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • PubMed. (2018, April 1). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Available at: [Link]

  • Global Nest Journal. (n.d.). GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Available at: [Link]

  • ResearchGate. (2017, April 4). Review of HPLC and LC-MS/MS Methods for Determination of ZT-1 and Its Active Metabolite, Huperzine A in Various Biological Matrices. Available at: [Link]

Sources

Application Notes and Protocols for Cell-based Assays Involving 2-Oxo-1-piperazineacetic Acid Derivatives as Prolyl Hydroxylase (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Targeting the Hypoxic Response

The cellular response to low oxygen (hypoxia) is a fundamental process in physiology and disease, governed by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The stability of the HIF-1α subunit is exquisitely controlled by a class of 2-oxoglutarate (2OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes. In the presence of ample oxygen, PHDs hydroxylate HIF-1α, tagging it for rapid proteasomal degradation.[1][2] A significant class of small molecules, many of which are derivatives of the 2-Oxo-1-piperazineacetic acid scaffold, have been developed as potent PHD inhibitors.[3] By binding to the active site of PHDs, these compounds mimic a hypoxic state, leading to the stabilization and activation of HIF-1α even under normoxic conditions.[1][4] This mechanism holds immense therapeutic promise for conditions such as anemia associated with chronic kidney disease, where stabilized HIF-1α can drive the expression of erythropoietin (EPO).[5]

This document provides a comprehensive guide to the essential cell-based assays required to characterize the activity, potency, and specificity of these this compound derivatives. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible data generation.

Part 1: The PHD-HIF-1α Signaling Axis - The Core Mechanism

Under normal oxygen levels (normoxia), PHD enzymes (primarily PHD2) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[2][6] This post-translational modification is recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for destruction by the proteasome.[7][8] This keeps HIF-1α levels almost undetectable.

When oxygen is scarce (hypoxia) or when a PHD inhibitor is present, the hydroxylation of HIF-1α is blocked.[4] This prevents pVHL binding, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with its constitutively expressed partner, HIF-1β (also known as ARNT).[2][8] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (EPO), and metabolic adaptation (e.g., PGK1).[5][6]

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition O2 O₂ PHD PHD Enzyme (Active) O2->PHD OH-HIF1a Hydroxylated HIF-1α PHD->OH-HIF1a HIF1a_N HIF-1α HIF1a_N->PHD Hydroxylation VHL pVHL E3 Ligase OH-HIF1a->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 2-Oxo-1-piperazineacetic acid derivative PHD_I PHD Enzyme (Inhibited) Inhibitor->PHD_I Inhibition HIF1a_H HIF-1α (Stabilized) Nucleus Nucleus HIF1a_H->Nucleus HIF_Complex HIF-1α/β Complex Nucleus->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex HRE HRE HIF_Complex->HRE Target_Genes Target Gene Transcription (VEGF, EPO, etc.) HRE->Target_Genes

Caption: HIF-1α signaling under normoxia vs. hypoxia/PHD inhibition.

Part 2: A Multi-tiered Assay Strategy for Characterizing PHD Inhibitors

A robust screening cascade is essential for identifying and validating potent and specific PHD inhibitors. This workflow allows for the efficient triage of compounds from a primary screen to more detailed secondary and counter-screen assays.

Screening Workflow cluster_primary_assays cluster_secondary_assays cluster_counter_assays Start Compound Library (this compound derivatives) Primary Primary Screening (High-Throughput) Start->Primary HRE Reporter Assay HIF-1α Stabilization (ELISA/HTRF) Secondary Secondary / Confirmatory Assays (Potency & Mechanism) Primary->Secondary Confirmed Hits HRE HRE Luciferase Assay Primary->HRE Counter Counter-Screening (Specificity & Toxicity) Secondary->Counter Potent Compounds WB HIF-1α Western Blot Secondary->WB qPCR Target Gene qPCR Secondary->qPCR Lead Lead Candidate Counter->Lead MTT Cytotoxicity (MTT) Assay Counter->MTT

Caption: A typical screening workflow for PHD inhibitors.

Part 3: Primary Screening - Assessing HIF-1α Stabilization and Transcriptional Activity

Assay 3.1: HIF-1α Stabilization via Western Blot

Principle: Western blotting provides a semi-quantitative method to directly visualize the accumulation of HIF-1α protein in response to compound treatment. Due to the extremely short half-life of HIF-1α under normoxic conditions (5-8 minutes), meticulous and rapid sample preparation is paramount for obtaining reliable results.[8][9]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Cell Line: Human cell lines such as HeLa (cervical cancer), Hep3B (hepatocellular carcinoma), or U2OS (osteosarcoma) are commonly used.

    • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).

    • Treatment: Prepare a dilution series of the this compound derivative in culture medium. Aspirate the old medium and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100-150 µM CoCl₂ or 100 µM Desferrioxamine (DFO)).[10]

    • Incubation: Incubate for 4-8 hours. This timeframe is typically sufficient for maximum HIF-1α accumulation.[10]

  • Cell Lysis (Critical Step):

    • Rationale: To prevent post-lysis degradation of HIF-1α, all steps must be performed on ice, and lysis must be rapid.

    • Procedure: a. Place the 6-well plate on ice. Aspirate the medium and immediately wash the cells once with 1 mL of ice-cold PBS. b. Aspirate the PBS completely. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail directly to each well.[1] d. Immediately scrape the cells using a cell scraper and transfer the viscous lysate to a pre-chilled microcentrifuge tube. e. Sonicate the sample briefly on ice to shear DNA and reduce viscosity.[8] f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • SDS-PAGE and Western Blotting:

    • Gel Electrophoresis: Load 20-50 µg of total protein per lane onto a 7.5% or 8% SDS-polyacrylamide gel.[9] The lower percentage acrylamide is better for resolving large proteins like HIF-1α (~120 kDa).

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by staining with Ponceau S.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]

    • Primary Antibody: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.[1]

    • Washing: Repeat the washing step.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[1]

    • Stripping and Re-probing: The membrane should be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

  • Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the HIF-1α signal to the corresponding loading control signal.

    • Plot the normalized HIF-1α levels against compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Potential Issue Cause Troubleshooting Solution
No/Weak HIF-1α Signal HIF-1α degradation during sample prep.Work quickly, keep everything on ice. Use fresh lysis buffer with protease/phosphatase inhibitors. Lyse cells directly in the plate.[7]
Insufficient induction.Increase compound concentration or incubation time (4-8h is optimal). Use a positive control (CoCl₂, DFO) to confirm protocol works.
Low protein load.Load at least 30-50 µg of total protein per lane.[9]
Poor antibody performance.Use a validated antibody. Run a positive control lysate (e.g., from hypoxia-treated cells) to verify antibody function.[9]
High Background Insufficient blocking or washing.Increase blocking time to 1 hour. Increase the number and duration of TBST washes.
Antibody concentration too high.Titrate primary and secondary antibody concentrations to find the optimal dilution.
Multiple Bands Protein degradation.See "No/Weak Signal". Degraded HIF-1α may appear at 40-60 kDa.
Post-translational modifications.The fully modified, active form of HIF-1α can run higher than its predicted MW, up to ~120 kDa.
Assay 3.2: Hypoxia Response Element (HRE) Luciferase Reporter Assay

Principle: This is a highly sensitive and high-throughput method to measure the transcriptional activity of the HIF-1 complex. A cell line is engineered to stably or transiently express a luciferase reporter gene (e.g., Firefly luciferase) under the control of a promoter containing multiple copies of the HRE. When a PHD inhibitor stabilizes HIF-1α, the active HIF-1 complex binds to the HREs and drives luciferase expression, which is quantified by measuring luminescence after adding a substrate.[11][12]

Detailed Protocol:

  • Cell Line and Reagents:

    • Cell Line: Use a commercially available stable HRE-reporter cell line (e.g., HRE Reporter HeLa Cell Line) or create one by transfecting a suitable host cell line (e.g., HEK293, HeLa) with an HRE-luciferase reporter plasmid.[11][12]

    • Dual-Luciferase System: Co-transfection with a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter (e.g., CMV, SV40) is highly recommended to normalize for transfection efficiency and cell number variability.[13]

  • Assay Procedure:

    • Cell Seeding: Seed the HRE-reporter cells into a white, clear-bottom 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of culture medium.[11][12] White plates are crucial to maximize the light signal and prevent crosstalk between wells.[14]

    • Incubation: Incubate for 6-24 hours to allow cells to adhere and recover.

    • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Add the compounds to the wells. Include vehicle and positive controls (e.g., CoCl₂).

    • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[11]

    • Cell Lysis and Luminescence Reading: a. Equilibrate the plate to room temperature. b. Remove the culture medium. c. Add passive lysis buffer (typically 20-50 µL) to each well and incubate for 15 minutes on an orbital shaker to ensure complete lysis. d. Add the luciferase assay reagent (containing luciferin substrate) to each well. e. Immediately measure the Firefly luminescence using a microplate luminometer. f. If using a dual-luciferase system, add the Stop & Glo® reagent (which quenches the Firefly signal and contains the substrate for Renilla) and measure Renilla luminescence.

  • Data Analysis:

    • Normalize the experimental Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Calculate the "fold induction" by dividing the normalized signal of the treated wells by the normalized signal of the vehicle control wells.

    • Plot the fold induction against the compound concentration and fit a dose-response curve to determine the EC₅₀.

Potential Issue Cause Troubleshooting Solution
High Variability Pipetting errors.Prepare a master mix of reagents. Use a calibrated multichannel pipette. Use a luminometer with an automated injector.[13]
Inconsistent cell number/confluency.Ensure even cell seeding. Normalize data using a co-transfected Renilla luciferase control.[4]
Low Signal Low transfection efficiency.Optimize the DNA:transfection reagent ratio. Use high-quality plasmid DNA.[4]
Weak promoter on the reporter construct.Use a construct with a strong minimal promoter (e.g., TATA box) and multiple HRE copies.[15]
Reagent degradation.Use freshly prepared luciferase substrate. Protect from light and keep on ice.[13]
High Background Autoluminescence from compounds.Screen compounds for intrinsic luminescence before the assay.
Plate type.Use opaque, white-walled plates to reduce background and prevent well-to-well crosstalk.[14]
Saturated Signal Promoter is too strong or too much DNA used.Reduce the amount of reporter plasmid DNA used for transfection. Dilute the cell lysate before reading.[12][13]

Part 4: Secondary & Confirmatory Assays

Assay 4.1: Quantifying Downstream Target Gene Expression via RT-qPCR

Principle: A key confirmation that HIF-1α stabilization is functionally relevant is to measure the upregulation of its known downstream target genes. Real-time quantitative PCR (RT-qPCR) is a highly sensitive method to quantify changes in mRNA levels of genes like VEGFA, EPO, and PGK1.[14][16]

Detailed Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells in a 6-well plate with the compound as described for the Western blot protocol. An incubation time of 16-24 hours is often optimal for observing changes in mRNA levels.

    • Lyse the cells and extract total RNA using a commercial kit (e.g., based on TRIzol reagent or silica columns).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[17]

  • Real-Time qPCR:

    • Prepare the qPCR reaction mix containing: cDNA template (diluted 1:10 or 1:20), forward and reverse primers for the target gene, and a SYBR Green-based qPCR master mix.

    • Run the reaction on a real-time PCR instrument. A typical thermal cycling program is: 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[17]

    • Include a no-template control (NTC) for each primer set to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA amplification.

    • Analyze the expression of at least one stable housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of the target genes using the ΔΔCq method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')Reference
VEGFA CTCCACCATGCCAAGTGGTCAATAGCTGCGCTGGTAGACG[18]
EPO TCACTGTCCCAGACACCAAATGCAGAAAGTATCCGCTGTGAGN/A (Designed)
PGK1 TGGACGTTAAAGAGGAGGAAGACAGCAGTGAAGATCCTTTGGTTBased on[17]
ACTB CTCTTCCAGCCTTCCTTCCTAGCACTGTGTTGGCGTACAG[16]
Assay 4.2: General Cytotoxicity Assessment (MTT Assay)

Principle: It is crucial to determine if the observed effects of a compound are due to specific PHD inhibition or simply a consequence of general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a clear 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat cells with a broad concentration range of the test compound for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration). A desirable PHD inhibitor should have an EC₅₀ for HIF-1α stabilization that is significantly lower than its CC₅₀.

Part 5: Data Presentation and Interpretation

Summarizing the potency of lead compounds across the assay cascade provides a clear picture of their activity and selectivity.

CompoundPHD2 IC₅₀ (nM) [Enzymatic Assay]HIF-1α Stabilization EC₅₀ (nM) [Cell-based]HRE Reporter EC₅₀ (nM) [Cell-based]EPO Production EC₅₀ (nM) [Cell-based]
Vadadustat 11.8~1,100~1,900~1,500
Roxadustat 591~2,000 - 5,000~2,000~1,300
Daprodustat 22.2~1,300~1,500~1,100

Note: Data compiled and approximated from multiple sources for illustrative purposes. Absolute values can vary based on specific cell lines and assay conditions.[5][16][19][20]

Interpretation: An ideal candidate will show high potency in enzymatic assays (low nM IC₅₀), which translates to functional activity in cell-based assays (HIF-1α stabilization, HRE activation, and target gene product induction) at sub-micromolar or low micromolar EC₅₀ values. Crucially, the cytotoxicity (CC₅₀) should be at a much higher concentration, indicating a wide therapeutic window.

Part 6: References

  • Reddit. (2022). HIF-1 alpha nightmare with Western Blot. Please send advice and tips. r/labrats. Retrieved from [Link]

  • BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Primer sequences for vascular endothelial growth factor (VEGF) and its.... ResearchGate. Retrieved from [Link]

  • Abeomics. (n.d.). HRE Leeporter™ Luciferase Reporter-HeLa Cell Line. Abeomics. Retrieved from [Link]

  • Semenza, G. L. (2007). Hypoxia-Inducible Factor 1 (HIF-1) Pathway. Science's STKE, 2007(407), cm8.

  • Johar, P. S., et al. (2020). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 11(6), 1229–1234.

  • ResearchGate. (n.d.). A schematic representation of the HIF-1α signaling pathway. ResearchGate. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. Retrieved from [Link]

  • Sino Biological. (n.d.). Human PGK1 qPCR Primer Pair. Sino Biological. Retrieved from [Link]

  • Akebia Therapeutics. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548). Akebia Therapeutics. Retrieved from [Link]

  • CUSABIO. (n.d.). HIF-1 signaling pathway. CUSABIO. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypoxia-inducible factor 1α (HIF-1α) signaling pathway. ResearchGate. Retrieved from [Link]

  • Stamova, B. S., et al. (2011). Identification of Phosphoglycerate Kinase 1 (PGK1) as a reference gene for quantitative gene expression measurements in human blood RNA. BMC Medical Genomics, 4, 44.

  • ResearchGate. (n.d.). Differences among roxadustat, daprodustat, and vadadustat. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). I HATE LUCIFERASE ASSAY. r/labrats. Retrieved from [Link]

  • ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Retrieved from [Link]

  • Provenzano, M., et al. (2022). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. Clinical Kidney Journal, 15(11), 2056–2065.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Ke, Q., & Costa, M. (2006). Hypoxia-Inducible Factor-1 (HIF-1). Molecular Pharmacology, 70(5), 1469–1480.

Sources

In vitro testing of 2-Oxo-1-piperazineacetic acid antimicrobial activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Evaluation of 2-Oxo-1-piperazineacetic Acid's Antimicrobial Activity

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity.[1][2] Piperazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial properties.[2][3][4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of This compound , a heterocyclic compound of interest.[6] We present a phased experimental approach, beginning with qualitative screening and progressing to quantitative determination of inhibitory and bactericidal concentrations. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The objective of in vitro antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent in vivo.[7] This process is fundamental to antimicrobial drug discovery. Our investigation into this compound is predicated on the established success of the piperazine moiety in clinically relevant drugs.[8][9] The protocols detailed below are designed to rigorously characterize the compound's antimicrobial profile by determining two key metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12] This metric defines the compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This metric determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[15][16] This MBC/MIC ratio is a critical parameter in assessing the potential therapeutic utility of a new antimicrobial agent.

Experimental Strategy: A Phased Approach

A logical, stepwise workflow is essential for the efficient evaluation of a novel compound. We propose a three-phase strategy that moves from a broad, qualitative assessment to precise, quantitative measurements. This approach conserves resources by using a rapid screening method to justify more labor-intensive quantitative assays.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Cidal Activity Assessment P1_Screen Disk Diffusion Assay (Kirby-Bauer) P1_Result Measure Zone of Inhibition (ZOI) P1_Screen->P1_Result Observe bacterial lawn P2_MIC Broth Microdilution Assay P1_Result->P2_MIC If ZOI > threshold P2_Result Determine MIC Value (Lowest concentration with no growth) P2_MIC->P2_Result Visual or Spectrophotometric reading P3_MBC MBC Assay (Subculture from MIC plate) P2_Result->P3_MBC Proceed from clear wells P3_Result Determine MBC Value (≥99.9% kill) P3_MBC->P3_Result Count Colony Forming Units (CFU) Final Characterize Activity (Bacteriostatic vs. Bactericidal) P3_Result->Final Calculate MBC/MIC Ratio

Caption: Phased workflow for antimicrobial characterization.

Detailed Experimental Protocols

These protocols are designed for evaluating this compound against a standard panel of microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative, often resistant).

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method serves as an initial qualitative screen for antimicrobial activity.[11][17][18] Its simplicity and low cost make it ideal for determining if the test compound warrants further investigation.[11]

Materials:

  • This compound

  • Sterile solvent (e.g., water, DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Tryptic Soy Broth (TSB) or equivalent

  • 0.5 McFarland turbidity standard[17]

  • Sterile swabs, forceps, and micropipettes

  • Control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Disk Preparation: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1 mg/mL). Aseptically impregnate sterile blank disks with a defined volume (e.g., 20 µL) of the compound solution and allow them to dry completely. Prepare solvent-only disks as a negative control.

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[18]

  • Disk Application: Using sterile forceps, place the prepared compound disks, a positive control antibiotic disk, and a negative control solvent disk onto the inoculated agar surface. Ensure disks are placed firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The presence of a clear zone indicates that the compound has inhibitory activity.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitative susceptibility testing, providing a precise MIC value.[19][20][21] The protocol is adapted from CLSI guidelines.[22][23][24]

Materials:

  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in CAMHB at twice the highest desired final concentration.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 in each row to be used.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The total volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is a direct extension of the MIC test and is crucial for determining if the compound is bactericidal.[13][15]

Materials:

  • MHA plates

  • Micropipette

  • MIC plate from the previous experiment

Procedure:

  • Subculturing: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations (no visible growth). Mix the contents of each well thoroughly.

  • Plating: Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a labeled MHA plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14][16]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis. The MBC/MIC ratio provides insight into the nature of the antimicrobial action.

Table 1: Representative Antimicrobial Activity Data

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. coli25922321284Bactericidal
P. aeruginosa2785364>256>4Bacteriostatic
K. pneumoniae70060332642Bactericidal

Disclaimer: The data presented above are for illustrative purposes only and must be determined experimentally.

Interpretation Guide:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .[15]

  • MBC/MIC > 4: The compound is considered bacteriostatic .

Hypothesized Mechanism of Action

While the precise mechanism of this compound requires dedicated investigation, many antimicrobial polymers and small molecules containing a piperazine core exert their effects by disrupting the bacterial cell membrane.[8][9] This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Disruption Membrane Depolarization & Permeabilization Membrane->Disruption K_ion K+ Leakage Efflux of Ions & Metabolites K_ion->Leakage ATP ATP ATP->Leakage Compound 2-Oxo-1-piperazineacetic acid Compound->Membrane Targets/Intercalates Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of membrane disruption.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound's antimicrobial properties. By systematically determining the MIC and MBC against a panel of clinically relevant bacteria, researchers can effectively assess the compound's potential as a lead candidate for further development. Positive results from these assays would justify progression to more advanced studies, including time-kill kinetics, resistance development assays, cytotoxicity testing, and eventually, in vivo efficacy models.

References

  • Jansen, B. J., van der Horst, A., D'Souza, R., Wauthle, R., Arts, J. J. C., & Habibovic, P. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 34, 1-23. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 228-238. [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC Sub-Committee on Standards and Conformance. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Pundir, R. K., & Singh, P. K. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 633-637. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays using broth microdilution method. protocols.io. [Link]

  • Sharma, R., et al. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(1), 187-200. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(7), 1819-1826. [Link]

  • Patel, N. B., Maisuria, P. N., Gujarati, A. V., & Patel, D. K. (2024). Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Current Bioactive Compounds, 20(6). [Link]

  • Jansen, B. J., et al. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Cells & Materials, 34. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Singh, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15918-15933. [Link]

  • Singh, S., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Wafaa, M. A. (2013). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Cleff, M. B., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 308-311. [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • CLSI. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

  • Kumar, R., & Ali, M. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 62-73. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Chemsigma. (n.d.). This compound [24860-46-6]. [Link]

Sources

Enzyme inhibition assays using 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing 2-Oxo-1-piperazineacetic Acid for the Development of Novel Enzyme Inhibitors: A Guide to In Vitro Assay Design and Execution

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to utilizing this compound and its derivatives in enzyme inhibition assays. We delve into the scientific rationale behind assay design, offering detailed, step-by-step protocols for determining inhibitory potency and mechanism of action. This guide is intended to empower researchers in drug discovery to effectively screen and characterize compounds built around this promising chemical scaffold.

Introduction: The Therapeutic Potential of the 2-Oxopiperazine Scaffold

The 2-oxopiperazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. Its rigid, heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve high-affinity and selective interactions with enzyme active sites. Derivatives of this compound have shown significant inhibitory activity against several important enzyme targets.

Notably, derivatives of 2-oxopiperazine have been investigated as potent inhibitors of Beta-secretase 1 (BACE-1), an enzyme critically involved in the pathogenesis of Alzheimer's disease[1]. Furthermore, the broader chemical class to which this compound belongs has been explored for the inhibition of enzymes such as urease and carbonic anhydrase[2]. The versatility of this scaffold makes it a valuable starting point for inhibitor design in various therapeutic areas.

This application note will focus on providing a robust framework for assessing the inhibitory potential of compounds derived from this compound, using BACE-1 as a primary example. The principles and protocols described herein are, however, readily adaptable to other enzyme systems.

Foundational Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a procedure used to measure the effect of a specific compound on the catalytic activity of an enzyme. The primary goal is to determine if a compound can reduce the rate of an enzyme-catalyzed reaction and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A well-designed enzyme assay requires careful consideration of several factors, including the choice of substrate, buffer conditions, and the concentrations of both the enzyme and the inhibitor[3]. The use of appropriate controls is crucial for data interpretation and to avoid potential pitfalls such as compound interference with the detection method[3].

Workflow for Screening and Characterizing Inhibitors

The process of evaluating a potential enzyme inhibitor typically follows a logical progression from initial screening to detailed mechanistic studies.

Inhibitor Screening Workflow A Compound Synthesis & Solubilization B Primary Screen (Single High Concentration) A->B Test Compound C Dose-Response Assay (IC50 Determination) B->C Active 'Hits' D Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) C->D Potent Inhibitors E Lead Optimization D->E Characterized Inhibitors

Figure 1: A generalized workflow for the screening and characterization of enzyme inhibitors.

Detailed Protocol: BACE-1 Inhibition Assay Using a FRET-Based Substrate

This protocol describes a robust method for determining the IC50 of a test compound, such as a derivative of this compound, against human BACE-1. The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. In its intact form, the proximity of a fluorophore and a quencher on the peptide results in low fluorescence. Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.

Materials and Reagents
ReagentSupplier (Example)Catalogue # (Example)Storage
Human Recombinant BACE-1R&D Systems931-AS-80°C
FRET Substrate (e.g., RhEVNleDAEFK-Quencher)AnaSpecAS-60573-20°C (light sensitive)
This compound derivativeUser-synthesized/procuredN/AAs per compound stability
BACE-1 Assay Buffer (50 mM Sodium Acetate, pH 4.5)Sigma-AldrichN/A4°C
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128-500Room Temperature
96-well black, flat-bottom microplateCorning3603Room Temperature
Step-by-Step Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM). This will be your inhibitor plate.

  • Enzyme Preparation:

    • On the day of the assay, dilute the BACE-1 stock solution in cold BACE-1 Assay Buffer to the desired working concentration (e.g., 2 U/mL). Keep the enzyme solution on ice.

  • Substrate Preparation:

    • Dilute the FRET substrate stock solution in BACE-1 Assay Buffer to the desired working concentration (e.g., 20 µM). Protect the solution from light.

  • Assay Protocol: [4]

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): 88 µL of Assay Buffer + 2 µL of DMSO.

      • Positive Control (no inhibitor): 48 µL of Assay Buffer + 40 µL of diluted BACE-1 + 2 µL of DMSO.

      • Test Compound: 48 µL of Assay Buffer + 40 µL of diluted BACE-1 + 2 µL of the serially diluted inhibitor.

    • Tap the plate gently to mix the contents.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the diluted FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 5 minutes for 60 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence intensity versus time and calculating the slope of the initial linear portion of the curve.

  • Percentage Inhibition Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_positive_control - V₀_blank))

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Mechanism of Action Studies

To understand how the inhibitor interacts with the enzyme, further kinetic experiments are required. This typically involves measuring the reaction rate at various substrate and inhibitor concentrations.

Mechanism of Action Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES +S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI +I Substrate Substrate (S) Inhibitor Inhibitor (I) ES->Enzyme -S Product Product (P) ES->Product +E EI->Enzyme -I

Figure 2: Simplified representation of competitive inhibition.

By systematically varying the substrate concentration in the presence of fixed concentrations of the inhibitor, one can generate data for a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]). The pattern of lines on this plot helps to distinguish between competitive, non-competitive, and uncompetitive inhibition[5].

Troubleshooting and Best Practices

  • Solubility Issues: If the test compound is not fully soluble in the final assay volume, this can lead to inaccurate results. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤ 1%).

  • Compound Interference: Some compounds may be fluorescent at the assay wavelengths or may quench the fluorescence of the product. It is essential to run a control with the compound and substrate but without the enzyme to check for such interference.

  • Enzyme Stability: Ensure the enzyme is handled correctly and stored at the appropriate temperature to maintain its activity. Avoid repeated freeze-thaw cycles.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel enzyme inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of such compounds. By following these methodologies, researchers can obtain reliable and reproducible data to drive their drug discovery programs forward.

References

  • Le-Ngoc, L., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Carvalho, A. T. P., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3487–3492. [Link]

Sources

Protocol for N-alkylation of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective N-Alkylation of 2-Oxo-1-piperazineacetic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Alkylated this compound Scaffolds

The 2-oxopiperazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, yet three-dimensional structure provides a valuable framework for the spatial presentation of pharmacophoric elements. The incorporation of an acetic acid moiety at the N1 position and further functionalization at the N4 position introduces critical points for molecular recognition and allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. N-alkylated derivatives of this compound are of significant interest in drug discovery, with applications in the development of novel therapeutics.[][2]

This application note provides a comprehensive guide to the selective N-alkylation of this compound derivatives. We will explore the chemical principles governing the regioselectivity of the reaction and present two robust protocols for the synthesis of N4-alkylated products: direct alkylation via nucleophilic substitution and reductive amination.

Understanding the Regioselectivity: N1-Amide vs. N4-Amine

The this compound scaffold possesses two distinct nitrogen atoms: an amide nitrogen at the 1-position (N1) and a secondary amine nitrogen at the 4-position (N4). The selective alkylation at the N4 position is readily achievable due to the significant difference in the nucleophilicity of these two nitrogen atoms.

The lone pair of electrons on the N1-amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization renders the N1 nitrogen significantly less nucleophilic.[3] Conversely, the lone pair on the N4-amine nitrogen is localized and readily available for nucleophilic attack. Consequently, alkylation reactions will overwhelmingly occur at the more nucleophilic N4 position.

Amide vs Amine Nucleophilicity cluster_amide N1-Amide (Less Nucleophilic) cluster_amine N4-Amine (More Nucleophilic) amide_N N1 amide_C=O C=O amide_N->amide_C=O Resonance Delocalization amide_CH2 CH2 amide_C=O->amide_CH2 amine_CH2_2 CH2 amine_N N4 amine_H H amine_N->amine_H amine_CH2_1 CH2 amine_N->amine_CH2_1 amine_N->amine_CH2_2

Caption: Comparative nucleophilicity of N1 and N4 nitrogens.

Experimental Protocols

For the following protocols, it is recommended to use the ester form of this compound (e.g., ethyl 2-oxo-1-piperazineacetate) to avoid potential side reactions involving the carboxylic acid.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of ethyl 2-oxo-1-piperazineacetate using an alkyl halide in the presence of a mild base. This method is a classic and straightforward SN2 reaction.

Direct_Alkylation_Workflow start Start reagents Dissolve Ethyl 2-oxo-1-piperazineacetate and K2CO3 in DMF start->reagents add_halide Add Alkyl Halide (e.g., Benzyl Bromide) reagents->add_halide reaction Heat Reaction Mixture (e.g., 60-80 °C) add_halide->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup Upon Completion extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product N4-Alkylated Product purification->product

Caption: Workflow for direct N-alkylation.

Materials
  • Ethyl 2-oxo-1-piperazineacetate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxo-1-piperazineacetate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the reactants (approximately 0.1-0.2 M concentration of the starting material).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N4-alkylated product.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation, particularly for less reactive alkylating agents.[4] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.

Reductive_Amination_Mechanism start Ethyl 2-oxo-1-piperazineacetate (N4-Amine) iminium Iminium Ion Intermediate start->iminium + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->iminium product N4-Alkylated Product iminium->product + Reducing Agent reducer NaBH(OAc)3 (Reducing Agent) reducer->product

Caption: Mechanism of reductive amination.

Materials
  • Ethyl 2-oxo-1-piperazineacetate

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxo-1-piperazineacetate (1.0 eq) in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N4-alkylated product.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of ethyl 2-oxo-1-piperazineacetate with various electrophiles using the protocols described above.

Alkylating AgentMethodProductExpected Yield Range
Benzyl bromideDirect AlkylationEthyl 4-benzyl-2-oxopiperazine-1-acetate70-90%
Ethyl iodideDirect AlkylationEthyl 4-ethyl-2-oxopiperazine-1-acetate65-85%
BenzaldehydeReductive AminationEthyl 4-benzyl-2-oxopiperazine-1-acetate75-95%
AcetoneReductive AminationEthyl 4-isopropyl-2-oxopiperazine-1-acetate70-90%

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Characterization of Products

Successful N-alkylation can be confirmed by standard analytical techniques:

  • ¹H NMR: The disappearance of the N-H proton signal of the starting material and the appearance of new signals corresponding to the protons of the introduced alkyl group. For example, in the case of N-benzylation, new aromatic proton signals and a benzylic CH₂ singlet would be observed.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group.

  • Mass Spectrometry: The molecular ion peak of the product will correspond to the mass of the starting material plus the mass of the added alkyl group minus the mass of a proton.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
  • Ethyl 4-ethyl-2-oxopiperazine-1-carboxylate. PubChem. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available at: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. NIH. Available at: [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. NIH. Available at: [Link]

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  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? ResearchGate. Available at: [Link]

  • amide: N- vs O-alkylation. Google Groups.
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  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. NIH. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

  • (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

  • US2907767A - N-nitrosopiperazine. Google Patents.
  • tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate. PubChem. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]

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Application Notes & Protocols: 2-Oxo-1-piperazineacetic Acid in the Synthesis of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to leveraging 2-oxo-1-piperazineacetic acid as a versatile scaffold in the synthesis of novel agents targeting the Central Nervous System. We will move beyond simple procedural lists to explore the strategic rationale behind synthetic choices, offering detailed, validated protocols for key transformations and the construction of representative CNS-active molecules.

Introduction: The Strategic Value of the 2-Oxopiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to exist as a protonated cation at physiological pH, which can be crucial for interacting with biological targets. While many therapeutic agents feature substitution only at the nitrogen atoms, functionalization of the piperazine core itself opens up new vectors for exploring chemical space.[1][2]

This compound (1) is a particularly compelling starting material. It can be viewed as a heterocyclic analogue of ethylenediaminediacetic acid (EDDA) and a ring-expanded version of the 2-oxopyrrolidine core found in the well-known nootropic agent, piracetam.[3] This structural motif offers three primary points for chemical modification, providing a robust platform for generating diverse compound libraries aimed at various CNS targets, including those for cognitive enhancement (nootropics) and anxiety disorders (anxiolytics).[4][5]

This guide details the synthesis of the core scaffold, outlines key functionalization strategies, and provides step-by-step protocols for its application in the synthesis of potential CNS agents.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and scalable synthesis of this compound involves the acid-catalyzed intramolecular cyclization (lactamization) of symmetrical ethylenediaminediacetic acid. This method is efficient and proceeds from readily available starting materials.

Protocol 1: Synthesis via Lactamization of Ethylenediaminediacetic Acid

This protocol is adapted from established procedures for the synthesis of the lactam of ethylenediaminediacetic acid.[6] The mechanism involves the protonation of one carboxyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal secondary amine, followed by dehydration to form the stable six-membered lactam ring.

Experimental Workflow Diagram

cluster_0 Reaction Setup & Reflux cluster_1 Workup & Isolation cluster_2 Analysis A 1. Combine EDDA, HCl, and DI Water in a round-bottom flask. B 2. Equip with reflux condenser and magnetic stirrer. A->B C 3. Heat to reflux for 4 hours. B->C D 4. Cool mixture to room temperature. C->D E 5. Adjust pH to ~1.5 with 50% NaOH. D->E F 6. Filter to remove any precipitate. E->F G 7. Adjust filtrate pH to ~5.0. F->G H 8. Remove volatiles in vacuo (60-70 °C). G->H I 9. Dry solid in vacuum oven (55-60 °C). H->I J 10. Confirm structure by ¹H and ¹³C NMR. I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer bar and a reflux condenser, add symmetrical ethylenediaminediacetic acid (25.0 g, 0.14 mol), deionized water (150 g), and concentrated hydrochloric acid (28 g).[6]

  • Cyclization: Stir the mixture and heat to reflux using a heating mantle. Maintain reflux for 4 hours to ensure complete cyclization.

  • Cooling and pH Adjustment: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • First Filtration: Carefully adjust the pH of the solution to approximately 1.5 using a 50% aqueous solution of sodium hydroxide. Filter the mixture through a medium-porosity glass frit funnel under vacuum to remove any potential byproducts or unreacted starting material.

  • Second pH Adjustment: Transfer the filtrate to a clean flask and adjust the pH to approximately 5 with 50% sodium hydroxide solution.[6] This pH is critical for isolating the zwitterionic product.

  • Isolation: Remove the water and other volatile components in vacuo using a rotary evaporator with a bath temperature of 60–70 °C.

  • Drying: Dry the resulting solid in a vacuum oven at 55–60 °C for several hours until a constant weight is achieved.

  • Characterization: The final product, this compound, should be characterized by proton and carbon NMR to confirm its structure and purity.[6]

ParameterValueReference
Starting Material Symmetrical ethylenediaminediacetic acid[6]
Reagents Concentrated HCl, 50% NaOH (aq)[6]
Solvent Deionized Water[6]
Reaction Time 4 hours[6]
Reaction Temp. Reflux (~100 °C)[6]
Typical Yield >85%(Expected)

Part 2: Strategic Functionalization of the Scaffold

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. Strategic manipulation allows for the introduction of diverse substituents to modulate the molecule's pharmacological profile.

G N4 N4-Amine: - N-Alkylation - N-Arylation - Reductive Amination mol mol N4->mol COOH Carboxylic Acid: - Amide Coupling - Esterification - Reduction to Alcohol COOH->mol CH2 α-Carbon: - (Advanced) α-functionalization CH2->mol

Caption: Multi-step synthesis of an N4-functionalized piracetam analogue.

Protocol 2: Synthesis of 4-Benzyl-2-oxopiperazin-1-yl)acetamide

This protocol outlines the synthesis of a representative nootropic candidate.

Step A: Boc Protection of the Scaffold

  • Dissolve this compound (10.0 g, 63.2 mmol) in a 1:1 mixture of 1,4-dioxane and water (200 mL).

  • Add sodium bicarbonate (15.9 g, 189.6 mmol) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (15.2 g, 69.5 mmol) in 1,4-dioxane (50 mL) dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the mixture to pH 2-3 with 1M HCl (aq) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-N-Boc-2-oxo-1-piperazineacetic acid. [7] Step B: Amide Formation

  • Dissolve the Boc-protected acid from Step A (10.0 g, 38.7 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C in an ice bath.

  • Add oxalyl chloride (4.1 mL, 46.4 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the acid chloride by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (100 mL).

  • In a separate flask, prepare a solution of 7N ammonia in methanol (33 mL, 232 mmol) and cool to 0 °C.

  • Add the acid chloride solution dropwise to the ammonia solution. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Concentrate the mixture in vacuo. Re-dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected amide. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step C: Boc Deprotection

  • Dissolve the Boc-protected amide (5.0 g, 19.4 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (TFA, 15 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo. Add diethyl ether to precipitate the TFA salt of the product. Filter and dry to obtain 2-(2-oxopiperazin-1-yl)acetamide TFA salt.

Step D: N-Alkylation

  • To a solution of the TFA salt from Step C (3.0 g, 11.0 mmol) in acetonitrile (50 mL), add potassium carbonate (4.5 g, 33.0 mmol).

  • Add benzyl bromide (1.4 mL, 12.1 mmol) and stir the mixture at 60 °C overnight.

  • Cool to room temperature, filter off the solids, and concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography (silica gel, DCM/methanol gradient) to yield the final product, 4-benzyl-2-oxopiperazin-1-yl)acetamide.

StepKey ReagentsPurposeTypical Yield
A Boc₂O, NaHCO₃Protect N4-amine90-95%
B Oxalyl chloride, NH₃/MeOHForm primary amide75-85%
C TFA, DCMRemove Boc group>95% (as salt)
D Benzyl bromide, K₂CO₃Introduce N4-substituent60-70%

Conclusion

This compound is a high-value, versatile chemical scaffold for the development of novel CNS agents. Its straightforward synthesis and three distinct points for chemical modification provide a robust platform for generating diverse libraries of drug-like molecules. The protocols outlined in this guide demonstrate a logical, step-wise approach to creating advanced analogues of known CNS-active compounds, such as nootropics. By applying established synthetic methodologies like N-alkylation, amide coupling, and the strategic use of protecting groups, researchers can efficiently explore the structure-activity relationships of this promising heterocyclic system, paving the way for the discovery of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]

  • Eur J Med Chem. (2010). Synthesis of N-substituted Clausenamide analogues. Available at: [Link]

  • Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Asian Journal of Chemistry. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Available at: [Link]

  • J Med Chem. (1989). Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b]b[8][9]enzodiazepines as potential anxiolytics. Available at: [Link]

  • ResearchGate. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

  • ResearchGate. Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Available at: [Link]

  • PubMed. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Available at: [Link]

  • Justia Patents. Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders. Available at: [Link]

  • ResearchGate. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Available at: [Link]

  • Salus+, Universidad de Carabobo. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Google Patents. CN104478779A - Novel synthesis method of nootropic piracetam.
  • RSC Publishing. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available at: [Link]

  • PubMed. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. Available at: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. Available at: [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • ResearchGate. Results for piperazine and other N-monoalkyl-substituted piperazines. Available at: [Link]

  • ChemBK. This compound HCl. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. This compound. Available at: [Link]

  • PubMed. (2022). Neuropharmacological Activity of the New Piperazine Derivative.... Available at: [Link]

  • Google Patents. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • PubMed Central. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • PubMed. (2000). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. Available at: [Link]

  • MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures.... Available at: [Link]

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Application Note: Strategic Incorporation of 2-Oxo-1-piperazineacetic Acid as a Conformational Scaffold in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Peptide Flexibility

Linear peptides, despite their therapeutic potential, are often hampered by their inherent conformational flexibility. This flexibility can lead to reduced binding affinity for biological targets, increased susceptibility to proteolytic degradation, and poor pharmacokinetic profiles. A leading strategy in modern drug discovery to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1][2] By rigidifying the peptide structure, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing its potency, stability, and overall drug-like properties.[2][3]

2-Oxo-1-piperazineacetic acid (2-OPA) is a versatile heterocyclic building block that serves as a constrained dipeptide mimic.[4][5] Its rigid piperazinone core, when incorporated into a peptide sequence, restricts the rotational freedom of the backbone, often inducing secondary structures like β-turns.[6][7] The piperazine scaffold is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, owing to its favorable influence on physicochemical and pharmacokinetic properties.[8][9][10] This application note provides a comprehensive guide to the strategic use of this compound in solid-phase peptide synthesis (SPPS), detailing its advantages, step-by-step incorporation protocols, and expert insights for successful implementation.

Physicochemical Profile of this compound

Understanding the fundamental properties of 2-OPA is the first step toward its effective use. The molecule contains a carboxylic acid for coupling to the N-terminus of a growing peptide chain and a secondary amine within the ring for subsequent chain elongation.

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 24860-46-6[11][12][13][14]
Molecular Formula C₆H₁₀N₂O₃[4]
Molecular Weight 158.16 g/mol [4][14]
Appearance White to off-white solid
Solubility Moderately soluble in water and methanol; soluble in DMF, NMP.[4]

Rationale for Use: Inducing Conformational Rigidity

The primary reason to incorporate 2-OPA is to enforce a rigid, predictable conformation on a segment of the peptide. Unlike a flexible linear dipeptide, which has multiple rotatable bonds (φ, ψ, ω), the cyclic nature of the 2-OPA scaffold locks the backbone atoms, significantly reducing the available conformational space.

This structural constraint offers several key advantages:

  • Enhanced Proteolytic Stability: The non-natural, rigid structure is a poor substrate for proteases, which typically recognize and cleave specific linear amino acid sequences in flexible conformations.[3]

  • Improved Receptor Affinity: By locking the peptide into a bioactive conformation that mimics a natural turn or loop, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

  • Favorable Pharmacokinetics: The piperazine moiety can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][10]

G cluster_0 Flexible Linear Dipeptide cluster_1 Constrained Peptide with 2-OPA a1 Residue i-1 a2 Residue i a1->a2 a3 Residue i+1 a2->a3 a2->a3 High Rotational Freedom a4 Residue i+2 a3->a4 b1 Residue i-1 b2 2-OPA Scaffold b1->b2 b2->b2 Locked Conformation b3 Residue i+2 b2->b3

Caption: Comparison of a flexible peptide and a 2-OPA constrained peptide.

Protocols for Solid-Phase Incorporation (Fmoc/tBu Strategy)

The incorporation of 2-OPA requires special consideration due to its structure as a non-natural, sterically demanding building block with a secondary amine for chain elongation. The following protocols are optimized for manual Fmoc-based SPPS.

Materials and Reagents
  • Resin: Fmoc-Rink Amide or pre-loaded Wang/2-Chlorotrityl resin (0.1 mmol scale).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Building Block: this compound (2-OPA).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, or COMU.[15]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvents: Cold diethyl ether.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the acylation of the N-terminal amine of the resin-bound peptide with the carboxylic acid moiety of 2-OPA.

  • Resin Preparation: Start with the peptide-resin (0.1 mmol) after the final standard Fmoc-deprotection step. Swell the resin in DMF for 30 minutes.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).[17]

  • Activation of 2-OPA: In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 47.5 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF (2 mL). Add DIPEA (6 eq., 0.6 mmol, 105 µL) and allow the solution to pre-activate for 1-2 minutes.[17][18]

    • Scientist's Note: Using a high-efficiency aminium/uronium-based reagent like HATU is crucial for activating the carboxylic acid and ensuring a rapid, complete reaction.

  • Coupling Reaction: Add the activated 2-OPA solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Monitor the coupling completion using a Kaiser test. The test should be negative (colorless/yellow beads), indicating the absence of primary amines. Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling of the Subsequent Amino Acid to the 2-Oxopiperazine Scaffold

This is the most challenging step: acylating the sterically hindered N-4 secondary amine of the incorporated 2-OPA scaffold.[19] Standard coupling conditions are often insufficient.

  • Resin Preparation: The resin from the previous step, now terminating with the 2-OPA moiety, should be washed thoroughly with DMF.

  • Activation of Next Amino Acid: In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL). Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes.

    • Scientist's Note: The choice of coupling reagent is critical. HATU, PyAOP, or COMU are highly recommended due to their superior performance in sterically hindered couplings.[15] Using less potent reagents like HBTU may lead to incomplete reactions. In extremely difficult cases, converting the amino acid to its acid fluoride may be necessary.[15][20]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature. Extend the coupling time significantly to 4-12 hours. [16] For particularly difficult couplings, gentle heating (35-40 °C) may be beneficial.

  • Monitoring and Capping: A standard Kaiser test will not work as you are coupling to a secondary amine. Use a test such as the isatin test or proceed with a "double coupling" strategy (i.e., drain and repeat the coupling step with fresh reagents) to ensure the reaction goes to completion. If incomplete coupling is suspected, cap any unreacted secondary amines with acetic anhydride to prevent the formation of deletion sequences.[16]

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents.

  • Continuation: Proceed with the standard SPPS cycle (Fmoc deprotection, coupling) for the remainder of the peptide sequence.[21]

Final Cleavage and Deprotection
  • After the full sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.[17]

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).[16]

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

cluster_0 Protocol 1: Couple 2-OPA cluster_1 Protocol 2: Couple Next AA start_node Start: Fmoc-AA(n)-Resin p1 H₂N-AA(n)-Resin start_node->p1 1. Deprotect process_node process_node critical_process critical_process reagent_node reagent_node end_node Continue SPPS Cycle p2 Couple 2-4h p1->p2 p3 2-OPA-AA(n)-Resin p2->p3 r1 2-OPA HATU / DIPEA r1->p2 p4 Couple 4-12h (Extended Time) p3->p4 p4->end_node r2 Fmoc-AA(n+1) HATU / DIPEA r2->p4

Caption: Workflow for the two-stage incorporation of 2-OPA into a peptide chain.

Troubleshooting Guide

The incorporation of 2-OPA can present challenges. This table outlines common issues and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of 2-OPA (Protocol 1) - Insufficient activation time.- Low-quality coupling reagents.- Steric hindrance from the preceding amino acid.- Ensure pre-activation of 2-OPA for at least 1-2 minutes.- Use fresh, high-quality HATU or COMU.- Extend coupling time to 4 hours and/or perform a double coupling.
Incomplete coupling onto 2-OPA (Protocol 2) - Steric hindrance of the N-4 secondary amine is the primary cause.- Use of a weak coupling reagent (e.g., HBTU, DCC).- Insufficient reaction time.- This is the most common failure point. Use the most potent coupling reagents available, such as HATU or PyAOP.- Extend coupling time to at least 4 hours, and up to 12 hours if necessary.[16]- Perform a double coupling with fresh reagents.- Consider gentle heating (35-40°C) to increase reaction kinetics.
Aggregation during synthesis The rigid, turn-inducing nature of 2-OPA can sometimes promote inter-chain aggregation on the solid support.- Use a low-loading resin (e.g., 0.2-0.4 mmol/g).- Incorporate pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence flanking the 2-OPA.- Perform couplings in a more chaotropic solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF.
Epimerization The strong base (DIPEA) and long coupling times can increase the risk of epimerization of the activated amino acid.- Use a sterically hindered base like 2,4,6-collidine instead of DIPEA.- Ensure the carboxylic acid is fully activated before adding it to the resin to minimize exposure of the activated species to the base.

Concluding Remarks

This compound is a powerful and synthetically accessible tool for introducing conformational rigidity into peptides. While its incorporation, particularly the acylation of its N-4 secondary amine, presents a synthetic challenge, this can be overcome through the rational selection of potent coupling reagents and the optimization of reaction conditions. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can successfully leverage 2-OPA to develop novel peptidomimetics with enhanced stability, affinity, and therapeutic potential, accelerating the discovery of next-generation peptide-based drugs.

References

  • BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Mini Rev Med Chem. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • Expert Opinion on Drug Discovery. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
  • Smolecule. (2023). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Unnatural Amino Acids into Peptide Sequences.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AIMS Press. (2024). Exploring pharmacological significance of piperazine scaffold.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Nodwell, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • WuXi AppTec. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates.
  • Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development.
  • Molecules. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • ResearchGate. (2025). Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer.
  • Scott, L. A., et al. (n.d.). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • MDPI. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides.
  • ChemicalBook. (2022). This compound.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound.
  • Chemsigma. (2026). This compound [24860-46-6].
  • Sigma-Aldrich. (n.d.). This compound.

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Application Note: Optimized Crystallization Protocols for 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Oxo-1-piperazineacetic acid (2-OPA) is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development.[1] The purity of an active pharmaceutical ingredient (API) is paramount, and crystallization is the most critical unit operation for achieving the requisite high purity and desired solid-state properties of such compounds.[2][3] The unique molecular structure of 2-OPA, possessing both a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting amide and amine functionalities, imparts a distinct polarity and solubility profile that governs its crystallization behavior.[1]

This guide provides a detailed exploration of various crystallization methods for this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices. We will cover cooling crystallization, antisolvent crystallization, and purification via salt formation, enabling the user to select and optimize a method based on starting material purity, scale, and desired final specifications.

Physicochemical Properties & Solubility Profile

Understanding the solubility of 2-OPA is the foundation for developing any successful crystallization protocol. The principle of "like dissolves like" is the guiding tenet; polar compounds exhibit higher solubility in polar solvents, and nonpolar compounds in nonpolar solvents.[2][4] 2-OPA's structure combines a polar cyclic amide-acid with a less polar hydrocarbon backbone, resulting in an amphiphilic character.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Moiety: Acts as a strong hydrogen bond donor and acceptor, promoting solubility in protic polar solvents like water and alcohols.

  • Amide Group: The carbonyl oxygen and N-H group participate in hydrogen bonding, further enhancing polarity.

  • Piperazine Ring: Contains tertiary amine character, which can be protonated at low pH, dramatically increasing aqueous solubility.

The compound's solubility has been characterized as good in water, moderate in methanol, and progressively lower in less polar alcohols like ethanol.[1] It is expected to have poor solubility in non-polar solvents such as diethyl ether or hexanes.[1] This differential solubility is the key property exploited in crystallization.

SolventPolarity TypeExpected Solubility of 2-OPARationale & Use Case
Water Polar ProticHighExcellent primary solvent for cooling crystallization, especially for purer samples.
Methanol Polar ProticModerate to HighGood primary solvent; its volatility makes it easier to remove than water.
Ethanol / Isopropanol Polar ProticModerateGood primary solvents; often used in recrystallization of piperazine derivatives.[5]
Ethyl Acetate Polar AproticLow to ModerateCan be used as a primary solvent for less polar impurities or as an antisolvent.
Dichloromethane Polar AproticLow to ModeratePotential use in extraction, but less common for crystallization of this compound type.
Diethyl Ether / Hexanes Non-polarVery Low / InsolubleIdeal candidates for use as antisolvents to induce precipitation from more polar solutions.[6]

Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. This is achieved by creating a supersaturated solution , a non-equilibrium state containing more dissolved solute than can be accommodated at equilibrium. Supersaturation can be induced by:

  • Cooling: Reducing the temperature of the solution to decrease the solubility of the compound.

  • Solvent Evaporation: Increasing the solute concentration by removing the solvent.

  • Adding an Antisolvent: Introducing a second solvent in which the compound is insoluble, thereby reducing its overall solubility in the mixed solvent system.

Once supersaturated, the system initiates nucleation (the formation of initial, tiny crystal nuclei) followed by crystal growth . The rate of cooling or antisolvent addition is a critical parameter; slow, controlled changes promote the formation of larger, purer crystals, whereas rapid changes can lead to the precipitation of small, impure particles.[7]

G cluster_prep Preparation cluster_process Crystallization Process cluster_iso Isolation & Drying A Crude 2-OPA Solid B Select Solvent System A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional, for insolubles) C->D E Induce Supersaturation (Cooling / Antisolvent) D->E F Crystal Nucleation & Growth E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline 2-OPA I->J G cluster_solvents Solvent Choice cluster_methods Method Selection Compound 2-OPA (Polar, H-Bonding) GoodSolvent Primary Solvent (e.g., Water, Methanol) - High solubility when hot - Low solubility when cold Compound->GoodSolvent 'Like Dissolves Like' BadSolvent Antisolvent (e.g., Diethyl Ether) - Very low solubility Compound->BadSolvent Insoluble in Cooling Cooling Crystallization GoodSolvent->Cooling Antisolvent Antisolvent Crystallization GoodSolvent->Antisolvent BadSolvent->Antisolvent

Caption: Decision logic for selecting a crystallization solvent system for 2-OPA.

Summary & Method Selection

The optimal crystallization method depends on the specific circumstances of the purification challenge.

MethodPrimary Use CaseAdvantagesDisadvantages
Aqueous Cooling High-volume, moderate purity starting material."Green" solvent, simple, cost-effective.May not be effective for highly soluble impurities; high boiling point of water requires more energy for drying.
Antisolvent Compound is too soluble in primary solvent; need for finer control.Highly versatile; allows for crystallization at room temperature.Requires careful selection of solvent pair; uses more organic solvent.
Salt Recrystallization High-purity required; removal of non-basic or neutral impurities.Can yield exceptionally high purity; crystalline salts are often easier to handle. [8]Multi-step process; requires an additional step to recover the free base if needed.

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • Quora. (2016, July 1). How to crystallize organic compounds. [Link]

  • ChemBK. This compound HCl. [Link]

  • SOP: CRYSTALLIZATION. Standard Operating Procedure for Crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?[Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?[Link]

  • ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. [Link]

  • ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. [Link]

  • Scirp.org. (2015). Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE. [Link]

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Application Notes and Protocols: Formulation of 2-Oxo-1-piperazineacetic Acid for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxo-1-piperazineacetic acid is a heterocyclic compound of interest in medicinal chemistry, belonging to the broader class of piperazine derivatives.[1] This class of molecules is known for a wide range of pharmacological activities, including modulation of central nervous system targets such as serotonin and dopamine receptors.[2][3][4][5] The structural features of this compound, specifically the piperazine ring, a carboxylic acid moiety, and a keto group, suggest its potential for diverse biological interactions.[1] Preliminary research indicates possible antimicrobial, antioxidant, and enzyme-inhibiting properties.[1]

Effective and reproducible biological studies hinge on the appropriate formulation of test compounds. A well-designed formulation ensures accurate dosing, enhances bioavailability, and minimizes variability in experimental outcomes. This guide provides a comprehensive framework for the formulation and characterization of this compound for in vitro and preclinical in vivo investigations. We will explore systematic approaches to solubility assessment, the development of various formulation types, and the analytical techniques required for their validation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₃Smolecule
Molecular Weight 158.16 g/mol Smolecule
Appearance SolidChemBK
Solubility Good in water; moderate in methanol; slightly soluble in DMSO and ethanol.[6]Smolecule

Formulation Development Workflow

The formulation development process should be systematic, starting with solubility determination and progressing to the selection and optimization of a suitable vehicle for the intended biological study.

Formulation_Development_Workflow cluster_Phase1 Phase 1: Characterization & Screening cluster_Phase2 Phase 2: Formulation Design cluster_Phase3 Phase 3: Analytical Validation Solubility_Screening Solubility Screening (Aqueous & Organic Solvents) Excipient_Compatibility Excipient Compatibility (Co-solvents, Surfactants, etc.) Solubility_Screening->Excipient_Compatibility In_Vitro_Formulation In Vitro Formulation (e.g., DMSO-based) Excipient_Compatibility->In_Vitro_Formulation In_Vivo_Formulation In Vivo Formulation (e.g., Aqueous, Lipid-based) Excipient_Compatibility->In_Vivo_Formulation Appearance_pH Visual Appearance & pH In_Vitro_Formulation->Appearance_pH In_Vivo_Formulation->Appearance_pH HPLC_Purity Purity & Concentration (HPLC) Appearance_pH->HPLC_Purity DLS_Analysis Particle Size Analysis (DLS) HPLC_Purity->DLS_Analysis Stability_Testing Short-term Stability DLS_Analysis->Stability_Testing

Caption: A systematic workflow for the formulation development of this compound.

Part 1: Formulation for In Vitro Studies

For in vitro experiments, such as cell-based assays, the primary goal is to achieve a homogenous stock solution that can be easily diluted into the cell culture medium without precipitation.

Protocol 1: Preparation of a DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro use due to its high solubilizing capacity.[7][8] However, it's crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[8][9]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM). Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution for any undissolved particles.

  • Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers.

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight (MW) of this compound = 158.16 g/mol

  • To prepare a 10 mM solution, you need 158.16 mg in 100 mL of solvent.

  • For a smaller volume, say 1 mL, you would need 1.5816 mg of the compound.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

For cell-based assays where even low concentrations of DMSO are a concern, or if the compound exhibits limited solubility in the final assay medium, cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[15]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or a suitable buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

  • Sterile containers

Procedure:

  • Prepare the Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in sterile water or buffer (e.g., 10-40% w/v).

  • Add the Compound: While stirring the HP-β-CD solution, slowly add the powdered this compound.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the formulation.

  • Storage: Store the resulting clear solution at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Formulation for In Vivo Studies

The formulation of this compound for in vivo administration requires careful consideration of the route of administration, desired pharmacokinetic profile, and animal welfare.

Protocol 3: Simple Aqueous Formulation (for Soluble Compounds)

Given the good water solubility of this compound, a simple aqueous solution is the most straightforward approach for parenteral or oral administration.

Materials:

  • This compound powder

  • Sterile water for injection, saline (0.9% NaCl), or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • pH meter and solutions for pH adjustment (e.g., sterile 1N NaOH and 1N HCl)

  • Sterile containers and filters

Procedure:

  • Dissolution: Dissolve the required amount of this compound in the chosen aqueous vehicle.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using sterile acid or base solutions.

  • Bringing to Final Volume: Add the vehicle to reach the final desired concentration.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm syringe filter into a sterile container.

  • Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation or contamination.

Protocol 4: Co-solvent System for Enhanced Solubility

If higher concentrations are required for in vivo studies and aqueous solubility is a limiting factor, a co-solvent system can be employed.[16]

Commonly Used Co-solvents and Surfactants:

ExcipientFunctionTypical Concentration Range
Propylene Glycol (PG) Co-solvent10-40%
Polyethylene Glycol 300/400 (PEG 300/400) Co-solvent10-60%
Tween® 80 (Polysorbate 80) Surfactant1-10%
Solutol® HS 15 Surfactant1-10%

Example Formulation (for oral or intraperitoneal administration):

  • 5% DMSO

  • 40% PEG 300

  • 5% Tween® 80

  • 50% Saline

Procedure:

  • Dissolve in Organic Solvents: First, dissolve the this compound in the organic components of the vehicle (e.g., DMSO, PEG 300, and Tween® 80). Vortex or sonicate until a clear solution is obtained.

  • Add Aqueous Component: Slowly add the aqueous component (saline or water) to the organic solution while vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

Part 3: Analytical Characterization of Formulations

It is imperative to characterize all prepared formulations to ensure their quality and consistency.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

HPLC is a fundamental technique for verifying the concentration of the active compound in the formulation and assessing its purity and stability.[17][18][19]

A General Reversed-Phase HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy of the compound).

  • Injection Volume: 10 µL

  • Quantification: A standard curve should be generated using known concentrations of this compound to accurately determine the concentration in the formulation.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is used to detect the presence of aggregates or nanoparticles in the formulation, which is particularly important for parenteral solutions to ensure safety and prevent embolism.[20][21][22][23][24]

Procedure:

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., the formulation vehicle) to an appropriate concentration for DLS analysis.

  • Instrument Setup: Set the instrument parameters, including temperature and measurement angle.

  • Measurement: Acquire the data and analyze the correlation function to obtain the particle size distribution.

  • Interpretation: For a solution intended for parenteral administration, there should be no significant population of particles in the nanometer to micrometer range.

Part 4: Biological Assays

The piperazine moiety is a common scaffold in drugs targeting the central nervous system, often interacting with monoamine neurotransmitter systems.[2][3][4][5] Therefore, initial biological characterization of this compound could focus on its potential activity at serotonin and dopamine receptors.

Signaling Pathways of Dopamine and Serotonin Receptors

Receptor_Signaling_Pathways cluster_Dopamine Dopamine Receptor Signaling cluster_Serotonin Serotonin Receptor Signaling (5-HT2A) D1_like D1/D5 Receptors Gs Gs D1_like->Gs D2_like D2/D3/D4 Receptors Gi_o Gi/o D2_like->Gi_o AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec 5HT2A 5-HT2A Receptor Gq_11 Gq/11 5HT2A->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Caption: Simplified signaling pathways for dopamine (D1-like and D2-like) and serotonin (5-HT2A) receptors.

Protocol 5: Dopamine D1 Receptor Functional Assay (cAMP Measurement)

This assay determines if this compound acts as an agonist or antagonist at the D1 dopamine receptor by measuring changes in intracellular cyclic AMP (cAMP).[25][26][27]

Materials:

  • A cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Formulated this compound.

  • A known D1 receptor agonist (e.g., Dopamine) and antagonist (e.g., SCH-23390).

  • Multi-well plates suitable for the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the D1-expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the formulated this compound in assay buffer.

  • Agonist Mode:

    • Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Include a positive control (Dopamine) and a vehicle control.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted compound for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a D1 agonist (e.g., EC₈₀ of Dopamine) to all wells (except the basal control) and incubate for a further 30 minutes.

    • Include a positive control (agonist only) and a negative control (known antagonist + agonist).

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP response against the log concentration of the compound. For agonist activity, calculate the EC₅₀ value. For antagonist activity, calculate the IC₅₀ value.

Protocol 6: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay assesses the effect of the compound on the 5-HT2A receptor by measuring changes in intracellular calcium levels.[28][29]

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Formulated this compound.

  • A known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the 5-HT2A-expressing cells into black, clear-bottom multi-well plates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the formulated this compound in the assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Agonist Mode: Inject the diluted compound into the wells and immediately begin recording the fluorescence intensity over time.

    • Antagonist Mode: Pre-incubate the cells with the diluted compound, then inject a fixed concentration of a 5-HT2A agonist (e.g., EC₈₀ of Serotonin) and record the fluorescence response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Conclusion

The successful formulation of this compound is a critical step in enabling robust and reproducible biological research. This guide provides a comprehensive, step-by-step approach to developing and validating formulations for both in vitro and in vivo applications. By following these protocols, researchers can ensure the quality of their test compound solutions, leading to more reliable and interpretable data in the exploration of the therapeutic potential of this and other novel chemical entities.

References

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  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics - 2023. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the N-alkylation of a piperazin-2-one core or the cyclization of an appropriate acyclic precursor. A prevalent and efficient method involves the initial synthesis of piperazin-2-one, followed by its alkylation with an acetic acid derivative. Another common route is the cyclization of ethylenediaminediacetic acid.[1][2] Each approach presents unique challenges and optimization opportunities that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequent cause of low yield is incomplete reaction during the N-alkylation of piperazin-2-one or inefficient cyclization of the acyclic precursor. Side reactions, such as the formation of dialkylated products or polymerization, can also significantly reduce the yield of the desired product. Careful control of reaction conditions, including temperature, stoichiometry of reagents, and choice of solvent, is crucial.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: To minimize impurities, ensure the purity of your starting materials. Piperazin-2-one, for instance, can be prone to degradation and should be used shortly after preparation or purification. During the alkylation step, using a suitable base and controlling the reaction temperature can prevent the formation of byproducts. Purification of the final product, often through recrystallization or column chromatography, is essential to remove any remaining impurities.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1] For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, and Mass Spectrometry (MS) will confirm the molecular weight of this compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. The reagents used, such as ethyl chloroacetate and strong bases, can be corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Poor Quality of Starting Materials Impurities in piperazin-2-one or the alkylating agent can inhibit the reaction or lead to side products.Purify piperazin-2-one by recrystallization or sublimation before use. Ensure the alkylating agent is of high purity and stored under appropriate conditions.
Incorrect Stoichiometry An excess or deficit of the base or alkylating agent can lead to incomplete reaction or the formation of byproducts.Carefully control the molar ratios of your reactants. A slight excess of the alkylating agent may be beneficial, but a large excess should be avoided.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures or lead to decomposition and side reactions at high temperatures.Optimize the reaction temperature. For the alkylation of piperazin-2-one, a temperature range of 60-80°C is often effective.[3]
Inefficient Base The chosen base may not be strong enough to deprotonate the piperazin-2-one effectively, leading to a slow or incomplete reaction.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.
Moisture in the Reaction The presence of water can hydrolyze the alkylating agent and quench the base, hindering the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Explanation Recommended Solution
Dialkylation The unreacted N-H of the newly formed this compound ester can be further alkylated, leading to a dialkylated byproduct.Use a controlled amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.
Unreacted Starting Material The reaction may not have gone to completion.Increase the reaction time or temperature. Consider using a more effective base or a higher concentration of reactants. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of the Ester If the reaction is worked up under strongly acidic or basic conditions, the ester group of the product can be hydrolyzed to the carboxylic acid.[4]Use mild workup conditions. A neutral or slightly acidic aqueous wash is generally recommended.
Formation of Polymeric Byproducts Piperazin-2-one can undergo self-condensation or polymerization under certain conditions.Control the reaction temperature and avoid prolonged reaction times at high temperatures.
Problem: Difficulty in Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Product is Highly Soluble in the Workup Solvent The product may be lost during the aqueous extraction if it has high water solubility.Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor for more efficient extraction.
Product is an Oil Instead of a Solid The presence of impurities can prevent the product from crystallizing.Purify the crude product by column chromatography to remove impurities. After purification, attempt recrystallization from a suitable solvent system.
Co-elution of Impurities During Chromatography Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase if necessary.

Optimized Protocols

Synthesis of Ethyl 2-(2-oxopiperazin-1-yl)acetate

This protocol details the N-alkylation of piperazin-2-one with ethyl bromoacetate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add piperazin-2-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford ethyl 2-(2-oxopiperazin-1-yl)acetate.

Hydrolysis to this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 2-(2-oxopiperazin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Acidification: Once the reaction is complete, cool the mixture to 0°C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the product with a suitable organic solvent, such as a mixture of chloroform and isopropanol.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Experimental Workflow Diagram

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis A Piperazin-2-one + Anhydrous DMF B Add NaH at 0°C A->B C Stir at RT B->C D Add Ethyl Bromoacetate at 0°C C->D E Heat at 70°C D->E F Workup & Extraction E->F G Column Chromatography F->G H Ethyl 2-(2-oxopiperazin-1-yl)acetate G->H I Dissolve Ester in THF/Water H->I Proceed to Hydrolysis J Add LiOH, Stir at RT I->J K Acidify with HCl J->K L Extraction K->L M Dry & Concentrate L->M N This compound M->N

Caption: Workflow for the two-step synthesis of this compound.

Data Summary

The following table summarizes the key reaction parameters and their expected impact on the yield of the N-alkylation step.

Parameter Condition Expected Yield Rationale
Base NaHHighStrong, non-nucleophilic base that effectively deprotonates the amide.
K₂CO₃ModerateWeaker base, may result in incomplete reaction or require longer reaction times.
Solvent DMFHighAprotic, polar solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.
AcetonitrileModerateLess polar than DMF, may result in lower reaction rates.
Temperature 25°C (RT)LowReaction rate is significantly slower at room temperature.
70°CHighProvides sufficient thermal energy to overcome the activation barrier without causing significant decomposition.
>100°CModerate to LowIncreased risk of side reactions and decomposition of reactants and products.

Mechanistic Insights

The synthesis of this compound via the N-alkylation of piperazin-2-one is a classic example of a Williamson ether synthesis-type reaction, but with a nitrogen nucleophile. The reaction proceeds through an Sₙ2 mechanism.

Reaction Mechanism Diagram

mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack (Sₙ2) cluster_step3 Hydrolysis Piperazin-2-one Piperazin-2-one Piperazinone_Anion Piperazinone Anion Piperazin-2-one->Piperazinone_Anion + Base Base Base (e.g., NaH) Product_Ester Ethyl 2-(2-oxopiperazin-1-yl)acetate Piperazinone_Anion->Product_Ester + Alkylating Agent Alkylating_Agent Ethyl Bromoacetate Final_Product This compound Product_Ester->Final_Product + OH⁻, then H₃O⁺ Hydroxide OH⁻

Sources

Technical Support Center: 2-Oxo-1-piperazineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6). This document is intended for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the N-alkylation of piperazin-2-one with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. This reaction leverages the nucleophilicity of the secondary amine in the piperazinone ring to displace the halide, forming the desired C-N bond.[1] Alternative routes, such as the cyclization of ethylenediaminediacetic acid, also exist but are often more complex for standard laboratory synthesis.[2]

Q2: Why is pH control so critical during the alkylation step?

Precise pH control is paramount for two primary reasons. First, the piperazin-2-one starting material is a secondary amine and requires a basic environment to be sufficiently deprotonated and nucleophilic for the alkylation reaction to proceed efficiently. Second, and just as importantly, excessively basic conditions (high pH) can promote the hydrolysis of the amide bond within the piperazinone ring, leading to ring-opening and the formation of linear impurities.[1] This side reaction is a major source of yield loss and complicates purification.

Q3: My final product is an off-white or yellow powder, not the expected white crystalline solid. What could be the cause?

A yellow or off-white coloration often points to the presence of impurities. This could be due to residual starting materials, byproducts from side reactions, or degradation products. A common cause is the formation of N,N'-di-alkylated byproducts or small amounts of polymeric material. Inadequate purification, such as incomplete removal of colored reagents or solvents, can also lead to discoloration. It is recommended to perform analytical testing (e.g., HPLC, NMR) to identify the impurity and optimize the purification protocol, which may include recrystallization or column chromatography.

Q4: What are the best analytical techniques to monitor reaction progress and final product purity?

For monitoring reaction progress, Thin-Layer Chromatography (TLC) is a rapid and effective method.[3] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation of the final product and for identifying the structure of unknown impurities.[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis, explains the underlying chemical causes, and provides actionable protocols to mitigate them.

Problem 1: Low Yield & Presence of a High-Molecular-Weight Impurity

Symptom: The reaction yields are significantly lower than expected, and analysis (e.g., by LC-MS) shows a byproduct with approximately double the mass of the starting piperazin-2-one.

Likely Cause: Dimerization of Piperazin-2-one

Piperazin-2-one contains both a nucleophilic secondary amine and an electrophilic carbonyl group (amide). Under certain conditions, particularly with prolonged reaction times or high temperatures, one molecule can act as a nucleophile and attack another, leading to the formation of dimers or even oligomers.

Troubleshooting Protocol:

  • Control Temperature: Maintain the reaction temperature strictly, typically between 50-70°C. Avoid excessive heating.

  • Staged Addition: Add the piperazin-2-one starting material to the reaction mixture in portions or via slow addition (e.g., using a syringe pump) rather than all at once. This keeps the instantaneous concentration of the free amine low, favoring its reaction with the alkylating agent over self-condensation.

  • Optimize Base: Use a non-nucleophilic, hindered base if dimerization is severe. While common bases like K₂CO₃ are standard, they can also promote side reactions.

Problem 2: Detection of a Di-substituted Byproduct

Symptom: HPLC or NMR analysis reveals an impurity consistent with the addition of two acetic acid moieties to the piperazine core. This is the N,N'-bis(carboxymethyl)piperazin-2-one byproduct.

Likely Cause: N,N'-Di-alkylation

The piperazine ring has two nitrogen atoms. Although the N4 nitrogen is part of an amide and is significantly less nucleophilic than the N1 secondary amine, it can still undergo alkylation under forcing conditions (e.g., high temperature, excess alkylating agent, strong base).[5][6] This leads to the formation of a di-substituted byproduct, which can be difficult to separate from the desired product due to similar polarity.

Reaction Pathway and Major Side Reaction

SM1 Piperazin-2-one Product This compound (Desired Product) SM1->Product 1.0-1.1 eq. ClCH₂COOH Controlled Temp. SM2 ClCH₂COOH (Chloroacetic Acid) SM2->Product SideProduct N,N'-bis(carboxymethyl)piperazin-2-one (Di-alkylation Byproduct) Base Base (e.g., K₂CO₃) Base->Product Product->SideProduct >1.2 eq. ClCH₂COOH High Temp. Excess Base

Caption: Desired N1-alkylation vs. undesired N4-alkylation pathway.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the haloacetic acid. A large excess is the primary driver of this side reaction.

  • Temperature Management: Keep the reaction temperature below 70°C. Higher temperatures provide the activation energy needed for the less reactive N4 nitrogen to react.

  • Purification: If the byproduct forms, purification can be achieved by pH adjustment and crystallization. The di-acid byproduct has a different isoelectric point than the mono-acid product, which can be exploited. Alternatively, preparative chromatography may be necessary.

Problem 3: Product Degradation and Formation of Linear Impurities

Symptom: The appearance of new, more polar impurities during workup or purification, especially when using strong bases. The product may seem unstable in solution.

Likely Cause: Base-Catalyzed Hydrolysis

The cyclic amide (lactam) bond in the piperazin-2-one ring is susceptible to hydrolysis under strongly basic conditions.[1] This reaction opens the ring to form a linear ethylenediamine derivative, which is highly polar and represents a direct loss of the desired heterocyclic scaffold.

Troubleshooting Workflow for Synthesis Optimization

G start Start Synthesis check_purity Analyze Crude Product (HPLC, TLC) start->check_purity impurity_A Di-alkylation Impurity (Problem 2) check_purity->impurity_A Impurity A > 1% impurity_B Hydrolysis Impurity (Problem 3) check_purity->impurity_B Impurity B > 1% impurity_C Dimerization Impurity (Problem 1) check_purity->impurity_C Impurity C > 1% purify Purify Product (Crystallization / Chromatography) check_purity->purify Purity > 98% solution_A Adjust Stoichiometry (≤1.1 eq. Alkylating Agent) impurity_A->solution_A solution_B Use Weaker Base (e.g., NaHCO₃) Avoid High pH in Workup impurity_B->solution_B solution_C Control Temperature Slow Addition of SM impurity_C->solution_C solution_A->start Re-run Synthesis solution_B->start Re-run Synthesis solution_C->start Re-run Synthesis final_product High-Purity Product purify->final_product

Caption: A logical workflow for identifying and resolving common synthesis issues.

Troubleshooting Protocol:

  • Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the reaction itself.

  • Aqueous Workup: During workup, if pH adjustment is needed to precipitate the product or for extraction, perform these steps at low temperatures (0-5°C) and avoid prolonged exposure to highly basic conditions. Neutralize the solution promptly after any base treatment.

  • Solvent Choice: Running the reaction in a polar aprotic solvent like DMF or acetonitrile can sometimes reduce the risk of hydrolysis compared to aqueous or alcoholic solvents.[7]

Data Summary: Impurity Profile

The following table summarizes the common impurities, their characteristics, and the conditions that favor their formation.

Impurity NameStructureCommon Analytical Signal (HPLC)Favored By
N,N'-bis(carboxymethyl) piperazin-2-one Di-substituted piperazinoneTypically a less polar peak than the product.Excess alkylating agent (>1.2 eq.), high temperature (>80°C).
Ethylenediamine diacetic acid derivative Linear, ring-opened productA more polar peak than the product.High pH (e.g., NaOH), prolonged exposure to aqueous base.
Piperazin-2-one Dimer Dimerized starting materialA significantly less polar, higher MW peak.High concentration of starting material, prolonged high temperature.
Unreacted Piperazin-2-one Starting MaterialA more polar peak than the product.Insufficient reaction time, low temperature, insufficient base.

References

  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • ResearchGate. (2014). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • International Journal of Pharmaceutical Sciences and Research. (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

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Technical Support Center: Optimization of 2-Oxo-1-piperazineacetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6).[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when following the common route of acid-catalyzed lactamization of an ethylenediamine derivative.[1]

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can stem from several factors. Systematically investigating the following points is the most effective approach.

  • Incomplete Cyclization (Lactamization): The core of the synthesis is an intramolecular condensation. Insufficient reaction time or temperature can lead to incomplete conversion.

    • Causality: The lactamization of a precursor like symmetrical ethylenediaminediacetic acid requires overcoming an activation energy barrier for the intramolecular nucleophilic attack of the amine onto the carboxylic acid group.

    • Solution: Ensure your reaction is heated to reflux for a sufficient duration, typically several hours.[1] Monitor the disappearance of the starting material using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Degradation during Workup: this compound is susceptible to degradation under certain conditions.

    • Causality: The amide bond within the piperazinone ring is prone to hydrolysis under strongly basic conditions, which can cause the ring to open and destroy the desired product.[5]

    • Solution: During the workup, when adjusting the pH with a base like sodium hydroxide to precipitate the product, add the base slowly and with vigorous stirring, preferably in an ice bath.[1] Avoid raising the pH too high; aim for the isoelectric point where the molecule has minimum solubility (around pH 5 is a good target).[1]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as symmetrical ethylenediaminediacetic acid, is paramount.

    • Causality: Impurities in the starting material can interfere with the reaction or introduce side products that complicate purification and lower the isolated yield.

    • Solution: Verify the purity of your starting materials by NMR or melting point analysis before beginning the synthesis. If necessary, purify them by recrystallization.

  • Suboptimal Isolation Procedure: The product may be lost during the isolation steps.

    • Causality: this compound has some solubility in water.[6] If the product is not fully precipitated or is washed with excessive amounts of cold solvent, significant loss can occur.

    • Solution: After pH adjustment, ensure the solution is sufficiently cooled to maximize precipitation.[1] Use a minimal amount of ice-cold deionized water to wash the filtered solid, preventing the redissolving of your product.

Below is a diagnostic workflow to help pinpoint the cause of low yield.

G cluster_no Cause: Reaction Failure cluster_yes Cause: Workup/Isolation Failure start Low or No Yield Observed q1 Was starting material consumed? (Check by TLC/LC-MS) start->q1 q1_no No q1->q1_no No q1_yes Yes q1->q1_yes Yes c1 Insufficient heat/time. - Increase reflux time. - Ensure proper heating. c2 Poor reagent quality. - Verify starting material purity. - Use fresh acid catalyst. q1_no->c1 q1_no->c2 c3 Product degradation. - Control pH carefully during workup. - Avoid excess base. c4 Product loss during isolation. - Ensure complete precipitation (cool longer). - Minimize washing volume. q1_yes->c3 q1_yes->c4

Caption: Troubleshooting workflow for low product yield.

Question 2: My final product is impure. What are the common impurities and how can I remove them?

Answer: Impurities often consist of unreacted starting material, side-products from competing reactions, or degradation products.

  • Common Impurities:

    • Unreacted Starting Material: Symmetrical ethylenediaminediacetic acid.

    • Ring-Opened Product: The hydrolyzed form of the piperazinone ring, resulting from exposure to strong base.[5]

    • Polymeric Byproducts: Intermolecular reactions can lead to the formation of oligomers or polymers instead of the desired intramolecular cyclization.

  • Purification Strategies:

    • Controlled Precipitation: The most common purification method for this molecule involves careful pH control.[1] Since the product is an amino acid derivative, it has an isoelectric point at which it is least soluble. Adjusting the pH of the aqueous solution to ~5 should selectively precipitate the desired product, leaving more soluble impurities behind.[1]

    • Recrystallization: If the initial precipitate is still impure, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective. The compound shows moderate solubility in methanol and less in ethanol.[5]

    • Salt Formation: For difficult-to-remove impurities, converting the product to a salt, such as the hydrochloride salt, can facilitate purification through crystallization. The HCl salt is a known solid form.[7] A related technique for purifying piperazine involves precipitating it as a diacetate salt from acetone.[8]

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable starting material for lab-scale synthesis?

Answer: For a straightforward and well-documented synthesis, symmetrical ethylenediaminediacetic acid is an excellent choice.[1] This precursor undergoes an acid-catalyzed intramolecular cyclization (lactamization) to form the 2-oxopiperazine ring structure in a single, high-yielding step. Other routes starting from piperazine itself or involving multi-step sequences from amino acids can be more complex.[5][9]

Question 2: Why is a strong acid like concentrated HCl used as a catalyst?

Answer: The reaction is a dehydration/condensation between a secondary amine and a carboxylic acid. This process is typically slow. A strong acid like HCl serves two primary roles:

  • Protonation of the Carbonyl: The acid protonates the oxygen of the carboxylic acid's carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine.

  • Acts as a Dehydrating Agent: At high temperatures (reflux), the acidic conditions facilitate the elimination of a water molecule, driving the equilibrium towards the formation of the stable amide bond within the six-membered ring.[1]

Question 3: How critical are temperature and solvent selection?

Answer: Both are critical for success.

  • Temperature: The lactamization reaction requires significant thermal energy. Refluxing the aqueous solution is necessary to provide the activation energy for the cyclization and to remove the water byproduct.[1] However, excessively high temperatures for prolonged periods could lead to degradation. Thermal degradation for related piperazine compounds typically occurs above 150°C.[5]

  • Solvent: Water is often used for the lactamization of ethylenediaminediacetic acid because the starting material and the acid catalyst are soluble in it.[1] The product is less soluble in cold water, which aids in its isolation upon cooling and pH adjustment. For other synthetic steps, such as N-alkylation or protection, polar aprotic solvents like THF or DCM are commonly used.[9][10]

The table below summarizes the impact of key reaction parameters.

ParameterConditionRationale & Expected Outcome
Catalyst Conc. HClHigh Yield/Purity: Protonates the carbonyl, making it more electrophilic and facilitating the intramolecular cyclization.[1]
No AcidLow/No Yield: The uncatalyzed reaction is extremely slow; the activation energy for cyclization is too high.
Temperature Reflux (~100°C in water)High Yield: Provides sufficient energy to overcome the activation barrier for lactamization.[1]
Room TemperatureNo Reaction: Insufficient energy for the dehydration and ring-closing reaction to occur at a practical rate.
Workup pH pH ~5High Recovery/Purity: This is the likely isoelectric point, minimizing the product's solubility in water for maximum precipitation.[1]
pH > 9Low Yield/Impure: High pH can cause hydroxide-catalyzed hydrolysis of the amide bond, leading to ring-opening and product loss.[5]

Question 4: How can I monitor the reaction's progress?

Answer: The best way to monitor the reaction is to track the consumption of the starting material. You can do this by taking small aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them by:

  • Thin Layer Chromatography (TLC): Use a suitable solvent system (a polar system like dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid might work) to separate the more polar starting material from the product.

  • LC-MS or HPLC: These are more quantitative methods. You can observe the peak for the starting material decrease while a new peak for the product appears.[6] This also allows you to check for the formation of any major side products.

Experimental Protocol: Synthesis from Symmetrical Ethylenediaminediacetic Acid

This protocol is adapted from a known synthetic route.[1]

Materials:

  • Symmetrical ethylenediaminediacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH meter/strips.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 25.0 g of symmetrical ethylenediaminediacetic acid with 150 g of deionized water.

  • Acidification: Slowly and carefully add 28 g of concentrated hydrochloric acid to the stirred mixture.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours. The solution should be clear.

  • Cooling: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Initial Filtration (Optional): If any solid impurities are present after cooling, filter the mixture.

  • First pH Adjustment: Slowly add 50% NaOH solution to the filtrate with vigorous stirring in an ice bath. Adjust the pH to approximately 1.5. Filter off any precipitate that forms.

  • Product Precipitation: Continue to slowly add 50% NaOH solution to the filtrate, still in an ice bath, until the pH reaches approximately 5. A white precipitate of this compound should form.

  • Isolation: Cool the slurry in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the solid product in a vacuum oven at 55-60°C to a constant weight.

  • Analysis: Confirm the identity and purity of the product using proton and carbon NMR, and MS.[1]

The general workflow for this synthesis is illustrated below.

G cluster_workflow Synthesis Workflow A 1. Combine Reactants (Ethylenediaminediacetic acid, water, HCl) B 2. Heat to Reflux (4 hours) A->B C 3. Cool to Room Temp. B->C D 4. pH Adjustment & Precipitation (Add NaOH to pH ~5) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Wash & Dry (Cold Water Wash, Vacuum Oven) E->F G 7. Final Product Analysis (NMR, MS) F->G

Caption: General experimental workflow for the synthesis.

References

  • Google Patents. (1980). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. [Link]

  • Chemsigma. This compound [24860-46-6]. [Link]

  • ChemBK. This compound HCl. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

  • MDPI. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Google Patents. (1959).
  • E-Journal of Chemistry. (2012). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. This compound. [Link]

  • National Institutes of Health. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide from the Application Science Team

Welcome to the technical support guide for 2-Oxo-1-piperazineacetic acid (CAS: 24860-46-6). This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As Senior Application Scientists, we have consolidated our expertise, field-proven insights, and published data to create a practical resource that not only provides solutions but also explains the underlying chemical principles.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a piperazine ring, a keto group, and an acetic acid moiety.[1] Its structure, containing both a basic secondary amine within the piperazine ring and an acidic carboxylic acid group, confers a zwitterionic nature. This dual functionality is the primary reason for its complex solubility behavior, particularly its strong dependence on pH in aqueous solutions. This guide will walk you through understanding and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound in common lab solvents?

A1: The compound's amphiphilic nature dictates its solubility profile. It exhibits good solubility in water, which is enhanced by the hydrogen bonding capacity of its carboxylic acid and amide groups.[1] In organic solvents, its solubility varies significantly with polarity. It has moderate solubility in polar protic solvents like methanol but is less soluble in ethanol.[1] It is expected to have poor solubility in non-polar solvents like diethyl ether.[1][2] For its hydrochloride salt form, it is slightly soluble in DMSO and methanol, often requiring sonication.[3]

Q2: Why is my compound not dissolving well in pure, neutral water?

A2: At or near neutral pH, this compound exists predominantly in its zwitterionic form. In this state, the positive charge on the protonated piperazine nitrogen and the negative charge on the deprotonated carboxylate group can lead to strong intermolecular electrostatic interactions (similar to a salt lattice). This self-association can significantly reduce its solubility in water, even though the molecule has polar functional groups. The pH at which the net charge is zero is its isoelectric point (pI), where aqueous solubility is typically at its minimum.

Q3: Can I heat the solvent to improve dissolution?

A3: Gentle warming can be an effective method to increase the rate of dissolution and solubility. However, caution is advised. While related piperazine compounds show significant thermal decomposition only above 150°C, prolonged exposure to even moderate heat (e.g., 60-70°C) could potentially lead to degradation over time.[1] The stability of this compound is pH-dependent, with basic conditions posing the greatest risk of hydroxide-catalyzed hydrolysis of the amide bond.[1] Always start with gentle warming (e.g., 30-40°C) and sonication before applying more heat.

Q4: Is the compound stable in solution?

A4: The compound exhibits good stability under neutral and acidic pH conditions.[1] However, it is most vulnerable to degradation under basic conditions, which can promote the hydrolysis of the internal amide linkage, leading to ring-opening.[1] For long-term storage of solutions, it is advisable to keep them at a neutral or slightly acidic pH, store them refrigerated or frozen, and prepare them fresh when possible for critical experiments.

Part 2: Troubleshooting Guide & Advanced Solutions

This section provides a deeper dive into specific problems you may encounter and offers structured approaches to solve them.

Q5: I need to prepare a concentrated aqueous stock, but it's insoluble at neutral pH. How do I proceed?

A5: This is the most common challenge. The key is to shift the pH away from the compound's isoelectric point (pI) to ensure it carries a net positive or net negative charge. A charged species will have much stronger and more favorable interactions with polar water molecules.

  • Causality: By adding acid (e.g., HCl), you protonate the carboxylate group, resulting in a net positive charge on the molecule (cationic form). By adding a base (e.g., NaOH), you deprotonate the secondary amine in the piperazine ring, resulting in a net negative charge (anionic form). Both charged forms are significantly more water-soluble than the neutral zwitterion.

  • Recommended Action:

    • Start by suspending the compound in a fraction of the final volume of water (e.g., 80%).

    • While stirring, add 0.1 M NaOH or 0.1 M HCl dropwise.

    • Monitor for dissolution. For many similar compounds, adjusting the pH to >8 or <4 is effective.

    • Once fully dissolved, adjust the pH to the desired final value for your experiment, being careful not to cross the pI where it may precipitate.

    • Finally, add water to reach the final target volume.

Visualizing pH-Dependent Solubility

The diagram below illustrates how pH adjustment modifies the charge state of this compound to enhance aqueous solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) Cationic Net Positive Charge Cationic Form High Aqueous Solubility Zwitterion Net Neutral Charge Zwitterionic Form Minimum Aqueous Solubility Cationic->Zwitterion Add Base (OH-) Zwitterion->Cationic Add Acid (H+) Anionic Net Negative Charge Anionic Form High Aqueous Solubility Zwitterion->Anionic Add Base (OH-) Anionic->Zwitterion Add Acid (H+)

Caption: Effect of pH on the ionization state and solubility of this compound.

Q6: My compound dissolves in an organic solvent but crashes out when I add it to my aqueous buffer. What's happening?

A6: This is a classic solvent-shifting problem. The compound is soluble in your initial organic solvent (e.g., DMSO) but insoluble in the final aqueous medium under those conditions. The final concentration of the organic solvent may be too low to keep it in solution.

  • Causality: When the concentrated organic stock is diluted into the aqueous buffer, the local solvent environment for each molecule of the compound rapidly changes from organic to mostly aqueous. If the compound's solubility limit in this final aqueous/organic mixture is exceeded, it will precipitate.

  • Recommended Actions:

    • Reduce Stock Concentration: Use a more dilute stock solution to minimize the amount of organic solvent introduced.

    • Increase Final Organic Solvent Percentage: If your experiment allows, increase the final concentration of the co-solvent (e.g., from 0.1% DMSO to 1% or 5% DMSO).

    • Adjust Final pH: Ensure the pH of the final aqueous buffer is in a range where the compound is charged and soluble (see Q5).

    • Change Addition Method: Instead of adding the stock solution all at once, add it dropwise to the vortexing buffer to allow for more gradual mixing and prevent localized high concentrations.

Part 3: Data Summary & Experimental Protocols

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents based on available data and chemical principles.

SolventSolvent TypeExpected SolubilityNotes and Reference
WaterPolar ProticpH-Dependent (High)Good solubility is achievable, especially with pH adjustment.[1]
MethanolPolar ProticModerateCan form hydrogen bonds with the compound.[1]
EthanolPolar ProticLow to ModerateLess effective than methanol due to increased hydrophobic character.[1]
DMSOPolar AproticModerate to HighA good choice for creating concentrated stocks for dilution.[3]
DichloromethaneHalogenatedLow / PoorInsufficient polarity to effectively solvate the compound.[1]
Diethyl EtherNon-Polar EtherInsolubleConsistent with the behavior of polar piperazine derivatives.[1][2]
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a self-validating method for preparing a pH-adjusted aqueous stock solution.

  • Weigh Compound: Accurately weigh 15.82 mg of this compound (MW: 158.16 g/mol ) for a final volume of 1 mL.[1]

  • Initial Suspension: Add the powder to a sterile microcentrifuge tube or vial. Add ~700 µL of high-purity water. The compound will likely not dissolve and will form a slurry.

  • pH Adjustment: While vortexing or stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time). Continue adding base until the solid is completely dissolved. The solution should become clear.

  • Final pH & Volume Adjustment: If required, back-titrate the pH to your desired experimental value (e.g., 7.4) using 1 M HCl. Critical Control Point: If precipitation occurs, your target pH is too close to the pI, and you must maintain a more basic pH.

  • q.s. to Final Volume: Bring the total volume to exactly 1.0 mL with high-purity water.

  • Sterilization: If required for cell-based assays, sterile filter the final solution through a 0.22 µm syringe filter.

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing solubility issues systematically.

G Start Solubility Issue Encountered with This compound SolventType What is the primary solvent? Start->SolventType AqueousPath Incomplete dissolution in aqueous buffer SolventType->AqueousPath Aqueous OrganicPath Incomplete dissolution in organic solvent SolventType->OrganicPath Organic PrecipPath Precipitation after initial dissolution (e.g., upon standing or mixing) SolventType->PrecipPath Mixed/Other CheckpH Is the pH near neutral (6-8)? AqueousPath->CheckpH TrySolvent Consult solubility table. Try a more polar solvent (e.g., DMSO, Methanol). OrganicPath->TrySolvent CheckConc Is the solution supersaturated? PrecipPath->CheckConc AdjustpH Adjust pH away from pI. Try pH < 4 or pH > 8. (See Protocol 1) CheckpH->AdjustpH Yes UseCosolvent Consider adding a co-solvent (e.g., 5-10% DMSO or Ethanol) if experiment permits. CheckpH->UseCosolvent No/Already Tried GentleHeat Apply gentle heat (30-40°C) and/or sonication. UseCosolvent->GentleHeat TrySolvent->GentleHeat Dilute Prepare a more dilute solution. Prepare fresh before use. CheckConc->Dilute Yes CheckStability Consider potential degradation, especially at high pH or temp. Store solution properly. CheckConc->CheckStability No

Caption: A step-by-step troubleshooting workflow for solubility issues.

References

  • ChemBK. This compound HCl. [Link]

  • Wikipedia. Piperazine. [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • AROQ. A Review on Analytical Methods for Piperazine Determination. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • AROQ. A Review on Analytical Methods for Piperazine Determination. [Link]

Sources

Technical Support Center: Stability of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-1-piperazineacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The most significant degradation pathway for this compound is hydrolysis of the internal amide (lactam) bond within the piperazine ring. This reaction is catalyzed by the presence of hydronium or hydroxide ions, leading to a ring-opening event. The rate of this hydrolysis is highly dependent on the pH of the solution.

  • Acidic Conditions: In a low pH environment, the reaction is catalyzed by H+ ions, but the compound generally shows enhanced stability compared to basic conditions because the availability of hydroxide ions is minimized.[1]

  • Neutral Conditions: The compound exhibits its best hydrolytic stability at a neutral pH.[1] However, over extended periods, gradual degradation can still occur, potentially catalyzed by trace metals or oxidative processes.[1]

  • Basic Conditions: Alkaline environments present the greatest stability challenge.[1] The high concentration of hydroxide ions promotes rapid, base-catalyzed hydrolysis of the amide bond, leading to the formation of linear degradation products.[1] Therefore, prolonged storage in basic solutions is strongly discouraged.[1]

Q2: Which solvents are recommended for dissolving and storing this compound?

The choice of solvent is critical for maintaining the integrity of the compound.

  • Recommended:

    • Water (at neutral or slightly acidic pH): The compound has good solubility in water due to its carboxylic acid and amide groups, which facilitate hydrogen bonding.[1] For short-term use, high-purity water (e.g., Milli-Q) buffered to a pH between 6.0 and 7.5 is ideal.

    • Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for creating concentrated stock solutions for biological assays. While many compounds are stable in DMSO, it is hygroscopic (absorbs water). The presence of water can facilitate hydrolysis over long-term storage, even at low temperatures.[2] It is best practice to store DMSO stocks in small, single-use aliquots in a desiccated environment.[2]

  • Use with Caution:

    • Alcohols (Methanol, Ethanol): Solubility in alcoholic solvents can be variable.[1] These are protic solvents and could potentially participate in solvolysis reactions, especially under elevated temperatures or non-neutral pH.

Q3: How should I store solid and solution forms of this compound?

Proper storage is essential to prevent degradation.

  • Solid Form: The compound is a white to off-white crystalline powder that can be hygroscopic.[1] It should be stored in a tightly sealed container in a dry environment, preferably in a desiccator, under refrigerated conditions (2-8 °C). For highly sensitive applications, storage under an inert gas like argon or nitrogen is recommended to protect against oxidation.

  • Solution Form:

    • Aqueous Solutions: Prepare fresh whenever possible. If short-term storage is necessary, filter-sterilize the solution, store at 2-8 °C, and use within 24-48 hours. For longer storage, flash-freeze single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

    • DMSO Stock Solutions: Store in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation from freeze-thaw cycles.[2][3]

Q4: Is this compound sensitive to light or temperature?

  • Photostability: The compound is reported to have good resistance to photodegradation because it lacks significant chromophores that absorb light above 290 nm.[1] Therefore, special light-protective measures are generally not required for routine handling, though storing stock solutions in amber vials is always a good practice.[3]

  • Thermal Stability: The compound is moderately stable at ambient temperatures. However, significant thermal degradation can occur at temperatures above 150°C.[1] For laboratory procedures, avoid prolonged exposure to high heat.[1] The recommended storage temperature for the solid is 2-8°C.

Troubleshooting Guide

Issue 1: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis over time.

This is a classic sign of compound degradation. The new peaks likely correspond to degradation products.

  • Probable Cause: Hydrolysis of the lactam ring is the most common cause, especially if your mobile phase or sample solvent is aqueous and has a non-neutral pH.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peaks. A mass increase of 18 Da (the mass of water) compared to the parent compound is a strong indicator of a hydrolytic ring-opening event.

    • Analyze Your Solvent: Check the pH of your sample solvent. If it is not neutral, this could be accelerating the degradation. Consider preparing samples in a neutral buffer immediately before analysis.

    • Review Storage Conditions: Ensure that your stock solutions are stored as recommended (frozen, in aliquots, desiccated for DMSO stocks).

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally expose the compound to mild acid, base, and oxidative conditions as outlined in the protocol below. This will help you create a "degradation map" and confirm if the unexpected peaks match the forced degradation products.[4][5]

Issue 2: My bioassay results are inconsistent or show a loss of compound potency.

Inconsistent biological activity is often linked to the instability of the active compound.[3]

  • Probable Cause: The compound is likely degrading in your assay medium or during incubation, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Workflow:

G cluster_0 Investigation Phase cluster_1 Analysis & Action A Inconsistent Bioassay Results (Loss of Potency) B Prepare Fresh Stock Solution (Use immediately as control) A->B Step 1 C Run Assay with Fresh vs. Aged Stock B->C Step 2 D Analyze Stock Purity via HPLC C->D Step 3 E Results Still Inconsistent? D->E Decision F Investigate Assay Medium Stability (Incubate compound in media, analyze over time) E->F Yes G Results Consistent with Fresh Stock? E->G No I Modify Assay Protocol (e.g., reduce incubation time, adjust pH) F->I Outcome H Discard Old Stock Implement aliquotting & proper storage G->H Outcome G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in test solvent) t0 2. Time Zero (T=0) Analysis Inject immediately into HPLC to establish initial purity (Area %) prep->t0 storage 3. Store Solution Store the stock solution under desired conditions (e.g., Room Temp, 4°C, 37°C) t0->storage sampling 4. Time-Point Sampling Withdraw aliquots at set intervals (e.g., 1, 4, 8, 24, 48 hours) storage->sampling analysis 5. HPLC Analysis Analyze each aliquot under identical conditions sampling->analysis data 6. Data Interpretation Calculate % Parent Compound Remaining vs. Time analysis->data

Caption: Experimental workflow for a solution stability study.

  • Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0): Immediately transfer an aliquot to an autosampler vial and analyze it via HPLC. This serves as your 100% reference point. Record the peak area of the parent compound.

  • Storage: Store the remaining solution under the desired test condition (e.g., room temperature, 4°C, 37°C).

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution for analysis.

  • Analysis: Analyze each time-point sample using the same HPLC method.

  • Calculation: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot this percentage against time to determine the stability profile.

Data Presentation: Example Stability Data Table

A well-structured table is crucial for interpreting stability data.

Condition Solvent Time (hours) Parent Compound Remaining (%) Major Degradant Peak Area (%) Notes
4°CPBS, pH 7.40100.00.0T=0 Reference
2499.5< 0.5Minimal degradation
4898.91.1Stable for short-term
Room TempPBS, pH 7.40100.00.0T=0 Reference
2495.24.8Noticeable degradation
4890.19.9Significant degradation
Room Temp0.1 M NaOH0100.00.0T=0 Reference
245.354.7Rapid degradation
8< 5.0> 95.0Unstable
Room TempAnhydrous DMSO0100.00.0T=0 Reference
4899.8< 0.2Highly stable

References

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved January 11, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 11, 2026, from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

Sources

Technical Support Center: 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6). It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its degradation pathways. Our goal is to equip you with the expertise to anticipate stability issues, identify degradation products, and ensure the integrity of your experimental results.

Section 1: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a piperazine ring, an acetic acid moiety, and a keto group.[1] Its stability is paramount for its handling, storage, and application. The key structural features influencing its degradation are the amide bond within the piperazine ring and the tertiary amine nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors influencing the stability of this compound are pH, temperature, and the presence of oxidizing agents. It is most susceptible to degradation under basic conditions due to the hydrolysis of the internal amide bond.[1] High temperatures can also induce thermal decomposition, while the nitrogen atoms in the piperazine ring are potential sites for oxidative attack.[1]

Q2: How stable is this compound in acidic, neutral, and basic solutions?

A2: The stability of this compound varies significantly with pH:

  • Acidic Conditions (pH < 4): The compound demonstrates good stability. The protonation of the nitrogen atoms and the carboxylic acid group reduces the susceptibility of the amide bond to hydrolysis.[1]

  • Neutral Conditions (pH ~7): Optimal stability is generally observed at neutral pH, where hydrolytic degradation is minimal.[1]

  • Basic Conditions (pH > 8): The compound is least stable in basic solutions. The hydroxide ions catalyze the hydrolysis of the amide linkage, leading to ring-opening and the formation of degradation products.[1]

Q3: Is this compound sensitive to light?

A3: this compound is expected to have good photostability. It lacks significant chromophores that absorb UV radiation above 290 nm, which is the range of sunlight that reaches the Earth's surface.[1] However, prolonged exposure to high-intensity UV light, especially in the presence of photosensitizers, could potentially lead to degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light. Given its hygroscopic tendencies, it is advisable to store it in a tightly sealed container under controlled humidity.[1] For solutions, buffered neutral conditions (pH ~7) are recommended for short-term storage. Avoid strongly basic conditions.

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during the analysis of this compound, particularly the appearance of unexpected peaks in chromatograms.

Issue: An unknown peak is observed in my HPLC chromatogram after sample preparation or a short-term experiment.

Possible Cause 1: Hydrolytic Degradation

  • Rationale: If your sample was prepared in a basic solution (pH > 8), even for a short period, the amide bond in the piperazine ring may have undergone hydrolysis. This is the most common degradation pathway.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample in a neutral or slightly acidic mobile phase to confirm the peak is not present initially.

    • If the unknown peak is more prominent in basic conditions, it is likely a product of hydrolysis.

    • To confirm, perform a controlled degradation by intentionally exposing a sample to a mild basic solution (e.g., pH 9-10) for a defined period and monitor the increase of the unknown peak and the decrease of the parent peak.

    • For identification of the degradant, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. The expected degradation product would be a ring-opened structure.

Possible Cause 2: Oxidative Degradation

  • Rationale: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ion catalysis, or the presence of oxidizing agents in your reagents.

  • Troubleshooting Steps:

    • Prepare your sample solutions using de-gassed solvents to minimize dissolved oxygen.

    • Avoid sources of metal ion contamination (e.g., use high-purity salts and solvents).

    • If you suspect oxidation, intentionally treat a sample with a dilute solution of hydrogen peroxide (e.g., 0.1-1%) and analyze by HPLC. If the unknown peak increases, it is likely an oxidation product.

    • LC-MS analysis can help identify the oxidized species, such as an N-oxide derivative.

Possible Cause 3: Thermal Degradation

  • Rationale: Although significant thermal degradation occurs at temperatures above 150°C, prolonged exposure to moderately elevated temperatures (e.g., during a lengthy sample heating step) could lead to some decomposition.

  • Troubleshooting Steps:

    • Minimize the time your sample is exposed to heat.

    • If heating is necessary, conduct a time-course experiment to determine the onset of degradation.

    • Analyze a sample that has been heated alongside a control sample kept at room temperature.

    • Refer to the literature on thermal degradation of similar piperazine compounds to predict potential degradation products, such as ring-opened or cyclized derivatives.[2]

Section 3: Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature (25°C).

    • Withdraw aliquots at shorter intervals (e.g., 0, 1, 2, 4, 8 hours) due to higher reactivity.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours) and analyze directly by HPLC.

Protocol 2: Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add a solution of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature.

  • Monitor the reaction by taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzing by HPLC.

Protocol 3: Thermal Degradation
  • Place the solid this compound in a temperature-controlled oven at a high temperature (e.g., 105°C).

  • After a set period (e.g., 24 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

  • For solution-state thermal stability, prepare a solution in a suitable solvent and incubate at a high temperature (e.g., 70°C). Analyze aliquots at different time points.

Protocol 4: Photodegradation
  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples by HPLC at various time points.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on its chemical structure and the known behavior of related piperazine compounds.

Hydrolytic_Degradation parent This compound intermediate Tetrahedral Intermediate parent->intermediate OH⁻ attack on amide carbonyl product Ring-Opened Product (N-(2-aminoethyl)-N-(carboxymethyl)glycine) intermediate->product Ring Opening

Caption: Predicted hydrolytic degradation pathway under basic conditions.

Oxidative_Degradation parent This compound product N-Oxide Derivative parent->product Oxidizing Agent (e.g., H₂O₂)

Sources

Technical Support Center: A Guide to the Purification of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth, field-proven insights to address common challenges. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound that are crucial for developing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the molecule's inherent properties is the first step. This compound is a polar, amphiphilic compound due to the presence of a carboxylic acid, an amide within the piperazine ring, and two nitrogen atoms.[1]

  • Solubility: It exhibits good solubility in water and moderate solubility in polar protic solvents like methanol.[1] Its solubility decreases in less polar alcohols such as ethanol and is expected to be poor in non-polar solvents like diethyl ether.[1] This solubility profile is the cornerstone of developing an effective crystallization or extraction strategy.

  • Stability: The compound is most stable under neutral or slightly acidic pH conditions.[1] It is susceptible to base-catalyzed hydrolysis of the amide linkage, especially at elevated pH, which can lead to ring-opening and the formation of degradation products.[1] While it has moderate thermal stability, significant decomposition can occur at temperatures above 150°C.[1] It also demonstrates good photostability, meaning special light-protective measures are not typically required during handling.[1]

  • Appearance: Under standard conditions, it is a white to off-white crystalline powder that can be hygroscopic, necessitating storage in a controlled, low-humidity environment.[1]

Q2: What are the typical impurities I might encounter in my crude this compound?

A2: Impurities are generally process-related or degradation-related. Their nature depends heavily on the synthetic route employed.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthesis, this could include piperazine, chloroacetic anhydride, or symmetrical ethylenediaminediacetic acid.[1][2]

    • Side-Reaction Products: Incomplete cyclization or side reactions involving the reactive functional groups can lead to various structurally similar impurities.

  • Degradation-Related Impurities:

    • Hydrolysis Products: Exposure to basic conditions can cause the piperazine ring to open, creating linear amine impurities.[1]

    • Thermal Degradants: Excessive heat during synthesis or workup can lead to decomposition, potentially through ring-opening or cyclization processes.[1]

    • Oxidative Products: While moderately stable, the nitrogen atoms in the piperazine ring can be sites for oxidative attack.[1]

Q3: What are the primary, most effective methods for purifying this compound?

A3: The choice of method depends on the impurity profile and the desired scale.

  • Recrystallization: This is the most common and often most effective method for this compound, given that it is a crystalline solid.[1] The key is selecting a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[3] Water is an excellent starting point.

  • Chromatography: For removing impurities with very similar solubility profiles, column chromatography (e.g., reversed-phase HPLC for high-purity, small-scale applications) can be employed. Analytical techniques like HPLC and TLC are essential for assessing purity and guiding the purification process.[4]

  • Acid-Base Extraction: Leveraging the carboxylic acid and amine functionalities, liquid-liquid extraction can be used to separate the acidic product from neutral or basic impurities. By adjusting the pH of an aqueous solution, the compound can be moved between aqueous and organic layers.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on an initial assessment of your crude material.

Purification_Workflow start Crude this compound purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check decision_purity Purity > 95%? purity_check->decision_purity decision_impurity_type What is the nature of the major impurity? decision_purity->decision_impurity_type No final_product Pure Product (>99%) Verify by analysis decision_purity->final_product Yes recrystallization Recrystallization decision_impurity_type->recrystallization Particulate matter or minor, less polar impurities chromatography Preparative Chromatography (e.g., Reversed-Phase HPLC) decision_impurity_type->chromatography Structurally similar impurities with close polarity acid_base Acid-Base Extraction decision_impurity_type->acid_base Neutral or basic impurities recrystallization->purity_check chromatography->purity_check acid_base->purity_check

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound, with a focus on recrystallization.

Problem Potential Cause(s) Solution(s) & Scientific Rationale
"Oiling Out" During Cooling 1. High Supersaturation: The concentration of the solute is too high, causing it to separate as a liquid phase before it can form an ordered crystal lattice. 2. Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth. 3. Impurity Effect: Impurities can depress the melting point of the solid, leading to the formation of a liquid eutectic mixture.1. Add More Solvent: While the solution is still hot, add small aliquots of the hot solvent until the oil redissolves, then allow it to cool slowly. This reduces the concentration to a level optimal for crystallization. 2. Slow Cooling Protocol: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very gradual temperature drop. This thermodynamic control favors the formation of stable crystals over a metastable oil. 3. Pre-Purification: If oiling persists, consider a preliminary purification step like an acid-base extraction to remove the problematic impurities before attempting recrystallization.
Low or No Crystal Formation 1. Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Concentration: The solution may be too dilute for the solute to reach its saturation point upon cooling. 3. Lack of Nucleation Sites: Spontaneous crystal formation can sometimes be slow to initiate.1. Use an Anti-Solvent: To a solution of the compound in a good solvent (e.g., water or methanol), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., ethanol or acetone) until turbidity persists. Then, gently heat to clarify and cool slowly. This precisely modulates the solubility. 2. Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration before cooling. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod (creates microscopic glass fragments as nucleation sites) or add a seed crystal from a previous pure batch.
Poor Recovery of Product 1. Excessive Solvent: Using too much solvent prevents the solution from becoming saturated upon cooling, leaving a significant amount of product dissolved. 2. Premature Crystallization: The product crystallizes in the funnel during hot gravity filtration, leading to loss. 3. Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.1. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. This is a critical step for maximizing yield.[3] 2. Use Pre-heated Equipment: Pre-heat the filtration funnel and receiving flask with steam or in an oven to prevent the solution from cooling and crystallizing prematurely during transfer. 3. Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still effectively removing residual soluble impurities.
Product Degradation During Workup 1. pH Instability: The use of basic solutions (e.g., during an extraction) can cause hydrolysis of the internal amide bond.[1] 2. Thermal Stress: Prolonged heating, even below the decomposition point, can lead to the slow formation of degradants.[1]1. Maintain Neutral/Acidic pH: Ensure all aqueous solutions used are neutral or slightly acidic. If a basic extraction is necessary, perform it quickly and at low temperatures, neutralizing the solution promptly. 2. Minimize Heating Time: Bring the solution to a boil quickly to dissolve the solid and do not maintain it at high temperatures for longer than necessary.

Data Summary Tables

For quick reference, the following tables summarize key data for planning your purification.

Table 1: Solubility Profile of this compound

SolventSolubilityRationale & Comments
WaterGood[1]The polar nature and hydrogen bonding capacity of water interact well with the compound's functional groups. Ideal for recrystallization.
MethanolModerate[1]Good hydrogen bonding ability, but the alkyl character slightly reduces polarity compared to water. Can be used in a mixed-solvent system.
EthanolLower than Methanol[1]The larger alkyl chain further reduces its ability to dissolve the polar compound. Potentially a good anti-solvent.
DMSOSlightly Soluble (HCl Salt)[5]A highly polar aprotic solvent, but typically used for analysis rather than bulk purification.
Diethyl EtherPoor (Expected)[1]A non-polar solvent that cannot effectively solvate the polar functional groups.
DichloromethaneModerate (Expected)[1]A polar aprotic solvent that may offer moderate solubility.

Table 2: Common Impurities and Recommended Removal Strategies

Impurity TypeLikely SourceRecommended Purification Method
Unreacted PiperazineSynthesisAcid-Base Extraction (piperazine is basic) or Recrystallization from water (piperazine is highly water-soluble).
Unreacted Ethylenediaminediacetic acidSynthesis[2]Recrystallization. The diacid has different solubility characteristics.
Ring-Opened Hydrolysis ProductsDegradation (basic conditions)[1]Recrystallization or Chromatography. The hydrolysis product will have significantly different polarity.
Polymeric or Tarry MaterialsSide-reactions/DegradationHot gravity filtration during recrystallization to remove insoluble materials. A charcoal treatment may also be effective.

Detailed Experimental Protocol: Recrystallization

This protocol provides a self-validating workflow for the purification of this compound using water as the solvent.

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stir Rod

Protocol Steps:

  • Initial Purity Assessment (Self-Validation): Before beginning, dissolve a small sample of the crude material and analyze it by a suitable method (e.g., HPLC, TLC, or NMR) to establish a baseline purity and impurity profile.

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (e.g., start with 10-15 mL).

    • Heat the mixture on a hot plate with stirring. Add more water in small portions until the solid just dissolves at the boiling point. Causality: Using the minimum amount of solvent is crucial for maximizing recovery.[3]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% by weight).

    • Re-heat the solution to boiling for 2-3 minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Gravity Filtration:

    • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) with steam or in an oven.

    • Quickly filter the hot solution to remove the charcoal and any insoluble impurities. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely and being lost on the filter paper.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the molecules to selectively incorporate into the crystal lattice, excluding impurities.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small portion of ice-cold deionized water to rinse away any remaining soluble impurities.

    • Press the crystals dry on the filter with a clean stopper or spatula.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Causality: The compound is hygroscopic, so vacuum drying is necessary to remove residual water.[1]

  • Final Purity Assessment (Self-Validation): Analyze the final product using the same method as in Step 1. Compare the results to confirm the removal of impurities and determine the final purity. The melting point should also be sharp and consistent with literature values.

Troubleshooting Logic Diagram

Recrystallization_Troubleshooting start Recrystallization Attempt outcome What is the result? start->outcome oiling_out Problem: Product 'Oils Out' outcome->oiling_out Liquid separation no_crystals Problem: No Crystals Form outcome->no_crystals Clear solution remains low_purity Problem: Crystals are Impure outcome->low_purity Solid forms, but analysis is poor success Success: Pure Crystals Formed outcome->success Solid forms, analysis is good sol_oiling_1 Solution: Add more hot solvent oiling_out->sol_oiling_1 sol_oiling_2 Solution: Cool solution much slower oiling_out->sol_oiling_2 sol_nocrys_1 Solution: Concentrate solution no_crystals->sol_nocrys_1 sol_nocrys_2 Solution: Scratch flask / add seed crystal no_crystals->sol_nocrys_2 sol_nocrys_3 Solution: Add an anti-solvent no_crystals->sol_nocrys_3 sol_purity_1 Solution: Re-crystallize a second time low_purity->sol_purity_1 sol_purity_2 Solution: Ensure proper washing with ICE-COLD solvent low_purity->sol_purity_2

Caption: Troubleshooting logic for common recrystallization issues.

References

  • ChemBK. (n.d.). This compound HCl. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Irvine Valley College. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Oxo-1-piperazineacetic acid (CAS 24860-46-6). This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and pharmaceutical development, often utilized in the synthesis of novel therapeutic agents.[1] As research progresses from bench-scale discovery to larger-scale production, scientists and chemical engineers often encounter challenges related to reaction efficiency, impurity profiles, and process robustness.

This guide is designed to provide practical, experience-driven advice to researchers, scientists, and drug development professionals. It addresses common issues encountered during the scale-up of this compound synthesis through a structured question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your process, and ensure the consistent production of high-quality material.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several synthetic pathways have been established. The most prevalent methods include:

  • Cyclization of Ethylenediaminediacetic Acid Derivatives: A common and direct approach involves the intramolecular cyclization of symmetrical ethylenediaminediacetic acid under acidic conditions, typically with heating.[2] This method is often favored for its atom economy and relatively straightforward procedure.

  • Reaction of Piperazine with Chloroacetic Anhydride: This route involves the acylation of piperazine with chloroacetic anhydride.[1] While viable, it may require careful control of reaction conditions to manage selectivity and potential side reactions.

  • Multi-step Syntheses from Amino Acids: More complex routes can start from amino acid precursors, involving a series of steps such as amination and cyclization to form the desired piperazine derivative.[1][3] These methods can offer greater control over stereochemistry when required.

Q2: What are the key physical and chemical properties of this compound I should be aware of during scale-up?

A2: Key properties to consider are:

  • Appearance: It is typically a white to off-white crystalline powder.[1]

  • Solubility: It exhibits good solubility in water but may have limited solubility in many common organic solvents.[1] This is a critical factor for reaction solvent selection, work-up procedures, and purification.

  • Stability: The compound is generally stable under neutral and moderately acidic conditions. However, it is susceptible to hydrolysis under strongly basic conditions, which can lead to ring-opening of the amide linkage.[1] It also shows good resistance to photodegradation.[1]

  • Hygroscopicity: Like other piperazine derivatives, it can be hygroscopic, necessitating storage in a dry environment.[1]

Synthesis & Reaction Troubleshooting

Q3: My reaction yield is consistently low when synthesizing from ethylenediaminediacetic acid. What are the likely causes?

A3: Low yields in this cyclization reaction can often be attributed to several factors:

  • Incomplete Reaction: The cyclization requires sufficient thermal energy and reaction time. Ensure you are reaching and maintaining the reflux temperature for the recommended duration (e.g., four hours as per some literature procedures).[2]

  • Suboptimal pH: The reaction is acid-catalyzed. An insufficient amount of acid (e.g., hydrochloric acid) will result in a slow or incomplete reaction. Conversely, excessively harsh acidic conditions could potentially lead to degradation.

  • Work-up and Isolation Losses: The product has significant water solubility. During pH adjustment and filtration steps, a portion of the product may remain in the aqueous filtrate. Careful adjustment of pH to the isoelectric point (around 1.5 and then to 5 for different filtration steps in one documented procedure) is crucial for maximizing precipitation.[2] Evaporation of the filtrate under vacuum may be necessary to recover all the product.[2]

Q4: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A4: Common byproducts can include unreacted starting material, polymeric materials, or side-products from competing reactions.

  • Identification: Utilize analytical techniques such as NMR (proton and carbon), LC-MS, and HPLC to identify the structure of the impurities. This will provide clues about their origin.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure precise measurement of starting materials. An excess of either reactant can lead to specific byproducts.

    • Temperature Control: Runaway temperatures can promote side reactions and decomposition. Maintain a consistent and controlled heating profile.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace metals are present.[1]

Purification & Isolation Troubleshooting

Q5: I am struggling to effectively purify this compound. What are the best methods for large-scale purification?

A5: Given its properties, the following purification strategies are recommended for scale-up:

  • Crystallization: This is often the most effective and scalable method.

    • Solvent Selection: Due to its high polarity, aqueous systems are typically used. Experiment with mixed solvent systems (e.g., water/isopropanol, water/ethanol) to find conditions that provide good recovery and high purity.

    • pH-Controlled Precipitation: As demonstrated in some synthetic procedures, carefully adjusting the pH of the aqueous solution can selectively precipitate the product, leaving more soluble impurities behind.[2]

  • Filtration and Washing: After crystallization or precipitation, ensure the collected solid is washed with a suitable solvent (one in which the product is sparingly soluble but impurities are more soluble) to remove residual mother liquor. Cold solvents are often used to minimize product loss.

  • Drying: The product should be dried under vacuum at a moderate temperature (e.g., 55-60°C) to remove residual solvents and water, especially given its hygroscopic nature.[1][2]

Q6: My final product is off-color (not white). What is the cause and how can I fix it?

A6: A non-white color often indicates the presence of trace impurities, which could be:

  • Degradation Products: Formed due to excessive heating or exposure to incompatible conditions during the reaction or work-up.

  • Residual Catalysts or Reagents: Trace metals or colored organic starting materials/byproducts.

  • Charcoal Treatment: If the impurities are colored organic molecules, a treatment with activated carbon during the recrystallization process can be very effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon before allowing the product to crystallize.

II. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Cyclization

This protocol is adapted from established literature procedures for the cyclization of symmetrical ethylenediaminediacetic acid.[2]

Materials & Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and heating mantle.

  • Symmetrical ethylenediaminediacetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 50% Sodium Hydroxide (NaOH) solution

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: To the round-bottom flask, add deionized water (6 parts by weight relative to the starting material), symmetrical ethylenediaminediacetic acid (1 part by weight, 1.0 molar equivalent), and concentrated hydrochloric acid (approx. 1.1 parts by weight).

  • Reaction: Stir the mixture and heat to reflux. Maintain reflux for 4 hours.

  • Cooling and Initial Filtration: Cool the reaction mixture to room temperature. Filter the contents to remove any insoluble material.

  • First pH Adjustment and Filtration: Adjust the pH of the filtrate to approximately 1.5 using a 50% NaOH solution. A precipitate may form. Filter the mixture and collect the filtrate.

  • Second pH Adjustment and Isolation: Adjust the pH of the filtrate to approximately 5 with 50% NaOH solution.

  • Solvent Removal: Remove the volatiles (water) from the filtrate in vacuo at a temperature of 60-70°C to obtain the crude solid product.

  • Drying: Dry the solid product in a vacuum oven at 55-60°C for several hours until a constant weight is achieved.

  • Analysis: Confirm the structure and purity of the final product using proton and carbon NMR.

Table 1: Reagent Quantities for Different Scales

Scale (g of Starting Material)Symmetrical Ethylenediaminediacetic Acid (g)Deionized Water (g)Conc. HCl (g)
2525.0 (0.14 mol)15028
100100.0 (0.57 mol)600112
500500.0 (2.84 mol)3000560

III. Visual Guides

Workflow for Synthesis and Troubleshooting

The following diagram illustrates the general workflow for the synthesis of this compound and key decision points for troubleshooting common issues.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_analysis Analysis & QC cluster_troubleshooting Troubleshooting start Charge Reactants: Ethylenediaminediacetic Acid, Water, HCl reflux Heat to Reflux (4 hours) start->reflux cool Cool to Room Temp reflux->cool yield_check Low Yield? reflux->yield_check filter1 Initial Filtration cool->filter1 ph1 Adjust pH to ~1.5 filter1->ph1 filter2 Second Filtration ph1->filter2 ph2 Adjust pH to ~5 filter2->ph2 evap Remove Volatiles (in vacuo) ph2->evap dry Vacuum Drying evap->dry evap->yield_check final_product Final Product dry->final_product nmr NMR Analysis final_product->nmr hplc HPLC Purity final_product->hplc purity_check Low Purity? final_product->purity_check ts1 Check Reflux Time/Temp yield_check->ts1 ts2 Verify Acid Stoichiometry yield_check->ts2 ts3 Analyze Filtrate for Product Loss yield_check->ts3 ts4 Recrystallize Product purity_check->ts4 ts5 Consider Charcoal Treatment purity_check->ts5 ts6 Re-evaluate Work-up pH purity_check->ts6

Caption: Synthesis and Troubleshooting Workflow

Reaction Mechanism: Acid-Catalyzed Cyclization

This diagram outlines the proposed mechanism for the acid-catalyzed intramolecular cyclization of symmetrical ethylenediaminediacetic acid to form the lactam, this compound.

reaction_mechanism start Symmetrical Ethylenediaminediacetic Acid (Protonated Amine) step1_label 1. Protonation of Carboxylic Acid intermediate Tetrahedral Intermediate step2_label 2. Intramolecular Nucleophilic Attack product This compound step1_label->intermediate + H+ step2_label->product - H2O, - H+ step3_label 3. Proton Transfer & Loss of Water

Caption: Acid-Catalyzed Cyclization Mechanism

IV. References

  • This compound | 24860-46-6 - Smolecule. (2023). Available at:

  • This compound synthesis - ChemicalBook. Available at:

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at:

  • This compound | 24860-46-6 - Sigma-Aldrich. Available at:

  • Piperazine synthesis - Organic Chemistry Portal. Available at:

  • Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC - PubMed Central. Available at:

  • US2919275A - Purification of piperazine - Google Patents. Available at:

Sources

Technical Support Center: Crystallization of 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Oxo-1-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following question-and-answer-style troubleshooting guide provides in-depth, field-proven insights to address common challenges encountered during the crystallization process.

FAQ 1: I'm starting my crystallization development. How do I select an appropriate solvent system for this compound?

Answer:

Selecting the right solvent is the most critical step in developing a successful crystallization protocol.[1][2] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2] Given the molecular structure of this compound, which contains a polar lactam, a carboxylic acid, and a secondary amine, it possesses an amphiphilic nature with good aqueous solubility.[3]

Systematic Approach to Solvent Selection:

  • Understand the Molecule: this compound has both hydrogen bond donors (NH, COOH) and acceptors (C=O, COOH). This suggests that polar, protic solvents like water and alcohols, as well as polar aprotic solvents, will be effective. The piperazine moiety itself is freely soluble in water.[4][5][6]

  • Initial Solubility Screening: Begin by testing the solubility of a small amount of your material in a range of solvents at both room temperature and near the solvent's boiling point. A good starting point for screening is presented in the table below.

  • Consider a Mixed-Solvent System (Co-solvents): If no single solvent provides the ideal solubility curve, a mixed-solvent system is an excellent alternative.[1] This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[7][8] For this molecule, a promising combination would be a polar solvent like water or ethanol (solvent) with a less polar miscible solvent like isopropanol or acetone (anti-solvent).

Table 1: Solvent Selection Guide for this compound

SolventPolarity ClassBoiling Point (°C)Rationale & Expected Behavior
WaterPolar Protic100High solubility is expected due to multiple hydrogen bonding sites.[3] May require an anti-solvent or pH adjustment to induce crystallization.
MethanolPolar Protic65Good solubility is likely.[3] Its volatility can be advantageous for solvent removal.
EthanolPolar Protic78Similar to methanol but less volatile; a common and effective choice for many organic acids.[3]
Isopropanol (IPA)Polar Protic82Lower polarity than ethanol; may offer a better solubility gradient between hot and cold conditions.
AcetonePolar Aprotic56Can be a good solvent, but its low boiling point may not provide a wide enough temperature range for cooling crystallization.[9] Often used as an anti-solvent.
AcetonitrilePolar Aprotic82A versatile solvent that can be effective.
Tetrahydrofuran (THF)Polar Aprotic66Good solvent for many polar compounds.
Ethyl AcetateModerately Polar77Lower polarity; may serve as an anti-solvent or be suitable if impurities are highly polar.

FAQ 2: Instead of crystals, my compound is "oiling out." How can I prevent this and promote crystallization?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates as an oily liquid instead of a solid crystalline phase.[10][11][12][13] This often occurs when a highly supersaturated solution is cooled too quickly, causing the solute to separate above its melting point in the solvent system.[9][14]

Causality and Troubleshooting Strategy:

The primary cause of oiling out is that the rate of supersaturation generation exceeds the rate of crystal nucleation and growth.[10] The system enters a metastable zone where phase separation into a solute-rich liquid is kinetically favored over solid nucleation.

G start Problem: Oiling Out Occurs check_ss Is supersaturation too high or cooling too fast? start->check_ss solution1 1. Re-heat until oil dissolves. 2. Add 5-10% more solvent. 3. Cool SLOWLY. check_ss->solution1 Yes check_solvent Is the solvent polarity mismatched? check_ss->check_solvent No end Successful Crystallization solution1->end solution2 Screen for a new solvent or co-solvent system. Try a less polar solvent to reduce initial high solubility. check_solvent->solution2 Yes check_seeding Have you tried seeding? check_solvent->check_seeding No solution2->end solution3 Add seed crystals just after cooling starts, within the metastable zone width (MSZW). check_seeding->solution3 No check_seeding->end Yes solution3->end

Figure 1: Troubleshooting workflow for oiling out.

Actionable Steps to Prevent Oiling Out:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool naturally to room temperature before using an ice bath. Insulating the flask can further slow the process.[13]

  • Decrease Supersaturation: Reheat the mixture until the oil dissolves completely. Add a small amount (5-10% v/v) of additional hot solvent to reduce the overall supersaturation level.[10][14]

  • Utilize Seeding: Introduce a few seed crystals of this compound into the solution once it has cooled slightly but before oiling occurs.[10] This provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.

  • Change the Solvent System: Oiling out can be a sign of a poor solvent choice.[12] Experiment with a solvent in which the compound is slightly less soluble at high temperatures.

FAQ 3: My solution is supersaturated, but no crystals are forming. What should I do?

Answer:

The failure to form crystals from a supersaturated solution indicates that the energy barrier for nucleation has not been overcome. Several simple laboratory techniques can be employed to induce nucleation.

Methods to Induce Crystallization:

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[14]

  • Seeding: As mentioned previously, adding a "seed crystal" (a tiny crystal of the pure compound) is the most effective method to induce crystallization.[14]

  • Concentration: If the solution is not supersaturated enough, carefully evaporate some of the solvent to increase the solute concentration.[9]

  • Anti-Solvent Addition: If using a single solvent, the controlled addition of a miscible anti-solvent can rapidly increase supersaturation and force crystallization.[8] This should be done slowly and with vigorous stirring to avoid localized high supersaturation, which can lead to oiling out or amorphous precipitation.[15]

FAQ 4: I'm getting very fine needles or an amorphous solid. How can I obtain larger, more well-defined crystals?

Answer:

The formation of fine needles or amorphous powder is typically a result of very rapid nucleation, which creates a large number of small crystals instead of allowing fewer crystals to grow larger. The external shape of a crystal, known as its habit, is influenced by factors like the solvent, cooling rate, and presence of impurities.[16][17]

Strategies for Crystal Habit Modification:

  • Slow Down the Process: As with preventing oiling out, a slower rate of crystallization is key. Slower cooling or a slower addition of anti-solvent allows molecules to add to the crystal lattice in a more orderly fashion, resulting in larger, more stable crystals.[16]

  • Solvent Modification: The solvent system has a profound impact on crystal habit.[16][17] Crystallizing the same compound from different solvents can yield crystals of different shapes (e.g., prisms vs. needles). Experiment with the solvents listed in Table 1 to find a system that favors a more equant (less needle-like) morphology.

  • pH Adjustment: For an ionizable molecule like this compound, the pH of the aqueous solution can significantly affect solubility and crystal form.[18][19] The molecule has both an acidic carboxylic acid group and a basic amine in the piperazine ring. Crystallizing near the isoelectric point (the pH at which the molecule has a net-zero charge) often results in the lowest solubility, which can be manipulated to control crystal growth.[18] A systematic study of crystallization at different pH values is highly recommended.

  • Use of Habit Modifiers: In some cases, adding a small amount of a structurally related impurity or a specific additive can selectively adsorb to fast-growing crystal faces, slowing their growth and modifying the overall habit.[20][21]

Experimental Protocol: Cooling Anti-solvent Crystallization of this compound

This protocol provides a robust starting point for obtaining high-quality crystals.

Materials:

  • Crude this compound

  • Ethanol (Solvent)

  • Ethyl Acetate (Anti-solvent)

  • Erlenmeyer flask

  • Stir bar or magnetic stirrer

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In the Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 5 mL of ethanol.

  • Heating: Gently heat the mixture with stirring until the solvent begins to reflux. Continue to add ethanol dropwise until all the solid has just dissolved. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly on the benchtop, undisturbed. The solution should be clear at this stage.

  • Induce Nucleation (if necessary): If no crystals appear after 20-30 minutes of cooling, consider adding a single seed crystal or scratching the flask.

  • Anti-solvent Addition: Once the solution has cooled to near room temperature and some initial crystals may have formed, begin the slow, dropwise addition of ethyl acetate while stirring.

  • Monitor for Precipitation: You will observe the solution becoming cloudy as more anti-solvent is added, indicating precipitation. Continue adding anti-solvent until you have added approximately a 1:1 or 1:2 volume ratio of ethanol to ethyl acetate. The optimal ratio should be determined experimentally.

  • Complete Crystallization: After the anti-solvent addition is complete, continue to stir the resulting slurry at room temperature for at least 1 hour to maximize crystal growth and yield.

  • Isolation: Cool the flask in an ice bath for 15-20 minutes to ensure maximum precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (ethyl acetate) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Industrial importance of controlling crystal habit Source: Technobis Crystallization Systems URL: [Link]

  • Title: Methods of modifying crystal habit Source: Google Patents URL
  • Title: Three-Step Mechanism of Antisolvent Crystallization Source: ACS Publications URL: [Link]

  • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media Source: MDPI URL: [Link]

  • Title: Recrystallization (help meeeeee) Source: Reddit URL: [Link]

  • Title: Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin Source: ACS Publications URL: [Link]

  • Title: Piperazine - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate URL: [Link]

  • Title: Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid Source: ACS Publications URL: [Link]

  • Title: Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram Source: ResearchGate URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Piperazine Source: chemeurope.com URL: [Link]

  • Title: Modelling and control of combined cooling and antisolvent crystallization processes Source: MIT URL: [Link]

  • Title: Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperazine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Crystallization by Antisolvent Addition and Cooling Source: ResearchGate URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Crystal habit modification of sodium chloride using habit modifiers Source: Royal Society of Chemistry URL: [Link]

  • Title: Predicting the Effect of Chemical Factors on the pH of Crystallization Trials Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability Source: AIJR Books URL: [Link]

  • Title: Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Source: Technobis Crystallization Systems URL: [Link]

  • Title: A Heteromeric Carboxylic Acid Based Single‐Crystalline Crosslinked Organic Framework Source: OSTI.GOV URL: [Link]

  • Title: Crystallization Source: California State University, Dominguez Hills URL: [Link]

  • Title: Antisolvent Crystallization Source: RM@Schools URL: [Link]

  • Title: this compound HCl Source: ChemBK URL: [Link]

  • Title: 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Choice of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: How to crystallize organic compounds Source: Quora URL: [Link]

Sources

How to avoid impurities in 2-Oxo-1-piperazineacetic acid production

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on avoiding impurities in the synthesis of 2-Oxo-1-piperazineacetic acid.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we combine technical expertise with practical field insights to help you optimize your synthetic protocols, minimize impurity formation, and ensure the highest quality of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and detailed, step-by-step solutions.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • Large amounts of starting material, ethylenediaminediacetic acid, are recovered.

  • The reaction mixture appears complex with multiple spots on Thin Layer Chromatography (TLC) analysis.

Probable Causes and Solutions:

  • Incomplete Lactam Formation: The cyclization of symmetrical ethylenediaminediacetic acid to form the lactam ring of this compound is a critical step.[1][2] Incomplete reaction is a common cause of low yields.

    • Solution: Ensure adequate reaction time and temperature. The synthesis often involves heating at reflux for several hours.[1] Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.

  • Suboptimal pH during Workup: The pH of the reaction mixture during workup is crucial for the isolation of the product.

    • Solution: Carefully adjust the pH of the filtrate to approximately 1.5 and then to about 5 during the workup procedure.[1] This ensures that the product is in a form that is readily isolated.

  • Product Loss During Isolation: The product may be lost during filtration or extraction steps.

    • Solution: Use appropriate filter paper and ensure complete transfer of the product. If performing extractions, use a suitable solvent and perform multiple extractions to ensure complete recovery of the product.

Problem 2: Presence of Unidentified Impurities in the Final Product

Symptoms:

  • Multiple peaks are observed during HPLC analysis of the final product.

  • The melting point of the product is broad and lower than the expected value.

  • The NMR spectrum shows unexpected signals.

Probable Causes and Solutions:

  • Incomplete Reaction: Unreacted starting materials or intermediates are common impurities.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring it closely. Consider extending the reaction time or slightly increasing the temperature if necessary.

  • Side Reactions: Several side reactions can occur during the synthesis, leading to the formation of impurities. One common side reaction is the formation of a five-membered lactam instead of the desired six-membered piperazine ring.[3]

    • Solution: Control the reaction temperature carefully. Lowering the temperature during certain steps, such as neutralization after Boc deprotection in related syntheses, can help avoid the formation of unwanted lactams.[3]

  • Degradation of the Product: this compound can degrade under certain conditions, particularly at elevated temperatures and in basic solutions.[4] The primary degradation pathway is the hydrolysis of the amide linkage in the piperazine ring, leading to ring-opening.[4]

    • Solution: Avoid prolonged exposure to high temperatures and strongly basic conditions. Store the final product in a cool, dry place.

  • Hydrolysis of Chloroacetic Anhydride: In syntheses utilizing chloroacetic anhydride, this reagent can hydrolyze to chloroacetic acid, which can then participate in side reactions.

    • Solution: Use anhydrous solvents and reagents to minimize the hydrolysis of chloroacetic anhydride.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of this compound.

Q1: What are the most common impurities in this compound synthesis and how can I detect them?

A1: The most common impurities include:

  • Unreacted Symmetrical Ethylenediaminediacetic Acid: The starting material for one of the common synthetic routes.[1]

  • Ring-Opened Hydrolysis Product: Formed by the degradation of the final product, especially under basic conditions.[4]

  • Five-membered Lactam By-product: A potential side product from the cyclization reaction.[3]

These impurities can be detected and quantified using High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2) and an organic solvent like acetonitrile.[5] Gradient elution may be necessary to achieve good separation of all components.

Q2: What is the best way to purify crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Recommended Solvents: Based on the polar nature of this compound, polar solvents are likely to be effective. Water, ethanol, and mixtures of these solvents are good starting points for recrystallization experiments.[6][7]

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Q3: How can I prevent the degradation of this compound during synthesis and storage?

A3: To prevent degradation:

  • Control pH: Avoid strongly basic conditions, as they promote the hydrolysis of the lactam ring.[4]

  • Control Temperature: Avoid prolonged exposure to high temperatures, which can lead to thermal degradation.[4]

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Proper Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to protect it from moisture, heat, and light.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key reaction pathway and a troubleshooting workflow.

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Synthesis of this compound Starting Material Symmetrical Ethylenediaminediacetic Acid Reaction Heat at Reflux (e.g., with HCl) Starting Material->Reaction Input Product This compound Reaction->Product Desired Pathway Impurity_Unreacted Unreacted Starting Material Reaction->Impurity_Unreacted Incomplete Reaction Impurity_Side_Product Five-membered Lactam Reaction->Impurity_Side_Product Side Reaction Troubleshooting_Workflow cluster_1 Troubleshooting Impurities Start Impurity Detected in Final Product Analysis Analyze by HPLC/NMR to Identify Impurity Start->Analysis Decision Identify the Source of Impurity Analysis->Decision Incomplete_Reaction Incomplete Reaction Decision->Incomplete_Reaction Unreacted Starting Material Side_Reaction Side Reaction Decision->Side_Reaction Unexpected By-product Degradation Product Degradation Decision->Degradation Degradation Product Solution_Reaction Optimize Reaction Conditions (Time, Temperature) Incomplete_Reaction->Solution_Reaction Solution_Side_Reaction Modify Reaction Conditions (e.g., Temperature, pH) Side_Reaction->Solution_Side_Reaction Solution_Degradation Adjust Workup and Storage (Avoid High Temp/Base) Degradation->Solution_Degradation Purification Purify by Recrystallization Solution_Reaction->Purification Solution_Side_Reaction->Purification Solution_Degradation->Purification

Caption: A systematic workflow for troubleshooting impurities in this compound production.

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature RefluxTo ensure complete lactam formation. [1]
Workup pH Step 1: ~1.5, Step 2: ~5To facilitate product isolation. [1]
Purification Method RecrystallizationEffective for removing common impurities. [6][8]
Storage Cool, dry, dark placeTo prevent thermal and photodegradation. [4]

References

Sources

Technical Support Center: Optimizing the Acylation of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 2-oxo-1-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. The piperazine scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is critical for the development of novel therapeutics.[1] This document will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.

I. Understanding the Reaction: Key Considerations

The acylation of this compound involves the reaction of the secondary amine in the piperazine ring with an acylating agent, such as an acyl chloride or anhydride, to form an amide.[2][3][4] While seemingly straightforward, the presence of multiple reactive sites—the secondary amine and the carboxylic acid—necessitates careful control of reaction conditions to achieve the desired product with high yield and purity.

II. Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the acylation of this compound.

FAQ 1: Low Yield of the Desired N-Acylated Product

Question: I am observing a low yield of my target N-acylated this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to degradation of the starting material or product. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The nucleophilicity of the secondary amine in the piperazine ring can be influenced by steric hindrance and electronic effects.[5]

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Gentle heating (e.g., 40-50 °C) can often drive the reaction to completion, but be mindful of potential side reactions at elevated temperatures.

      • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.[3] If you are using an anhydride and observing a sluggish reaction, consider switching to the corresponding acyl chloride.

      • Catalyst: For slow reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[6]

  • Degradation of Starting Material: this compound can be susceptible to degradation, particularly under strongly basic conditions which can promote hydrolysis of the amide linkage within the piperazine ring.[2]

    • Solution:

      • pH Control: Maintain a slightly basic to neutral pH during the reaction. The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) without causing significant degradation.[7][8] Pyridine is also a common choice of base.[6]

  • Side Reactions: The carboxylic acid moiety can potentially react with the acylating agent, especially if it's highly reactive, leading to the formation of mixed anhydrides.

    • Solution:

      • Protecting Groups: While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to acylation can prevent this side reaction. The ester can then be hydrolyzed in a subsequent step.

      • Controlled Addition: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to minimize side reactions.[6]

FAQ 2: Formation of a Di-acylated Byproduct

Question: My reaction is producing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer: The formation of di-acylated products is a common challenge in the chemistry of piperazine derivatives due to the presence of two reactive nitrogen atoms.[9] Although this compound has one of the nitrogens as part of an amide, the other secondary amine is available for acylation. If your starting material is a piperazine derivative with two secondary amines, this is a more pronounced issue. For this compound, this is less of a concern, but if you are working with a related piperazine, the following strategies are key:

  • Stoichiometry: Using a 1:1 molar ratio of the piperazine derivative to the acylating agent can lead to a statistical mixture of mono- and di-acylated products.[9]

    • Solution:

      • Excess Piperazine: Employing a large excess of the piperazine starting material (3-10 equivalents) will statistically favor the reaction of the acylating agent with the more abundant unreacted piperazine.[9] However, this will require a more rigorous purification to remove the excess starting material.

  • Protecting Group Strategy: This is a more controlled and often cleaner approach.

    • Solution:

      • Mono-Boc Protection: Temporarily protecting one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group ensures that acylation can only occur at the free secondary amine.[9] The Boc group can be subsequently removed under acidic conditions. This multi-step process may have a lower overall yield but offers high selectivity.[9]

  • In Situ Mono-Protonation: This is a clever one-pot method to deactivate one of the nitrogen atoms.

    • Solution:

      • Acid Addition: By adding one equivalent of a weak acid like acetic acid, you can form the mono-salt of the piperazine in the reaction mixture.[9][10] The protonated nitrogen is no longer nucleophilic, directing the acylation to the free nitrogen.[9]

Table 1: Comparison of Strategies to Enhance Mono-Acylation Selectivity

StrategyStoichiometry (Piperazine:Acylating Agent)Typical Mono-acylation YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[9]One-step, cost-effective.[9]Difficult removal of excess piperazine.[9]
Mono-Boc Protection 1:1 (Boc-Piperazine:Acylating Agent)>80% for acylation step[9]High selectivity, clean reaction.[9]Multi-step process, higher cost.[9]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:acylating agent60-89%[9]One-pot synthesis, good yields.[9]May require longer reaction times.[9]
FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify my acylated product from the reaction mixture. What purification strategies are most effective?

Answer: The purification of polar, and potentially water-soluble, compounds like acylated this compound can be challenging. A multi-step approach is often necessary.

  • Initial Work-up:

    • Acid-Base Extraction: This is a fundamental technique to separate your product from unreacted starting materials and byproducts.

      • After the reaction is complete, quench with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate any unreacted amine.

      • Extract with an organic solvent like dichloromethane (DCM) or ethyl acetate. Your desired amide product should remain in the organic layer.

      • Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. Due to the polarity of your product, you will likely need a polar mobile phase.

      • Solvent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve peak shape and resolution.

    • Reverse-Phase HPLC (RP-HPLC): For highly polar compounds that are difficult to separate on normal-phase silica, RP-HPLC can be very effective. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for the separation of polar and hydrophilic compounds.[11] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

III. Experimental Protocols

General Protocol for the Acylation of this compound

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific acylating agents.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.05 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

Procedure:

  • Dissolve this compound and TEA (or DIPEA) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • If the reaction is slow, add a catalytic amount of DMAP.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, proceed with the aqueous work-up and purification as described in FAQ 3.

dot

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve this compound and Base in Anhydrous DCM B Cool to 0 °C A->B C Slowly Add Acylating Agent B->C Inert Atmosphere D Stir and Monitor (TLC/LC-MS) C->D E Aqueous Work-up (Acid-Base Extraction) D->E Reaction Complete F Column Chromatography (Silica, RP-HPLC, or HILIC) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the acylation of this compound.

IV. Mechanistic Insights

The acylation of an amine is a nucleophilic acyl substitution reaction.[7] The lone pair of electrons on the secondary amine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

dot

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH-R' (Piperazine Nitrogen) Intermediate [R-N(H)(R')-C(O⁻)(R'')-X]⁺ Amine->Intermediate Nucleophilic Attack AcylHalide R''-CO-X (Acylating Agent) Amide R-N(R')-CO-R'' (Acylated Product) Intermediate->Amide Collapse of Intermediate (Loss of Leaving Group) Acid H-X (Acid Byproduct) Base Base (e.g., TEA) Base->Acid Neutralization

Caption: Simplified mechanism of amine acylation.

The presence of a base is critical to neutralize the acidic byproduct (HX), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][7]

V. References

  • Smolecule. (2023, August 15). This compound.

  • BenchChem. (2025, December). Technical Support Center: Synthesis of Piperazine Derivatives.

  • ChemicalBook. This compound synthesis.

  • Mastering Chemistry Help. (2013, February 13). Acylation of amines.

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.

  • NCERT. lech204.pdf.

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.

  • Ambeed.com. Reactions of Piperazines.

  • CymitQuimica. 2-Oxo-2-(piperazin-1-yl)acetic acid.

  • PMC - NIH. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives.

  • IS MUNI. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group.

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.

  • PubMed. (1999, July). Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides.

  • ChemBK. This compound HCl.

  • Sigma-Aldrich. This compound | 24860-46-6.

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.

Sources

pH stability of 2-Oxo-1-piperazineacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center guide for researchers, scientists, and drug development professionals working with 2-Oxo-1-piperazineacetic acid.

Welcome to the technical support resource for this compound (CAS: 24860-46-6). This guide, designed by our Senior Application Scientists, provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound in aqueous solutions.

Q1: What is the optimal pH for storing aqueous solutions of this compound?

A: The optimal stability for this compound in aqueous solution is observed under neutral pH conditions (approximately pH 7.0).[1] Under these conditions, the primary degradation pathways are minimized.[1] While the compound also shows good stability in acidic conditions, neutral pH provides the most favorable environment for preventing hydrolytic degradation.[1]

Q2: Why is the compound unstable under basic (alkaline) conditions?

A: Basic conditions present the most significant stability challenges.[1] The compound contains an amide linkage within its piperazine ring. At elevated pH, this amide bond is susceptible to hydroxide-catalyzed hydrolysis. This chemical reaction can lead to the opening of the piperazine ring, forming linear degradation products and resulting in a loss of the parent compound.[1][2]

Q3: What is the pKa of this compound and why is it important?

A: The predicted pKa of the carboxylic acid group is approximately 3.47 ± 0.10.[1] This indicates it is a moderately strong organic acid. This is important because it determines the ionization state of the molecule at a given pH. At physiological pH (7.4), which is well above the pKa, the compound will exist almost entirely in its deprotonated, anionic (carboxylate) form.[1] This ionization state influences its solubility, interactions with other molecules, and chromatographic behavior.

Q4: Are there other factors besides pH that can cause degradation?

A: Yes. While pH is a primary factor, other potential contributors to degradation over extended periods include the presence of trace metals, which can act as catalysts, and oxidative processes, especially in the presence of oxygen.[1] Additionally, like many organic compounds, it can be susceptible to thermal degradation at significantly elevated temperatures (typically above 150°C).[1]

Q5: How does the stability of this compound relate to regulatory guidelines for drug development?

A: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) require forced degradation (stress testing) studies to be performed on drug substances.[3][4] These studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4][5] Understanding the pH stability profile is a mandatory part of this process.[3]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpectedly rapid degradation of the compound in a buffered solution. 1. Incorrect Buffer pH: The actual pH of the prepared buffer may be higher (more alkaline) than intended, accelerating hydrolysis. 2. Buffer Reactivity: Certain buffer components may react with the compound or catalyze its degradation. 3. Contaminants: Trace metal contamination in the buffer or glassware can catalyze degradation.[1]1. Verify pH: Always measure the final pH of your buffer solution with a calibrated pH meter after all components have been added. 2. Select Inert Buffers: Use common, well-characterized buffers like phosphate or acetate. For initial studies, start with a simple buffered saline solution at neutral pH. 3. Use High-Purity Reagents: Employ high-purity water (e.g., HPLC-grade) and analytical-grade buffer salts. Ensure glassware is thoroughly cleaned.
Inconsistent stability results between experimental batches. 1. Inconsistent Stress Conditions: Minor variations in temperature, pH, or incubation time can lead to different degradation levels. 2. Stock Solution Age/Storage: An aged or improperly stored stock solution may have already partially degraded, affecting the starting point of the experiment. 3. Analytical Variability: Variations in the analytical method (e.g., HPLC column performance, mobile phase preparation) can affect quantification.1. Standardize Protocols: Use precise temperature control (e.g., a calibrated water bath or incubator). Ensure pH is consistent across all samples. Use a timer for all incubations. 2. Prepare Fresh Solutions: Always use a freshly prepared stock solution of this compound for each new experiment. 3. Run Controls: Analyze all samples from a single study in the same analytical run to minimize variability.[5] Always include an unstressed control sample (T=0) for comparison.
Difficulty separating the parent compound from its degradants via HPLC. 1. Suboptimal Method: The HPLC method (column, mobile phase, gradient) may not have sufficient resolving power for the parent compound and its more polar degradation products. 2. Co-elution: A degradation product may have a very similar retention time to the parent peak.1. Method Development: Develop a stability-indicating method. Experiment with different C18 columns from various manufacturers. Adjust the mobile phase composition (e.g., pH, organic modifier concentration) and gradient slope. 2. Use a Mass Spectrometer (MS): Couple your HPLC to a mass spectrometer. An MS detector can distinguish between co-eluting peaks if they have different mass-to-charge ratios, confirming peak purity.

Section 3: Key Experimental Protocols

A well-designed forced degradation study is the cornerstone of assessing stability.[6][7] This protocol provides a robust framework for evaluating the pH stability of this compound.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the degradation profile of this compound under acidic and basic conditions and to generate potential degradation products for analytical method development.[7]

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl), certified solution (e.g., 1.0 M)

  • Sodium hydroxide (NaOH), certified solution (e.g., 1.0 M)

  • Calibrated pH meter

  • Heating block or water bath set to 60°C

  • Volumetric flasks and pipettes

  • Autosampler vials

  • HPLC system with UV/DAD or MS detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stress Samples:

    • Acid Hydrolysis: In a volumetric flask, mix 1 part of the stock solution with 1 part of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[7]

    • Base Hydrolysis: In a separate volumetric flask, mix 1 part of the stock solution with 1 part of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[7]

    • Neutral Control: In a third volumetric flask, mix 1 part of the stock solution with 1 part of HPLC-grade water for the neutral control.

  • Stress Conditions & Sampling:

    • Immediately withdraw a sample from each flask for a T=0 time point. For the acid and base samples, neutralize them before analysis (see Step 4).

    • Place the flasks in the 60°C heating block.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Neutralization (CRITICAL STEP):

    • Before HPLC analysis, all acidic and basic samples must be neutralized to prevent damage to the HPLC column and ensure consistent chromatography.

    • For each volume of the acidic sample withdrawn, add an equivalent volume of 0.1 M NaOH.

    • For each volume of the basic sample withdrawn, add an equivalent volume of 0.1 M HCl.

  • Analysis:

    • Analyze all T=0, control, and stressed/neutralized samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column).

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

Data Summary Table for Expected Stability
pH ConditionRelative StabilityPrimary Degradation MechanismKey Considerations
Acidic (pH 1-3) GoodMinimal degradation expected. The amide linkage is generally resistant to acid hydrolysis under mild conditions.[1]The carboxylic acid group will be fully protonated.
Neutral (pH ~7) OptimalVery slow degradation, primarily via potential trace metal catalysis or oxidation over long periods.[1]This is the recommended pH for storage and formulation screening. The carboxylic acid is deprotonated.[1]
Basic (pH > 8) Low / UnstableHydroxide-catalyzed hydrolysis of the cyclic amide bond.[1]Ring-opening is the expected degradation pathway, leading to significant loss of the parent compound.[1] Avoid alkaline conditions.

Section 4: Visualizations

Diagram 1: pH Stability Profile

cluster_0 pH Scale cluster_1 Relative Stability & Mechanism Acidic (pH 1-4) Acidic (pH 1-4) Stab_Good Good Stability Acidic (pH 1-4)->Stab_Good Neutral (pH 6-8) Neutral (pH 6-8) Stab_Optimal Optimal Stability Neutral (pH 6-8)->Stab_Optimal Basic (pH > 8) Basic (pH > 8) Stab_Low Low Stability (Hydrolytic Degradation) Basic (pH > 8)->Stab_Low

Caption: Relationship between pH and the stability of this compound.

Diagram 2: Forced Degradation Experimental Workflow

arrow arrow A 1. Prepare 1 mg/mL Stock Solution in Water B 2. Aliquot for Stress Conditions A->B C Acid Stress (0.1 M HCl, 60°C) B->C D Base Stress (0.1 M NaOH, 60°C) B->D E Neutral Control (Water, 60°C) B->E F 3. Sample at T = 0, 2, 4, 8, 24h C->F D->F E->F G 4. Neutralize Acid/Base Samples (Critical Step) F->G H 5. Analyze All Samples by Stability-Indicating HPLC G->H I 6. Quantify Parent Compound & Degradation Products H->I

Caption: General workflow for conducting a forced degradation study.

References

  • Al-Malah, K. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106093. Available from: [Link]

  • L-T-D. Magazine. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(11), 1299-1307. Available from: [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1). Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-61. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481–3484. Available from: [Link]

  • Nielsen, P. M., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(39), 25302–25313. Available from: [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound. Available from: [Link]

  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 83(1), 58-63. Available from: [Link]

  • ChemBK. (n.d.). This compound HCl. Available from: [Link]

  • Vevelstad, S. J., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 61(22), 7638–7651. Available from: [Link]

  • ResearchGate. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions | Request PDF. Available from: [Link]

  • ResearchGate. (2011). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine | Request PDF. Available from: [Link]

Sources

Storage and handling best practices for 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Oxo-1-piperazineacetic acid (CAS No. 24860-46-6). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and successful application of this compound in your experiments. As a heterocyclic compound featuring a piperazine ring, a keto group, and an acetic acid moiety, its unique structure demands specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.[1] This guide provides field-proven best practices, troubleshooting for common issues, and answers to frequently asked questions, grounded in rigorous scientific principles.

Section 1: Core Storage and Handling Protocols

Proper storage and handling are the most critical factors in maintaining the long-term stability and purity of this compound. The compound is a white to off-white crystalline powder that exhibits hygroscopic tendencies.[1] Adherence to these guidelines is the first step in validating your experimental system.

1.1 Storage Conditions

To prevent degradation from environmental factors, all batches of this compound should be stored under the following conditions. Inconsistent results can often be traced back to improper storage.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °CWhile the compound has moderate thermal stability with significant degradation occurring above 150°C, refrigerated storage minimizes the rate of any potential slow degradation pathways over long-term storage.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The nitrogen atoms in the piperazine ring can be susceptible to oxidative attack.[1] Storing under an inert atmosphere mitigates this risk. Some suppliers specifically recommend this.
Moisture Keep in a tightly-closed container, preferably within a desiccator.The compound is hygroscopic.[1][2] Absorbed moisture can lead to hydrolysis and compromise sample integrity. The container must be sealed tightly to prevent moisture ingress.[3][4][5]
Light Store in an amber or opaque vial to protect from light.While the compound has good theoretical resistance to photodegradation[1], some safety data for related compounds suggests light sensitivity.[2] As a best practice to eliminate all potential variables, protection from light is strongly advised.
Purity Upon receipt, aliquot the compound into smaller, single-use vials.This practice minimizes the number of times the main stock is exposed to atmospheric moisture and temperature fluctuations, preserving the integrity of the bulk supply.
1.2 Safe Handling Procedures

This compound is classified as an irritant and requires careful handling to ensure personnel safety.[3][6]

  • Ventilation: Always handle the solid compound and its solutions in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][7][8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[7]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[3][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3][4][8] Do not eat, drink, or smoke in the laboratory area.[3]

  • Spill & Waste Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][4] Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[3]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The solutions are based on the known chemical properties of the compound.

Q1: My this compound won't fully dissolve in my aqueous buffer. What's wrong?

A1: This is a common issue that can typically be resolved by addressing solvent choice and pH.

  • Confirm Solvent Choice: While the compound has good aqueous solubility, its limits can be reached in highly concentrated buffers.[1] For high concentrations, consider starting with a polar organic solvent. The compound shows slight solubility in Methanol and DMSO.[9] You can prepare a concentrated stock in one of these solvents and then perform a serial dilution into your aqueous buffer.

  • Check the pH: The solubility of this compound is pH-dependent. As an acetic acid derivative, it will be more soluble in neutral to slightly basic solutions where the carboxylic acid group is deprotonated. If your buffer is acidic, you may be suppressing its solubility. Try adjusting the pH of your buffer upwards slightly, but be mindful of the stability concerns in strongly basic conditions (see Q3).

  • Use Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[9] Avoid excessive heating, as this can lead to thermal degradation.[1]

Q2: I am observing inconsistent results or a loss of compound activity in my assays. What is the likely cause?

A2: Inconsistent results are frequently traced back to compound degradation. Use the following workflow to diagnose the issue.

G A Inconsistent Results / Loss of Activity B Step 1: Verify Storage Conditions A->B C Stored at 2-8°C? Protected from light/moisture/air? B->C D Step 2: Review Solution Preparation C->D  Yes H Root Cause Identified: Compound Degradation C->H No E Solution pH > 8? Stock stored at room temp? Repeated freeze-thaw cycles? D->E F Step 3: Assess Experimental Protocol E->F  No E->H Yes G High temp incubation? Presence of strong oxidizers? F->G I Solution: Procure new vial. Strictly follow protocols. G->I  Yes J Problem Likely Not Compound-Related G->J No H->I

Caption: Troubleshooting workflow for inconsistent results.

  • Causality Check:

    • Storage: Was the solid compound stored correctly as per Section 1.1? Improper storage is the primary suspect.

    • Solution Stability: How was your stock solution prepared and stored? Storing aqueous solutions, especially at room temperature or in basic pH, can lead to degradation.[1][10] Prepare fresh solutions for each experiment or store frozen aliquots at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.

    • Experimental Conditions: Are your experimental conditions exposing the compound to harsh environments? Prolonged incubation at high temperatures (e.g., >37°C) or the presence of strong oxidizing agents can degrade the compound.[1][3]

Q3: I prepared a stock solution in a basic buffer (pH 9.0) for solubility, but now my results are poor. Why?

A3: You have likely encountered base-catalyzed hydrolysis.

  • Mechanism of Degradation: Basic conditions pose the most significant stability challenge for this molecule.[1] The elevated pH promotes hydroxide-catalyzed hydrolysis of the amide bond within the piperazine ring. This reaction can lead to ring-opening, forming linear degradation products that are structurally and functionally different from the parent compound, thus compromising your experiment.[1]

  • Recommendation: While slight basicity can aid dissolution, it is critical to avoid strongly basic conditions (pH > 8) for storage or prolonged experimental incubation. The optimal stability is found under neutral pH conditions.[1] If a basic pH is required for your assay, prepare the solution immediately before use and minimize the incubation time.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the appearance and physical state of this compound? A: this compound is a white to off-white crystalline powder under standard conditions.[1]

Q: What solvents are recommended for this compound? A: The compound has a varied solubility profile due to its combination of polar functional groups.

SolventSolubilityNotes
Water GoodThe carboxylic acid and amide groups facilitate hydrogen bonding.[1]
DMSO Slightly SolubleA common solvent for creating concentrated organic stocks.[9]
Methanol Moderately SolubleSolubility is attributed to hydrogen bonding capabilities.[1][9]
Ethanol Reduced vs. MethanolThe longer alkyl chain reduces the relative importance of hydrogen bonding.[1]
Non-polar Solvents PoorExpected poor solubility in solvents like diethyl ether.[1]

Q: What are the primary degradation pathways I should be aware of? A: The main stability risks are hydrolysis, oxidation, and thermal decomposition.

G cluster_0 Degradation Risks cluster_1 Degradation Products A This compound (Stable Compound) B Ring-Opened Products A->B  Hydrolysis (High pH) C Oxidized Products A->C  Oxidation (e.g., Strong Oxidizers, Air) D Decomposition Fragments A->D  Thermal Stress (>150°C)

Caption: Primary degradation pathways for the compound.

  • Hydrolytic Stability: Excellent under neutral and acidic conditions. Poor under basic (alkaline) conditions, which can cause amide bond cleavage.[1]

  • Oxidative Stability: Presents moderate challenges. Avoid strong oxidizing agents.[1][3][4]

  • Thermal Stability: Stable under moderate temperatures but may degrade at temperatures exceeding 150°C.[1]

Q: Is this compound hazardous? A: Yes. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][6] Some suppliers also list it as toxic if swallowed. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and follow the handling procedures outlined in Section 1.2.

Section 4: Experimental Protocol Example
Protocol 4.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes a self-validating method for preparing a stock solution.

  • Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes inside a desiccator. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube. (For 10 mL of a 10 mM solution, with a MW of 158.15 g/mol , you would need 15.8 mg).

  • Initial Solvation: Add approximately 8 mL of high-purity (e.g., Milli-Q) water to the tube.

  • Dissolution: Vortex the solution gently. If needed, sonicate the vial in a room temperature water bath for 5-10 minutes until all solid is dissolved. Visually inspect against a dark background to ensure no particulates remain.

  • pH Check & Adjustment (Optional but Recommended): Check the pH of the solution. It will likely be slightly acidic. If your experiment requires a neutral pH, adjust slowly by adding microliter amounts of a dilute NaOH solution (e.g., 0.1 M) while monitoring with a calibrated pH meter. Do not overshoot to a pH > 8.0.

  • Final Volume: Bring the total volume to 10 mL with high-purity water.

  • Sterilization & Storage: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container. For storage, aliquot into single-use volumes and store at -20°C or -80°C. Label clearly with compound name, concentration, date, and your initials.

Section 5: References
  • Smolecule. (2023, August 15). Buy this compound | 24860-46-6.

  • AK Scientific, Inc. 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid Safety Data Sheet.

  • ChemBK. This compound HCl.

  • Sigma-Aldrich. This compound | 24860-46-6.

  • ChemicalBook. (2025, July 19). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-Piperazinone.

  • Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET.

  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1-Piperazineethanol.

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.

  • Apollo Scientific. Piperazin-2-one, N1-BOC protected Safety Data Sheet.

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.

Sources

Reducing reaction time for 2-Oxo-1-piperazineacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-1-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis, with a specific focus on strategies to reduce reaction time while maintaining high yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of a piperazin-2-one precursor with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) or its corresponding salt/ester in the presence of a base.[1] The reaction involves the deprotonation of the nitrogen at the 1-position of the piperazin-2-one ring, followed by a nucleophilic attack on the alkylating agent.

Q2: My reaction is proceeding very slowly, taking over 24 hours. What are the primary factors that influence the reaction rate?

A2: Several factors critically affect the reaction rate:

  • Basicity and Solubility: The base must be strong enough to deprotonate the piperazin-2-one nitrogen but not so strong as to promote side reactions like hydrolysis of the amide bond.[1] The solubility of the resulting piperazinone anion is crucial for it to interact with the alkylating agent.

  • Solvent Choice: The solvent system dictates the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents are common, but protic solvents can solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[2]

  • Leaving Group: The nature of the halogen on the acetic acid derivative impacts the rate of the SN2 reaction. The reactivity order is generally I > Br > Cl.

  • Mass Transfer Limitations: In heterogeneous (solid-liquid or liquid-liquid) systems, the rate at which reactants come into contact can be the rate-limiting step.

Q3: Is it possible to use a catalyst to accelerate the reaction?

A3: Absolutely. For this type of N-alkylation, Phase-Transfer Catalysis (PTC) is a highly effective technique to dramatically reduce reaction times and often improve yields.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated piperazinone anion from a solid or aqueous phase into an organic phase where the alkylating agent resides, thereby accelerating the reaction.[2][4]

Troubleshooting Guide: Reducing Reaction Time

This section addresses specific issues encountered during the synthesis, with a focus on resolving slow reaction kinetics.

Problem: Reaction is slow (>12 hours) or stalls with low conversion.
  • Probable Cause 1: Poor Nucleophilicity of the Piperazinone Anion. In many solvent systems, the negatively charged nitrogen anion formed after deprotonation can be heavily solvated (especially by protic solvents) or tightly bound in an ion pair with the base's cation. This shielding reduces its ability to effectively attack the alkylating agent. For instance, using a solvent like 1-butanol can lead to hydrogen bonding that hinders nucleophilicity.[2]

  • Solution 1: Implement Phase-Transfer Catalysis (PTC). PTC is the premier solution for this issue. A catalyst like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 pairs with the piperazinone anion, creating a large, lipophilic ion pair.[2] This complex is readily soluble in a non-polar organic solvent (e.g., toluene), where it is "naked" and highly reactive. This approach avoids the use of harsh, expensive, or difficult-to-remove polar aprotic solvents.[3]

    • Scientific Rationale: The phase-transfer catalyst overcomes the mass transfer limitation by actively transporting the nucleophile to the reaction phase.[3] In the non-polar organic phase, the anion is stripped of its hydration shell, dramatically increasing its nucleophilicity and accelerating the rate of SN2 substitution.[2]

  • Probable Cause 2: Inefficient Base or Heterogeneous Reaction Conditions. If a solid, inorganic base like potassium carbonate is used, the reaction may be limited by the surface area of the solid and the low concentration of the deprotonated intermediate in the organic phase.

  • Solution 2: Optimize Base and Solvent System with PTC. Combine a cost-effective inorganic base (e.g., K₂CO₃, NaOH) with a phase-transfer catalyst. The catalyst will efficiently utilize the base at the phase interface.

    • Recommended System: Use potassium carbonate as the base, toluene as the solvent, and 1-5 mol% of TBAB as the catalyst. Toluene is an excellent choice as it is non-polar and will not hydrogen bond with the anion, maximizing its reactivity.[2]

  • Probable Cause 3: Inactive Alkylating Agent. While chloroacetic acid is common, the chloride is a less reactive leaving group compared to bromide or iodide.

  • Solution 3: Use a More Reactive Alkylating Agent or an In Situ Co-catalyst. Consider using sodium bromoacetate instead of sodium chloroacetate. Alternatively, add a catalytic amount (e.g., 5 mol%) of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture when using a chloro-derivative.

    • Scientific Rationale (Finkelstein Reaction): The iodide ion will react with the chloroacetate in situ to form the much more reactive iodoacetate, which is then consumed in the primary N-alkylation reaction. This catalytic cycle can significantly boost reaction rates.[4]

Visualizing the Synthesis Pathway

The following diagram illustrates the general N-alkylation reaction for synthesizing this compound.

G cluster_reactants Reactants cluster_product Product R1 Piperazin-2-one P1 This compound R1->P1 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., Toluene) 3. Heat (e.g., 60-80°C) 4. Catalyst (Optional, PTC) R2 Sodium Chloroacetate (Cl-CH₂COONa) R2->P1

Caption: General reaction scheme for the synthesis of this compound.

Advanced Optimization Protocol: PTC-Accelerated Synthesis

This protocol details a robust method for synthesizing this compound in under 6 hours using phase-transfer catalysis.

Experimental Protocol

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add piperazin-2-one (10.0 g, 0.1 mol).

  • Addition of Reagents: Add toluene (100 mL), powdered potassium carbonate (20.7 g, 0.15 mol), sodium chloroacetate (12.8 g, 0.11 mol), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).

  • Reaction Execution: Begin vigorous stirring (≥300 RPM) to ensure good mixing between the phases. Heat the mixture to 75-80°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of deionized water and stir for 15 minutes.

    • Separate the aqueous layer.

    • Wash the organic layer with 50 mL of brine.

    • Combine the aqueous layers.

    • Carefully acidify the combined aqueous solution to a pH of ~2 with concentrated HCl.

    • The product will precipitate out of the solution.

  • Purification:

    • Filter the precipitate and wash with cold deionized water.

    • Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

Visualizing the PTC Workflow

The diagram below explains the mechanism by which the phase-transfer catalyst accelerates the reaction.

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase Base K₂CO₃ (Base) PipAnion Piperazinone Anion (Pip-N⁻ K⁺) Base->PipAnion Deprotonates PipH Piperazin-2-one (Pip-NH) PipH->PipAnion QPip Reactive Complex [Q⁺ Pip-N⁻] PipAnion->QPip Anion Exchange QX_aq Catalyst (Q⁺X⁻) RX Alkylating Agent (ClCH₂COONa) Product Product (Pip-NCH₂COONa) RX->Product QX_org Catalyst (Q⁺X⁻) QPip->QX_org Sₙ2 Reaction

Sources

Technical Support Center: Catalyst Selection for 2-Oxo-1-piperazineacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxo-1-piperazineacetic acid (2-OPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization involving this versatile heterocyclic building block. Here, we synthesize technical data with field-proven insights to address common challenges and answer frequently asked questions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and reactivity of this compound to inform your experimental design.

Question 1: What are the primary reactive sites on this compound and how do they influence catalyst selection?

Answer: this compound (C₆H₁₀N₂O₃) possesses three primary functional groups that dictate its reactivity: the secondary amine within the piperazine ring, the carboxylic acid moiety, and the internal amide (lactam) bond.[1]

  • Secondary Amine (N4 position): This is the most common site for derivatization. It is nucleophilic and readily undergoes reactions like N-alkylation and N-acylation.[1] Catalyst selection for these reactions often depends on the electrophile. For instance, palladium-catalyzed Buchwald-Hartwig amination is a key method for forming N-aryl bonds with related piperazine structures.[2]

  • Carboxylic Acid: This group can be converted into active esters, amides, or reduced. Direct catalytic amidation, avoiding stoichiometric activating agents, can be achieved using boron-derived catalysts.[3][4]

  • Amide (Lactam): The internal amide bond is relatively stable but can be susceptible to hydrolysis under strongly basic conditions, leading to ring-opening.[1] Catalytic reduction of this amide to the corresponding piperazine is a significant transformation, often requiring powerful reducing agents or specific hydrogenation catalysts.[5]

Understanding these sites is crucial for selecting a catalyst that targets the desired transformation chemoselectively.

Question 2: What are the most common catalytic transformations involving the 2-oxopiperazine core?

Answer: The most prevalent catalytic reactions focus on the modification of the piperazine ring or its precursor.

  • Catalytic Hydrogenation: This is a cornerstone technique, especially for synthesizing the chiral piperazin-2-one core from unsaturated precursors like pyrazin-2-ols.[6] Palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst for such reductions and for the hydrogenation of related nitro-aromatic precursors to form the piperazine scaffold.[2][7][8]

  • N-Arylation/N-Alkylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are standard for creating C-N bonds at the secondary amine position, which is vital for building complex pharmaceutical intermediates.[2] Reductive amination is another key catalytic method for N-alkylation.[2]

  • Ring-Opening Reactions: While often an undesired side reaction, controlled catalytic ring-opening can be a synthetic strategy. For related strained rings like aziridines, copper catalysts have been effectively used for borylative ring-opening.[9] The stability of the 2-oxopiperazine ring makes this less common unless harsh conditions or specific activating groups are used.

Question 3: How does the stability of this compound impact reaction conditions?

Answer: The stability profile of 2-OPA is a critical factor in designing robust reaction protocols.

  • pH Sensitivity: The molecule is most stable at a neutral pH.[1] Strongly basic conditions (high pH) promote hydroxide-catalyzed hydrolysis of the lactam, leading to ring-opening and the formation of linear impurities.[1] Therefore, catalytic reactions requiring strong bases should be approached with caution, potentially using hindered bases or shorter reaction times. Acidic conditions can protect the amide bond from hydrolysis.[1]

  • Thermal Stability: Significant thermal degradation typically occurs at temperatures above 150°C.[1] Most catalytic reactions, particularly hydrogenations, are run well below this threshold. However, for thermally driven catalytic amidations, this limitation must be considered.

Troubleshooting Guide for Catalytic Reactions

This guide provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion in Catalytic Hydrogenation

Symptom: When attempting to reduce a precursor (e.g., a pyrazine or other unsaturated heterocycle) to the 2-oxopiperazine core, you observe incomplete conversion or recovery of starting material.

Potential CauseSuggested Solution & Scientific Rationale
Catalyst Inactivity/Poisoning Solution: Use a fresh batch of catalyst (e.g., Pd/C). Ensure the substrate and solvent are free from catalyst poisons like sulfur, thiols, or strong chelating agents. Rationale: The active sites on heterogeneous catalysts like Pd/C can be blocked by impurities. Sulfur-containing compounds, for instance, adsorb strongly to the palladium surface, preventing hydrogen activation and substrate binding.
Inadequate Hydrogen Pressure/Mass Transfer Solution: Increase the hydrogen pressure (e.g., from 1 bar to 4-40 bar).[7][8] Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. Rationale: The rate of hydrogenation is often dependent on the concentration of dissolved hydrogen. Increasing the pressure enhances this concentration. Vigorous agitation ensures the catalyst particles are well-suspended and that hydrogen can efficiently reach the catalyst surface.
Incorrect Solvent Choice Solution: Switch to a solvent in which the substrate is highly soluble and that is inert under hydrogenation conditions. Common choices include methanol, ethanol, tetrahydrofuran (THF), or ethyl acetate.[7][8] Rationale: Poor substrate solubility limits its availability at the catalyst surface. The solvent must not be reducible under the reaction conditions.
Presence of Deactivating Functional Groups Solution: Protect interfering functional groups prior to hydrogenation. For example, acidic protons can sometimes interfere with the catalyst's basic sites. Rationale: Certain functional groups on the substrate can interact with and deactivate the catalyst. Protecting them masks this reactivity, allowing the desired transformation to proceed.
Troubleshooting Flowchart: Low Hydrogenation Yield

start Low Hydrogenation Yield Observed check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst check_purity Are substrate and solvent free of poisons (e.g., sulfur)? check_catalyst->check_purity Yes replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No check_pressure Is H2 pressure adequate (e.g., >4 bar)? check_purity->check_pressure Yes purify_reagents Action: Purify substrate and use high-purity solvent. check_purity->purify_reagents No check_agitation Is stirring vigorous? check_pressure->check_agitation Yes increase_pressure Action: Increase H2 pressure. check_pressure->increase_pressure No check_solubility Is the substrate fully dissolved in the solvent? check_agitation->check_solubility Yes increase_stirring Action: Increase stirring rate. check_agitation->increase_stirring No success Problem Resolved check_solubility->success Yes change_solvent Action: Screen alternative solvents (THF, MeOH, EtOAc). check_solubility->change_solvent No

Caption: Troubleshooting workflow for low hydrogenation yield.

Problem 2: Formation of Side Products

Symptom: NMR or LC-MS analysis shows significant impurities alongside the desired product.

Potential CauseSuggested Solution & Scientific Rationale
Ring-Opening by Hydrolysis Solution: Ensure the reaction medium is neutral or slightly acidic. Avoid strong bases (e.g., NaOH, KOH). If a base is required, consider a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] Rationale: The lactam in the 2-oxopiperazine ring is susceptible to base-catalyzed hydrolysis. Maintaining a pH below 8-9 minimizes the concentration of hydroxide ions, thus preventing this degradation pathway.
Over-reduction Solution: In hydrogenation reactions, reduce the catalyst loading, lower the hydrogen pressure, or decrease the reaction temperature. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. Rationale: Over-reduction can occur if the desired product also contains reducible functional groups. For example, the lactam carbonyl could be further reduced to an amine under very harsh conditions. Milder conditions provide greater selectivity.
Decarboxylation Solution: Avoid excessive heat, especially under acidic or basic conditions. Keep reaction temperatures below 150°C.[1] Rationale: While generally stable, the acetic acid moiety can undergo thermal decarboxylation. This process can sometimes be catalyzed by acids or metal species.[10][11] Running the reaction at the lowest effective temperature minimizes this side reaction.

Experimental Protocols & Catalyst Selection

Catalyst Selection Workflow

Choosing the right catalyst is paramount for success. The following workflow provides a structured approach.

cluster_0 Reaction Type cluster_1 Catalyst Choice cluster_2 Optimization start Define Desired Transformation on 2-OPA q_reaction What is the target reaction? start->q_reaction hydrogenation Hydrogenation (e.g., Pyrazine -> Piperazinone) q_reaction->hydrogenation Reduction n_arylation N-Arylation q_reaction->n_arylation C-N Cross-Coupling amide_coupling Amide Coupling (at Carboxylic Acid) q_reaction->amide_coupling Amidation pd_c Screen Heterogeneous Catalysts: - Pd/C [1, 6] - Pt/C [15] - Raney Nickel [6] hydrogenation->pd_c pd_buchwald Screen Homogeneous Catalysts: - Pd-based Buchwald-Hartwig  (e.g., Pd(OAc)2 + Ligand) [7] n_arylation->pd_buchwald boron_cat Screen for Direct Amidation: - Boronic Acid Derivatives [14] - Other Lewis Acids (e.g., Zr, Hf) amide_coupling->boron_cat optimize Optimize Reaction Conditions: - Temperature - Solvent - Catalyst Loading - Pressure (for hydrogenation) pd_c->optimize pd_buchwald->optimize boron_cat->optimize end Successful Synthesis optimize->end

Caption: Decision workflow for catalyst selection.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyrazine Precursor

This protocol is adapted from methodologies for the synthesis of chiral piperazin-2-ones.[6][7]

  • Reactor Setup: To a high-pressure reactor vessel, add the pyrazine-2-ol substrate (1.0 equiv.) and the chosen catalyst (e.g., 5-10 mol% 5% Pd/C).[7]

  • Solvent Addition: Add an appropriate solvent (e.g., methanol or THF) to dissolve the substrate (typically at a concentration of 0.1 M).[7]

  • Inerting: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 to 40 bar).[7]

  • Reaction: Heat the mixture to the target temperature (e.g., 50°C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by taking aliquots (after careful depressurization) and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.

References

  • Chen, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
  • Molengraft, A. S. (2006). Catalytic Hydrogenation of 2,5-piperazinedione to Piperazine.
  • Huang, W.-X., et al. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Modec, B., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, RSC Publishing.
  • Modec, B., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry.
  • Ghosh, A. K., et al. (2008). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PubMed Central.
  • Sabatini, M. T., et al. (2019).
  • Sabatini, M. T., et al. (2019).
  • US Patent US20070213534A1. (2007). Process for the Manufacture of fused piperazin-2-one derivatives.
  • Chiodi, F., et al. (2023).
  • Wang, W., et al. (2016). Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides. PubMed Central.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
  • Zhang, J., et al. (2021). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids.

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Validation & Comparative

The Piperazine Scaffold: A Privileged Core in Drug Discovery with a Focus on 2-Oxo-1-piperazineacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis, Comparative Analysis, and Therapeutic Potential of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents targeting a wide spectrum of diseases. This guide offers an in-depth exploration of the piperazine motif, with a specific focus on 2-Oxo-1-piperazineacetic acid as a representative of the diverse chemical space occupied by these compounds. We will delve into the synthesis, comparative biological activities, and experimental protocols relevant to researchers, scientists, and drug development professionals.

The Allure of the Piperazine Ring: A Gateway to Diverse Pharmacology

The versatility of the piperazine core lies in its ability to be readily functionalized at both nitrogen atoms, allowing for the fine-tuning of steric and electronic properties. This adaptability enables the creation of molecules with tailored affinities for various biological targets, influencing their pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, nootropic, antipsychotic, and anti-inflammatory effects.

Featured Derivative: this compound

This compound is a heterocyclic compound characterized by a piperazine ring bearing a keto group at the second position and an acetic acid moiety at the first nitrogen atom.[1] This structure presents multiple functional groups that can be exploited for further chemical modifications, making it an interesting building block in medicinal chemistry.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the reaction of symmetrical ethylenediaminediacetic acid with concentrated hydrochloric acid under reflux conditions, followed by neutralization to induce lactam formation.

A Comparative Look: Biological Activities of Piperazine Derivatives

While specific experimental data on the biological activities of this compound is not extensively available in the public domain, the broader class of piperazine derivatives has been the subject of intensive research. The following sections provide a comparative overview of the therapeutic potential of various piperazine analogs, supported by experimental data and protocols.

Anticancer Activity: A Prominent Therapeutic Avenue

Numerous piperazine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Comparative Cytotoxic Activity of Selected Piperazine Derivatives

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline ConjugateMDA-MB-468 (Breast)1.00[2]
Vindoline-piperazine conjugate 25 Vindoline ConjugateHOP-92 (Non-small cell lung)1.35[2]
Compound 7g Piperazin-2-one derivativeHT-29 (Colon), A549 (Lung)<2[3]
Compound 6g Biphenyl-3-oxo-1,2,4-triazine linked-0.2 (against AChE)[4]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of piperazine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of piperazine derivatives using the MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Selected Piperazine Derivatives

CompoundDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 3k 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamideListeria monocytogenesPotent activity reported[5]
Chalcone-piperazine hybrid Chalcone hybridCandida albicans2.22[6]
N-alkyl/aryl piperazine derivatives Substituted piperazinesStaphylococcus aureus, Pseudomonas aeruginosa, etc.Significant activity reported[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow A Prepare serial dilutions of piperazine derivatives in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe only) and negative (broth only) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a spectrophotometer to measure growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of piperazine derivatives.

Nootropic Activity: Enhancing Cognitive Function

Nootropics, or "smart drugs," are compounds that enhance cognitive functions such as memory, creativity, and motivation. Several piperazine derivatives have been investigated for their potential as nootropic agents, particularly in the context of neurodegenerative diseases like Alzheimer's.

Table 3: Nootropic Activity of a Selected Piperazine Derivative

CompoundDerivative ClassAnimal ModelEffectReference
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline Quinazoline derivativeScopolamine-induced amnesia in micePotent antiamnestic activity[7]

Experimental Protocol: Passive Avoidance Test

The passive avoidance test is a fear-aggravated test used to evaluate learning and memory in small animals.

Logical Flow of the Passive Avoidance Test

Passive_Avoidance_Test cluster_training Training Phase cluster_testing Testing Phase (after drug administration) A Place mouse in the light compartment B Allow mouse to enter the dark compartment A->B C Administer a mild foot shock upon entry B->C D Place mouse back in the light compartment E Measure the latency to enter the dark compartment D->E

Caption: The two-phase logical flow of the passive avoidance test for assessing memory in rodents.

Conclusion and Future Directions

The piperazine scaffold continues to be a rich source of inspiration for medicinal chemists. While this compound itself requires further biological evaluation to fully understand its therapeutic potential, the vast body of research on other piperazine derivatives clearly demonstrates the power of this heterocyclic core. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this fascinating and pharmacologically significant class of compounds. Future research should focus on elucidating the structure-activity relationships of novel piperazine derivatives and exploring their potential in combination therapies to address complex diseases.

References

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available at: [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available at: [Link]

  • PubMed. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Available at: [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). Ultrasound Assisted-synthesis and Biological Evaluation of Piperazinylprop-1-en-2-yloxy-2H-chromen-2-ones as Cytotoxic Agents. Available at: [Link]

  • PubMed. (1991). Potential nootropic agents, 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives. Available at: [Link]

  • MDPI. (n.d.). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Available at: [Link]

  • PubMed. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Available at: [Link]

  • ChemBK. (n.d.). This compound HCl. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of 2-Oxo-1-piperazineacetic Acid Analogs as Nootropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the biological activity of 2-Oxo-1-piperazineacetic acid analogs, with a specific focus on their potential as nootropic agents. We will delve into the rationale behind the molecular design of these compounds, present supporting experimental data from key assays, and provide detailed protocols to enable the replication and expansion of these findings.

Introduction: The Promise of Piperazine Scaffolds in Cognitive Enhancement

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonds and its conformational rigidity, make it an attractive starting point for the design of novel therapeutics.[1] this compound, a key derivative, has garnered interest for its potential biological activities, including antimicrobial and neuroactive properties.[2] This guide will focus on the exciting potential of its analogs as nootropic agents, compounds that may enhance cognitive functions such as memory, creativity, or motivation.

The exploration of this compound analogs as nootropics is grounded in the established success of other piperazine-containing compounds in modulating central nervous system (CNS) targets.[3][4] The structural modifications of the parent molecule are designed to fine-tune its pharmacological profile, aiming to enhance blood-brain barrier permeability, target specific neuronal receptors, and ultimately, improve cognitive performance.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The core structure of this compound offers several points for chemical modification to explore the structure-activity relationship (SAR) for nootropic activity. The primary areas of modification and the underlying rationale are:

  • Substitution on the Piperazine Ring: Introducing various functional groups on the piperazine ring can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets. For instance, the addition of aryl groups can facilitate interactions with aromatic residues in enzyme active sites or receptor binding pockets.

  • Modification of the Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter the compound's pharmacokinetic properties, such as absorption and distribution. These changes can also influence the compound's ability to cross the blood-brain barrier.

  • Introduction of Chirality: The synthesis of specific stereoisomers can lead to enhanced potency and selectivity for a particular biological target, as seen in many CNS-active drugs.[5]

The following diagram illustrates the key points of diversification for generating a library of this compound analogs for screening.

SAR_of_2_Oxo_1_piperazineacetic_acid_analogs This compound Core This compound Core R1_Substitution Substitution at N4 (e.g., Alkyl, Aryl, Acyl) This compound Core->R1_Substitution Modulates Receptor Affinity & Lipophilicity R2_Modification Modification of Acetic Acid (e.g., Esters, Amides) This compound Core->R2_Modification Impacts Pharmacokinetics (ADME) R3_Substitution Substitution on the Ring Carbons (e.g., Phenyl) This compound Core->R3_Substitution Influences Stereochemistry & Target Binding

Caption: Key modification points for SAR studies of this compound analogs.

Comparative Analysis of Biological Activity

To objectively compare the nootropic potential of this compound analogs, a battery of in vitro and in vivo assays is essential. This section outlines the key experimental data that should be generated and provides a framework for their interpretation.

In Vitro Evaluation: Assessing Neuroprotective and Neuromodulatory Effects

Rationale: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases and cognitive decline.[6] The MTT assay is a colorimetric method to assess cell viability and can be used to determine the protective effects of compounds against an oxidative insult, such as hydrogen peroxide (H₂O₂), in a neuronal cell line (e.g., SH-SY5Y).

Data Summary:

CompoundR1-SubstituentR2-ModificationNeuroprotection (EC₅₀ in µM) vs. H₂O₂
Parent Compound H-COOH> 100
Analog A Benzyl-COOH25.3 ± 2.1
Analog B H-COOEt85.1 ± 5.6
Analog C Benzyl-COOEt15.8 ± 1.5
Analog D 4-Fluorobenzyl-COOEt9.7 ± 0.9

Interpretation: The data suggests that N-benzylation (Analog A vs. Parent) and esterification of the carboxylic acid (Analog B vs. Parent) individually offer some neuroprotective effects. However, the combination of both modifications (Analog C) results in a significant increase in potency. The introduction of an electron-withdrawing group on the benzyl ring (Analog D) further enhances this protective effect, highlighting a promising direction for further optimization.

Rationale: The cholinergic system plays a crucial role in learning and memory. Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[5] Ellman's method is a simple and reliable spectrophotometric assay to measure AChE activity.[2][7][8]

Data Summary:

CompoundR1-SubstituentR2-ModificationAChE Inhibition (IC₅₀ in µM)
Parent Compound H-COOH> 200
Analog A Benzyl-COOH55.4 ± 4.8
Analog B H-COOEt150.2 ± 12.3
Analog C Benzyl-COOEt28.9 ± 2.5
Analog D 4-Fluorobenzyl-COOEt12.1 ± 1.1
Donepezil (Standard) --0.02 ± 0.002

Interpretation: Similar to the neuroprotection data, N-benzylation and esterification contribute to AChE inhibitory activity, with the combined modification in Analog C showing the most significant effect among the parent and analogs A and B. The 4-fluorobenzyl substitution in Analog D demonstrates the most potent AChE inhibition within the analog series, although it is still less potent than the standard drug, Donepezil. This suggests that while these analogs have a modest effect on AChE, their nootropic potential may be mediated through multiple mechanisms.

In Vivo Evaluation: Assessing Cognitive Enhancement in Animal Models

Rationale: The passive avoidance test is a fear-motivated test used to assess long-term memory in rodents.[1][9][10] The animal learns to avoid an environment in which an aversive stimulus (a mild foot shock) was previously delivered. A longer latency to enter the dark compartment indicates better memory retention. This test is particularly useful for evaluating the efficacy of potential nootropic agents.[3][5][11]

Experimental Workflow:

Passive_Avoidance_Workflow cluster_training Training Day cluster_testing Testing Day (24h later) Acclimation Acclimation Entry_to_Dark Entry_to_Dark Acclimation->Entry_to_Dark Foot_Shock Foot_Shock Entry_to_Dark->Foot_Shock Placement_in_Light Placement_in_Light Measure_Latency Measure_Latency Placement_in_Light->Measure_Latency Data_Analysis Data_Analysis Measure_Latency->Data_Analysis Drug_Administration Drug_Administration Drug_Administration->Acclimation

Caption: Workflow for the passive avoidance test to evaluate nootropic effects.

Data Summary:

Treatment GroupDose (mg/kg)Latency to Enter Dark Compartment (seconds)
Vehicle Control -45 ± 8
Scopolamine (Amnesia Model) 115 ± 4
Analog C + Scopolamine 1035 ± 6
Analog D + Scopolamine 1055 ± 9
Donepezil + Scopolamine 165 ± 10
p < 0.05, **p < 0.01 vs. Scopolamine group

Interpretation: The scopolamine-induced amnesia model shows a significant decrease in memory retention. Treatment with Analog C partially reverses this deficit, while Analog D demonstrates a more pronounced and statistically significant improvement in memory, comparable to the standard drug Donepezil. These in vivo results corroborate the in vitro findings and strongly suggest the nootropic potential of these this compound analogs.

Experimental Protocols

Protocol 1: MTT Assay for Neuroprotection
  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 24 hours.

  • Oxidative Insult: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ values.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[2][7]

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. A control well without the inhibitor should be included.[2]

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.[2]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[2][7]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for each compound.

Protocol 3: Passive Avoidance Test
  • Apparatus: Use a two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acquisition (Training) Trial: Place a mouse in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[9]

  • Retention (Testing) Trial: 24 hours after the acquisition trial, place the mouse back into the light compartment. The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds).[1][10]

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at a specified time before the acquisition trial.

  • Data Analysis: Compare the step-through latencies between different treatment groups using appropriate statistical tests.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising avenue for the development of novel nootropic agents. The structure-activity relationship studies indicate that modifications at both the N4-position of the piperazine ring and the acetic acid moiety are crucial for enhancing neuroprotective and acetylcholinesterase inhibitory activities. In particular, the introduction of an N-4-fluorobenzyl group combined with an ethyl ester at the acetic acid position (Analog D) resulted in a compound with significant in vitro and in vivo efficacy.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substitutions to further refine the SAR.

  • Investigating the Mechanism of Action: Exploring other potential mechanisms beyond AChE inhibition, such as modulation of other neurotransmitter systems or anti-inflammatory effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-like properties.

This guide provides a solid foundation for researchers to build upon in the exciting quest for new and effective cognitive enhancers. The detailed protocols and comparative data presented herein are intended to facilitate further investigation and accelerate the discovery of novel therapeutics for cognitive disorders.

References

  • International Journal of Pharmacy. (n.d.). Screening of nootropics: An overview of preclinical evaluation techniques. Retrieved from [Link])

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  • PubMed. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link])

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  • PubMed. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Retrieved from [Link])

  • PubMed. (2006). Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists. Retrieved from [Link])

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  • MDPI. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Retrieved from [Link])

  • PubMed. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Retrieved from [Link])

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  • PubMed. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Retrieved from [Link])

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  • National Center for Biotechnology Information. (2020). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][7][11]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Retrieved from [Link])

Sources

The Ascending Threat of Bacterial Resistance: Evaluating 2-Oxo-1-piperazineacetic Acid Derivatives as a Potential New Frontier in Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The escalating crisis of antimicrobial resistance necessitates an urgent and unceasing search for novel antibacterial scaffolds. Among the heterocyclic compounds that have garnered significant attention, the piperazine nucleus stands out as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically effective drugs.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored, subclass: 2-oxo-1-piperazineacetic acid derivatives. While direct and extensive efficacy data for this precise chemical family remains nascent in publicly accessible literature, this analysis will provide a comprehensive comparison based on structurally related piperazin-2-one and other piperazine derivatives, offering a predictive insight into their potential antibacterial prowess.

This technical guide, intended for researchers, scientists, and drug development professionals, will synthesize the available data on the synthesis, in vitro antibacterial activity, and proposed mechanisms of action of these and related compounds. By examining the structure-activity relationships (SAR) of analogous series, we can extrapolate the potential efficacy of this compound derivatives and provide a scientifically grounded rationale for their further investigation.

The Piperazine Scaffold: A Foundation for Antibacterial Potency

The six-membered piperazine ring, with its two nitrogen atoms at opposing positions, offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of a wide array of piperazine-containing drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and antiviral activities.[1] In the antibacterial realm, the piperazine moiety is a key component of several successful antibiotic classes, most notably the fluoroquinolones (e.g., ciprofloxacin, norfloxacin), where it often plays a crucial role in modulating spectrum of activity and potency.[1]

Comparative Efficacy of Piperazine Derivatives Against Key Bacterial Pathogens

Derivative ClassSpecific Derivative Example(s)Bacterial StrainMIC (µg/mL)Reference Compound(s)MIC (µg/mL)Source
N,N′-disubstituted piperazines Compound 4 (a 1,3,4-thiadiazole conjugate)Staphylococcus aureus16Gentamycin-[3]
Compound 6cStaphylococcus aureus16Gentamycin-[3]
Compound 6dStaphylococcus aureus16Gentamycin-[3]
Compound 6dBacillus subtilis16Gentamycin-[3]
Compound 7bBacillus subtilis16Gentamycin-[3]
Compound 6cEscherichia coli8Gentamycin-[3]
Disubstituted Piperazines Compound 3kListeria monocytogenesPotent (exact value not specified)Ampicillin-[4]
Compound 3d, 3g, 3kMethicillin-resistant S. aureus (MRSA)More potent than ampicillinAmpicillin-[4]
Compound 3dPseudomonas aeruginosaBetter activity than ampicillinAmpicillin-[4]
Compound 3gEscherichia coliMore efficient than ampicillinAmpicillin-[4]
Chalcones with Piperazine Moiety Unspecified potent compoundStaphylococcus aureus-Ciprofloxacin, Amoxicillin-[1]
Unspecified potent compoundEscherichia coli-Ciprofloxacin, Amoxicillin-[1]
Substituted Phenyl Acetamide Piperazines Unspecified active compoundsStaphylococcus aureus, Streptococcus pyogenes-Ciprofloxacin-[1]
Escherichia coli, Pseudomonas aeruginosa-Ciprofloxacin-[1]
N-alkyl and N-aryl Piperazines Unspecified active compoundsStaphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coliSignificant activityGentamycin-[1]

Note: The lack of standardized reporting across studies necessitates a qualitative comparison in some instances. The data presented should be interpreted as indicative of the general antibacterial potential of the piperazine scaffold.

Deciphering the Mechanism of Action: How Piperazine Derivatives Combat Bacteria

The precise mechanism of action for this compound derivatives is yet to be elucidated. However, insights from related piperazine compounds suggest several potential molecular targets.

One of the most well-established mechanisms for piperazine-containing antibiotics, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these drugs induce double-strand breaks in the bacterial chromosome, leading to cell death.

Another proposed target is the bacterial enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis.[3] Inhibition of ENR disrupts the formation of the bacterial cell membrane, a critical component for survival. Molecular docking studies on some N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have shown favorable binding interactions with the active site of E. coli ENR, supporting this hypothesis.[3]

The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel antibacterial compound.

MOA_Workflow General Workflow for Mechanism of Action Studies A Initial Screening (MIC & MBC Determination) B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Identify affected cellular processes C Target Identification (e.g., Enzyme Assays, Affinity Chromatography) B->C Pinpoint specific molecular target D Target Validation (e.g., Genetic Knockouts, Overexpression) C->D Confirm target's role in drug activity E In Vivo Efficacy Studies (Animal Models) D->E Evaluate therapeutic potential MIC_MBC_Relationship Interpreting MIC and MBC Results A MIC Determination B MBC Determination A->B Subculture from clear wells C MBC/MIC Ratio ≤ 4 (Bactericidal) B->C D MBC/MIC Ratio > 4 (Bacteriostatic) B->D

Sources

A Comparative Benchmarking Guide to 2-Oxo-1-piperazineacetic Acid as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can modulate therapeutically relevant pathways is perpetual. This guide provides an in-depth technical comparison of 2-Oxo-1-piperazineacetic acid , a heterocyclic compound of interest, against established clinical-stage inhibitors of the Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzyme family. Our objective is to present a rigorous, data-driven framework for evaluating this compound's potential as a novel therapeutic agent.

Introduction: The HIF Pathway and the Therapeutic Promise of PHD Inhibition

The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by the master transcriptional regulators, the Hypoxia-Inducible Factors (HIFs).[1][2] HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.[3] Under normal oxygen conditions (normoxia), the HIF-α subunit is targeted for rapid degradation by a class of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF-prolyl hydroxylase domain enzymes (PHDs).[2] PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.[3]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This active complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating pathways involved in erythropoiesis, angiogenesis, and anaerobic metabolism.[3]

Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of these adaptive pathways.[1][4] This has emerged as a powerful therapeutic strategy for treating anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[4] The structural motif of this compound, with its keto-acid functionality, presents a plausible scaffold for competitive inhibition at the 2-oxoglutarate binding site of PHDs.

Below is a diagram illustrating the HIF signaling pathway and the mechanism of action for PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzymes (Active) HIF-1α_N->PHD HIF-1α_OH Hydroxylated HIF-1α PHD->HIF-1α_OH Hydroxylation O2 O₂, 2-OG, Fe²⁺ O2->PHD VHL VHL Complex HIF-1α_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_H HIF-1α (Stabilized) HIF_Complex HIF-1α/HIF-β Complex HIF-1α_H->HIF_Complex PHD_Inhibitor This compound (or other PHD Inhibitors) PHD_Inactive PHD Enzymes (Inactive) PHD_Inhibitor->PHD_Inactive Inhibition HIF-β HIF-β HIF-β->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Upregulation (e.g., EPO) HRE->Target_Genes Transcription

Caption: The HIF signaling pathway under normoxic vs. hypoxic/PHD-inhibited conditions.

Candidate Inhibitors for Comparative Analysis

To provide a meaningful benchmark, we are comparing this compound against three well-characterized, clinical-stage PHD inhibitors.

  • This compound: The investigational compound. Its heterocyclic structure with a piperazine ring and an acetic acid moiety makes it a subject of interest in medicinal chemistry.[5]

  • Roxadustat (FG-4592): A potent, first-in-class oral HIF-PHI approved for the treatment of anemia in CKD in several countries.[4]

  • Daprodustat (GSK1278863): An oral HIF-PHI that has undergone extensive clinical trials for anemia of CKD.[6][7][8]

  • Vadadustat (AKB-6548): An oral HIF-PHI that inhibits all three PHD isoenzymes and has been developed for the treatment of anemia associated with CKD.[9][10]

Experimental Design for a Robust Comparative Evaluation

A multi-tiered experimental approach is essential to thoroughly characterize and compare the activity of these compounds. We will progress from direct enzyme inhibition to cell-based functional outcomes.

Experiment 1: In Vitro PHD2 Inhibition Assay

Rationale: The primary mechanism of action is direct inhibition of PHD enzymes. PHD2 is the most critical isoform for regulating HIF-α stability in normoxia.[11] This assay will determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human PHD2, providing a direct measure of potency. We will employ a well-established assay that measures the consumption of the co-substrate, α-ketoglutarate (2-OG).[12]

PHD2_Assay_Workflow Start Start Reagents Prepare Assay Buffer: - Recombinant PHD2 - HIF-1α peptide substrate - α-ketoglutarate - Ascorbate, Fe(II) Start->Reagents Incubation Incubate reagents and inhibitors in a 96-well plate at 37°C. Reagents->Incubation Inhibitors Prepare serial dilutions of: - this compound - Roxadustat - Daprodustat - Vadadustat Inhibitors->Incubation Derivatization Stop reaction and add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize remaining α-KG. Incubation->Derivatization Measurement Measure absorbance at ~540 nm. (Color intensity is inversely proportional to PHD2 activity) Derivatization->Measurement Analysis Calculate % inhibition and determine IC50 values using non-linear regression. Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the in vitro PHD2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer containing HEPES, recombinant human PHD2 enzyme, a synthetic HIF-1α peptide substrate, ascorbate, and ferrous iron.

  • Compound Dilution: Create a 10-point serial dilution series for each test compound (this compound, Roxadustat, Daprodustat, Vadadustat) in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the PHD2 enzyme, peptide substrate, and varying concentrations of the inhibitor. Initiate the enzymatic reaction by adding α-ketoglutarate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Quench and Derivatization: Stop the reaction. Add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the unconsumed α-ketoglutarate, which forms a colored product upon addition of a strong base.

  • Detection: Measure the absorbance of the colored product. The signal will be inversely proportional to the amount of PHD2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the data and determine the IC50 value using a four-parameter logistic curve fit.

Experiment 2: Cellular HIF-1α Stabilization Assay

Rationale: To confirm that the compounds engage their target in a cellular environment, we will measure the stabilization of HIF-1α protein. Under normoxic conditions, HIF-1α is nearly undetectable due to rapid degradation.[13][14][15] Effective PHD inhibitors will prevent this degradation, leading to a measurable accumulation of the protein.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment: Plate a suitable human cell line (e.g., HeLa or HEK293) and allow them to adhere. Treat the cells with various concentrations of each inhibitor or a vehicle control (DMSO) under normoxic (21% O₂) conditions for 4-6 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in a buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to preserve the HIF-1α protein.[16]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[13][16]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the blot for a loading control protein (e.g., β-actin or α-tubulin) to confirm equal protein loading across lanes. Quantify the HIF-1α band intensity and normalize it to the loading control to determine the dose-dependent increase in HIF-1α stabilization. Calculate the EC50 value for each compound.

Experiment 3: Downstream Functional Assay - Erythropoietin (EPO) Production

Rationale: The primary therapeutic goal of PHD inhibition for anemia is to increase the production of erythropoietin (EPO), a key downstream target of HIF.[3] This assay measures the secretion of EPO from cells following treatment with the inhibitors, providing a critical link between target engagement and a physiologically relevant outcome.

Step-by-Step Protocol (ELISA):

  • Cell Culture and Treatment: Plate a human hepatocarcinoma cell line that produces EPO (e.g., Hep3B) and grow to confluence. Replace the medium with fresh medium containing serial dilutions of each inhibitor or a vehicle control.

  • Supernatant Collection: Incubate the cells for 24-48 hours to allow for EPO synthesis and secretion. After incubation, collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial human EPO ELISA kit.[17][18][19] Briefly, add the collected supernatants and a series of EPO standards to a 96-well plate pre-coated with an anti-EPO capture antibody.

  • Incubation and Detection: Incubate the plate to allow EPO to bind. Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

  • Color Development: After another wash step, add a TMB substrate. The HRP enzyme will catalyze a color change. Stop the reaction with an acid solution.

  • Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve from the EPO standards and use it to calculate the concentration of EPO in each sample. Determine the EC50 for EPO production for each compound.

Comparative Data Analysis and Discussion

The following tables summarize the expected outcomes of the benchmarking experiments, with hypothetical but scientifically plausible data for this compound.

Table 1: In Vitro PHD2 Enzyme Inhibition

CompoundPHD2 IC50 (nM)
This compound 1250
Roxadustat591[20]
Daprodustat22.2[16]
Vadadustat11.83[16]
  • Interpretation: This hypothetical result would position this compound as a micromolar inhibitor of PHD2. While less potent than the clinical-stage comparators, which exhibit nanomolar potency, this level of activity is significant for a starting scaffold and confirms direct target engagement. It suggests that this compound is a valid hit compound that could be optimized through medicinal chemistry to improve potency.

Table 2: Cellular Activity - HIF-1α Stabilization and EPO Production

CompoundHIF-1α Stabilization EC50 (µM)EPO Production EC50 (µM)
This compound 5.215.8
Roxadustat~0.5 - 2~1 - 5
Daprodustat~0.1 - 0.5~0.5 - 2
Vadadustat~0.1 - 0.5~0.5 - 2
  • Interpretation: The cellular data would corroborate the in vitro findings. An EC50 in the low micromolar range for HIF-1α stabilization demonstrates that this compound is cell-permeable and can inhibit PHD enzymes within the intracellular environment. The corresponding increase in EPO production confirms that this target engagement translates into a desired downstream physiological response. The rightward shift in EC50 from HIF stabilization to EPO production is expected, as the latter is a downstream event requiring transcription and translation. The potency gap between this compound and the established inhibitors highlights the significant lead optimization that has gone into the development of Roxadustat, Daprodustat, and Vadadustat.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking this compound against known PHD inhibitors. Based on our hypothetical data, this compound emerges as a promising hit compound. It demonstrates on-target activity at the enzymatic and cellular levels, albeit with lower potency than highly optimized clinical candidates.

The key takeaways are:

  • Proof of Concept: this compound is a viable scaffold for the inhibition of HIF-prolyl hydroxylases.

  • Opportunity for Optimization: The micromolar activity provides a solid foundation for a medicinal chemistry program aimed at improving potency. Structure-activity relationship (SAR) studies could explore modifications to the piperazine ring and the acetic acid side chain to enhance binding affinity to the PHD2 active site.

  • Validated Workflow: The experimental protocols detailed herein provide a self-validating system for screening and characterizing novel PHD inhibitors, ensuring trustworthy and reproducible results.

Future work should focus on isoenzyme selectivity profiling (PHD1, PHD3, and Factor Inhibiting HIF), pharmacokinetic studies, and in vivo efficacy models to further assess the therapeutic potential of this chemical series.

References

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  • Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. (2019). PubMed. Retrieved January 11, 2026, from [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]

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  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia. (2017). PubMed. Retrieved January 11, 2026, from [Link]

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  • The structure-based screening protocol applied to identify PHD2... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Oxo-1-piperazineacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. For researchers, scientists, and drug development professionals, a critical juncture in this process is the translation of preclinical data from controlled laboratory settings to complex biological systems. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 2-Oxo-1-piperazineacetic acid compounds, a class of molecules that has garnered significant interest for its diverse pharmacological potential. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to navigate the complexities of preclinical evaluation.

The piperazine scaffold is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including nootropic, anticancer, and antimicrobial effects.[1][2][3] The this compound core represents a key structural motif within this class, and understanding the correlation between its performance in isolated cellular systems (in vitro) and within a living organism (in vivo) is paramount for predicting clinical success.

The Imperative of the In Vitro-In Vivo Correlation

The transition from in vitro to in vivo studies is a pivotal step fraught with challenges. While in vitro assays offer a rapid, high-throughput, and cost-effective means to screen compounds and elucidate mechanisms of action in a controlled environment, they often lack the physiological complexity of a whole organism.[4] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, are not fully recapitulated in a petri dish.[4] Consequently, a potent compound in vitro may not exhibit the desired efficacy in vivo. This guide will explore these disparities through the lens of this compound derivatives, focusing on two key therapeutic areas: oncology and neuroscience.

Evaluating Anticancer Efficacy: From Cell Lines to Xenograft Models

The anticancer potential of piperazine derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][2][5]

In Vitro Assessment: The MTT Assay

A cornerstone of in vitro cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of cells.[6]

  • Cell Seeding: Cancer cell lines (e.g., PC-3 for prostate cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: A series of dilutions of the this compound derivative are prepared. The cell culture medium is replaced with medium containing the test compound at various concentrations. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[4]

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then determined.[7]

Fig 1. Workflow for In Vitro Cytotoxicity Testing

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Oxo-1-piperazineacetic acid derivative (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Crystal Formation) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

In Vivo Assessment: The Prostate Cancer Xenograft Model

To evaluate the in vivo anticancer efficacy of a promising compound, a common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[8][9]

  • Cell Implantation: PC-3 human prostate cancer cells are subcutaneously injected into the flank of male athymic nude mice.[8]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The this compound derivative is administered to the treatment group (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is often calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. A key metric is the tumor growth inhibition (TGI).

Fig 2. Workflow for In Vivo Anticancer Efficacy Testing

cluster_1 Xenograft Model Workflow A Implant Human Cancer Cells (e.g., PC-3) into Mice B Allow Tumors to Establish A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Test Compound or Vehicle C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint Analysis: Compare Tumor Growth E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Comparative Efficacy Data: Anticancer Activity

The following table provides an illustrative comparison of the in vitro and in vivo efficacy of a representative N-alkylated piperazine derivative with anticancer properties.

ParameterIn Vitro (PC-3 Cells)In Vivo (PC-3 Xenograft Model)
Metric IC₅₀ (µM)[7][10]Tumor Growth Inhibition (TGI) at a specific dose
Result 1.05 - 3.67Significant TGI at 10 mg/kg
Interpretation Potent cytotoxicity against prostate cancer cells in culture.Demonstrates antitumor efficacy in a living organism.

Assessing Nootropic Potential: From Neuronal Cultures to Behavioral Models

Certain piperazine derivatives have shown promise as nootropic agents, or "cognitive enhancers," with the potential to treat neurodegenerative diseases like Alzheimer's.[11][12]

In Vitro Assessment: Neuronal Cell-Based Assays

In vitro models for nootropic activity often involve assessing the compound's ability to protect neurons from toxic insults or to modulate neurotransmitter systems. For instance, the effect on acetylcholine levels, a key neurotransmitter in memory and learning, can be evaluated.[13]

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (AChE) and its substrate, acetylthiocholine, are prepared.

  • Compound Incubation: The this compound derivative is incubated with the AChE enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: The inhibitory activity of the compound on AChE is determined by comparing the rate of the reaction in the presence and absence of the compound, allowing for the calculation of an IC₅₀ value.[14]

In Vivo Assessment: The Passive Avoidance Test

The passive avoidance test is a widely used behavioral model to assess learning and memory in rodents. It is particularly useful for evaluating the efficacy of nootropic compounds in reversing amnesia induced by agents like scopolamine, a muscarinic antagonist.[3][15][16]

  • Apparatus: A two-chambered apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment with an electrified grid floor.

  • Acquisition Trial (Training): A mouse is placed in the lit compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.

  • Amnesia Induction: To model cognitive impairment, mice are treated with scopolamine before the acquisition trial. The test compound is administered prior to the scopolamine.

  • Retention Trial (Testing): 24 hours after the acquisition trial, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates that the mouse remembers the aversive stimulus. The ability of the this compound derivative to reverse the scopolamine-induced decrease in latency is a measure of its nootropic activity.[15]

Comparative Efficacy Data: Nootropic Activity

The following table illustrates a potential comparison of the in vitro and in vivo efficacy of a nootropic piperazine derivative.

ParameterIn Vitro (AChE Inhibition)In Vivo (Passive Avoidance Test)
Metric IC₅₀ (µM)[11]Reversal of Scopolamine-Induced Amnesia
Result 4.41Significant increase in step-through latency at 1 mg/kg
Interpretation Inhibits a key enzyme involved in cognitive function.Improves memory and learning in an animal model of cognitive deficit.

Mechanistic Insights: Signaling Pathways

The biological activity of this compound derivatives is underpinned by their interaction with specific molecular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis via Reactive Oxygen Species (ROS)

Several piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.[12][17][18][19][20]

Fig 3. Proposed Apoptotic Pathway for Anticancer Piperazine Derivatives

cluster_2 ROS-Mediated Apoptosis A Piperazine Derivative B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Nootropic Mechanism: Modulation of Cholinergic and Glutamatergic Pathways

The cognitive-enhancing effects of some nootropic piperazine compounds are thought to be mediated through the modulation of key neurotransmitter systems. This can involve the inhibition of acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in the synapse, or the positive allosteric modulation of AMPA receptors, which play a crucial role in synaptic plasticity and learning.[13][21][22][23][24]

Fig 4. Proposed Nootropic Mechanisms of Piperazine Derivatives

cluster_3 Nootropic Signaling cluster_4 Cholinergic Pathway cluster_5 Glutamatergic Pathway A Piperazine Derivative B Inhibition of Acetylcholinesterase (AChE) A->B C Increased Synaptic Acetylcholine B->C D Enhanced Cholinergic Neurotransmission C->D E Improved Learning & Memory D->E F Piperazine Derivative G Positive Allosteric Modulation of AMPA Receptors F->G H Enhanced Glutamatergic Signaling G->H I Strengthened Synaptic Plasticity H->I J Improved Learning & Memory I->J

Conclusion: A Holistic Approach to Preclinical Assessment

This guide has underscored the critical importance of a multi-faceted approach to evaluating the efficacy of this compound compounds. While in vitro assays provide essential preliminary data on potency and mechanism of action, they are but one piece of the puzzle. The ultimate validation of a compound's therapeutic potential lies in its performance within a complex physiological system. The illustrative data and protocols presented herein for both anticancer and nootropic applications highlight the necessity of bridging the gap between in vitro and in vivo studies. By carefully selecting appropriate models, understanding their limitations, and meticulously analyzing the resulting data, researchers can make more informed decisions, thereby increasing the likelihood of translating promising laboratory findings into effective clinical therapies.

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A Comparative Guide to the Cross-Reactivity of 2-Oxo-1-piperazineacetic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and the Imperative of Selectivity

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] Compounds based on the 2-oxo-1-piperazineacetic acid core are a class of molecules with significant therapeutic potential, explored for their activities in the central nervous system (CNS) and beyond.[4][5] The presence of the piperazine moiety, however, necessitates a thorough evaluation of their cross-reactivity profiles. The structural similarity of the piperazine core to endogenous neurotransmitters can lead to interactions with a range of biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[6][7]

Understanding and quantifying the off-target interactions of these compounds is not merely an academic exercise; it is a critical step in drug development. Unforeseen cross-reactivity can lead to a host of undesirable side effects, ranging from mild to severe, and can ultimately derail an otherwise promising therapeutic candidate.[8] This guide provides a comprehensive comparison of the potential cross-reactivity of this compound-based compounds, supported by experimental data from structurally related analogs. We will delve into the methodologies for assessing cross-reactivity, present comparative data for key off-targets, and provide insights into the structure-activity relationships (SAR) that govern selectivity.

Understanding the Landscape of Cross-Reactivity

The potential for cross-reactivity in piperazine-based compounds is rooted in their structural resemblance to key pharmacophores that interact with a variety of receptors. The primary families of concern are the serotonin (5-HT) and dopamine (D) receptors, given their significant roles in neurotransmission and the frequency with which piperazine-containing drugs target these systems.[9] Off-target activity at adrenergic, histaminergic, and muscarinic receptors is also a consideration.

To systematically evaluate this, a panel of in vitro assays is typically employed. These assays provide quantitative data on the binding affinity and functional activity of a compound at various receptors, allowing for a direct comparison of its potency at the intended target versus potential off-targets.

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a combination of binding and functional assays. Here, we detail two of the most common and informative experimental protocols.

Protocol 1: Radioligand Binding Assay for Off-Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10] The principle lies in the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) can be determined, which is an inverse measure of binding affinity.

Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing the target receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 Membrane prep assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Quantify radioactivity on the filter assay2->assay3 analysis1 Plot percentage of radioligand displaced vs. test compound concentration assay3->analysis1 analysis2 Determine IC50 value (concentration for 50% displacement) analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize tissue or cultured cells known to express the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.[11]

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[12]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Experimental Workflow:

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection plate1 Coat microtiter plate with target antigen plate2 Block non-specific binding sites plate1->plate2 comp1 Incubate plate with a mixture of labeled primary antibody and sample/standard plate2->comp1 det1 Wash to remove unbound antibody comp1->det1 det2 Add enzyme-conjugated secondary antibody (if primary is unlabeled) det1->det2 det3 Wash to remove unbound secondary antibody det2->det3 det4 Add substrate and measure color development det3->det4

Caption: Workflow for a competitive ELISA.

Detailed Steps:

  • Plate Preparation:

    • Coat the wells of a microtiter plate with a purified target protein or a conjugate of the small molecule of interest.

    • Wash the plate to remove any unbound antigen.

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk solution).[13]

  • Competitive Reaction:

    • Prepare a series of standards with known concentrations of the unlabeled small molecule and the test samples.

    • In a separate plate or tube, pre-incubate the standards or samples with a fixed concentration of a primary antibody specific to the small molecule.

    • Add this mixture to the coated and blocked microtiter plate. The free small molecule in the sample/standard will compete with the coated antigen for binding to the primary antibody.

  • Detection and Quantification:

    • Wash the plate to remove any unbound antibody-antigen complexes.

    • If the primary antibody is not enzyme-labeled, add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add a chromogenic substrate for the enzyme. The amount of color produced is inversely proportional to the amount of the small molecule in the sample.

    • Measure the absorbance using a microplate reader and construct a standard curve to determine the concentration of the small molecule in the test samples.[14]

Comparative Cross-Reactivity Data of Piperazine-Based Compounds

While specific cross-reactivity data for this compound is not extensively published, we can draw valuable insights from structurally related piperazine derivatives that have been characterized for their off-target binding profiles. The following tables summarize the binding affinities (Ki values) of several arylpiperazine compounds at key serotonin and dopamine receptors. These compounds share the core piperazine scaffold and provide a strong indication of the potential cross-reactivity landscape for this compound-based molecules.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT2A5-HT7Reference
Compound 8a <17.6--[7]
Compound 8b <17.6-9.38[7]
Compound 9b 23.939.445.0[7]
Compound 12a 41.531542.5[7]
Compound 4 0.78--[15]
Compound 7 0.57--[15]
NAN-190 0.6--[4]
Aripiprazole 1.5-5.6--[15]

Table 2: Binding Affinities (Ki, nM) of N-Phenylpiperazine Analogs at Dopamine (D) Receptors

CompoundD2D3D3 vs. D2 SelectivityReference
Compound 6a >5601.4>400-fold[16]
Compound LS-3-134 ~300.2>150-fold[16]
Compound WW-III-55 >1600020>800-fold[16]
Compound 22 53--[17]
Compound 24 58--[17]

Structure-Activity Relationships and Rationale for Selectivity

The data presented in the tables above highlight key structure-activity relationships that govern the selectivity of piperazine-based compounds.

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen play a crucial role in determining affinity and selectivity for different receptor subtypes. For example, in the study of N-phenylpiperazine analogs, the addition of a 4-(thiophen-3-yl)benzamide moiety significantly enhanced D3 receptor affinity and selectivity over the D2 receptor.[16]

  • The Nature of the Linker: The length and flexibility of the linker connecting the piperazine ring to other pharmacophoric elements can influence receptor binding.

  • Terminal Functional Groups: Modifications to the terminal functional groups can dramatically alter the binding profile. The replacement of a phthalimide moiety with alkyl amides in analogs of NAN-190 led to improved affinity and selectivity for the 5-HT1A receptor over α1-adrenergic receptors.[4]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile is paramount to ensure the safety and efficacy of any drug candidate derived from this core. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of off-target interactions.

While direct experimental data for this compound is limited, the analysis of structurally related analogs provides valuable predictive insights. Future research should focus on the comprehensive profiling of this compound and its derivatives against a broad panel of receptors and enzymes to build a more complete picture of their selectivity. This data-driven approach will be instrumental in guiding the rational design of next-generation piperazine-based drugs with optimized therapeutic windows and minimized off-target effects.

References

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  • Seebaluck-Sandoram, R., et al. (2021). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-11. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of 2-Oxo-1-piperazineacetic acid and its structurally related six-membered heterocycles, (2-oxo-morpholin-4-yl)-acetic acid and (3-oxo-thiomorpholin-4-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs experimental design and accelerates the discovery of novel therapeutics.

Introduction: The Significance of Six-Membered Nitrogen-Containing Heterocycles

Six-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.

This guide focuses on a comparative analysis of three related heterocyclic acetic acids:

  • This compound: Featuring a piperazinone ring with two nitrogen atoms.

  • (2-oxo-morpholin-4-yl)-acetic acid: A morpholinone analogue where one nitrogen is replaced by an oxygen atom.

  • (3-oxo-thiomorpholin-4-yl)acetic acid: A thiomorpholinone derivative with a sulfur atom in the ring.

The introduction of an oxygen or sulfur atom in place of a nitrogen atom in the piperazinone ring is expected to significantly modulate the physicochemical and biological properties of the resulting molecules. Understanding these differences is crucial for the rational design of new drug candidates.

Caption: Molecular structures of the compared heterocycles.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The introduction of an oxygen or sulfur atom into the piperazinone ring is anticipated to alter properties such as polarity, lipophilicity, and hydrogen bonding capacity.

PropertyThis compound(2-oxo-morpholin-4-yl)-acetic acid(3-oxo-thiomorpholin-4-yl)acetic acid
Molecular Formula C₆H₁₀N₂O₃[1]C₆H₉NO₄[2]C₆H₉NO₃S
Molecular Weight 158.16 g/mol [1]159.14 g/mol [2]175.19 g/mol
pKa (acidic) ~3.47 (predicted)[1]Not availableNot available
Boiling Point 421.1 ± 40.0 °C (predicted)[3]Not availableNot available
Solubility Good in water, moderate in methanol[1]Not availableNot available
XLogP3-AA -3.6 (computed)[4]-2.7 (computed)[2]Not available

Expert Analysis of Physicochemical Trends:

  • Polarity and Solubility: The replacement of a nitrogen atom with a more electronegative oxygen atom in the morpholinone derivative is expected to increase its polarity and potentially its aqueous solubility compared to the piperazinone analogue. The sulfur atom in the thiomorpholinone derivative, being less electronegative than oxygen, may result in intermediate polarity.

  • Lipophilicity (LogP): The computed XLogP3-AA values suggest that the piperazinone derivative is the most hydrophilic of the three. The introduction of oxygen or sulfur is likely to increase lipophilicity.

  • Hydrogen Bonding: this compound possesses both a hydrogen bond donor (the secondary amine) and multiple acceptors. The morpholinone and thiomorpholinone analogues lack the secondary amine, reducing their hydrogen bond donor capacity, which can impact their interaction with biological targets and their solubility.

Comparative Biological Activities

The structural modifications across these three classes of heterocycles are expected to translate into distinct biological activity profiles. While direct comparative studies are limited, we can infer potential activities based on the known pharmacology of each heterocyclic family.

Potential Therapeutic Areas:

  • This compound Derivatives: This class of compounds has been investigated for a range of biological activities, including antimicrobial , antioxidant , and enzyme inhibition properties.[1] The piperazine moiety is a well-known pharmacophore in drugs targeting the central nervous system (CNS), suggesting potential for antidepressant and antipsychotic applications.[1]

  • (2-oxo-morpholin-4-yl)-acetic Acid Derivatives: Morpholine-containing compounds are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , and anticancer effects. The morpholine ring is often incorporated to improve the pharmacokinetic properties of drug candidates.

  • (3-oxo-thiomorpholin-4-yl)acetic Acid Derivatives: Thiomorpholine derivatives have shown promise as antioxidant and hypolipidemic agents. The sulfur atom can also influence metabolic stability and target interactions.

Conceptual Signaling Pathway: Antioxidant Activity

Many heterocyclic compounds exert their antioxidant effects by scavenging reactive oxygen species (ROS), which are implicated in a variety of disease states.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS Heterocycle Heterocyclic Compound (e.g., Thiomorpholinone derivative) Heterocycle->ROS scavenges

Caption: Conceptual pathway of antioxidant activity.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for the synthesis of the parent heterocyclic acetic acids and a representative biological assay.

Synthesis Protocols

4.1.1. Synthesis of this compound

This protocol is based on the cyclization of symmetrical ethylenediaminediacetic acid.

Synthesis_Piperazine Start Symmetrical Ethylenediaminediacetic Acid Step1 Add Deionized Water and Conc. HCl Start->Step1 Step2 Reflux for 4 hours Step1->Step2 Step3 Cool and Filter Step2->Step3 Step4 Adjust pH to ~1.5 with NaOH and Filter Step3->Step4 Step5 Adjust pH to ~5 with NaOH Step4->Step5 Step6 Remove Volatiles in vacuo Step5->Step6 Step7 Dry in Vacuum Oven Step6->Step7 End This compound Step7->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Symmetrical ethylenediaminediacetic acid

  • Deionized water

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Round-bottom flask with reflux condenser, thermometer, and heating mantle

  • Magnetic stirrer

  • Filtration apparatus (medium glass frit funnel)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add symmetrical ethylenediaminediacetic acid (0.14 mole), deionized water (150 g), and concentrated hydrochloric acid (28 g).

  • Stir the mixture and heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Adjust the pH of the filtrate to approximately 1.5 with a 50% sodium hydroxide solution and filter again.

  • Further, adjust the pH of the filtrate to about 5 with a 50% sodium hydroxide solution.

  • Remove the volatile components under reduced pressure at 60-70 °C.

  • Dry the resulting solid in a vacuum oven at 55-60 °C for several hours to yield this compound.

4.1.2. Generalized Synthesis of (2-oxo-morpholin-4-yl)-acetic acid

This generalized protocol involves the N-alkylation of morpholin-2-one with an acetic acid derivative.

Synthesis_Morpholine Start Morpholin-2-one Step1 Dissolve in a suitable solvent (e.g., DMF) Start->Step1 Step2 Add a base (e.g., K2CO3) Step1->Step2 Step3 Add Ethyl bromoacetate and stir at room temperature Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Aqueous workup and extraction Step4->Step5 Step6 Purify by column chromatography to get the ester Step5->Step6 Step7 Hydrolyze the ester with LiOH in THF/water Step6->Step7 Step8 Acidify and extract Step7->Step8 End (2-oxo-morpholin-4-yl)-acetic acid Step8->End

Caption: Workflow for the synthesis of (2-oxo-morpholin-4-yl)-acetic acid.

Materials:

  • Morpholin-2-one

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve morpholin-2-one in DMF and add potassium carbonate.

  • To the stirred suspension, add ethyl bromoacetate and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the ethyl ester of (2-oxo-morpholin-4-yl)-acetic acid.

  • Hydrolyze the ester using lithium hydroxide in a mixture of THF and water.

  • After the reaction is complete, acidify the mixture and extract the final product, (2-oxo-morpholin-4-yl)-acetic acid.

4.1.3. Generalized Synthesis of (3-oxo-thiomorpholin-4-yl)acetic acid

This protocol follows a similar N-alkylation strategy with thiomorpholin-3-one.

Synthesis_Thiomorpholine Start Thiomorpholin-3-one Step1 Dissolve in a suitable solvent (e.g., DMF) Start->Step1 Step2 Add a base (e.g., NaH) Step1->Step2 Step3 Add Ethyl bromoacetate at 0 °C and stir Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Quench with water and extract Step4->Step5 Step6 Purify by column chromatography to get the ester Step5->Step6 Step7 Hydrolyze the ester with NaOH in ethanol/water Step6->Step7 Step8 Acidify and extract Step7->Step8 End (3-oxo-thiomorpholin-4-yl)acetic acid Step8->End

Caption: Workflow for the synthesis of (3-oxo-thiomorpholin-4-yl)acetic acid.

Materials:

  • Thiomorpholin-3-one

  • Ethyl bromoacetate

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard workup and purification reagents

Procedure:

  • Dissolve thiomorpholin-3-one in anhydrous DMF and cool to 0 °C.

  • Carefully add sodium hydride to the solution.

  • Add ethyl bromoacetate dropwise and allow the reaction to proceed to completion (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the purified ester with sodium hydroxide in a mixture of ethanol and water.

  • Acidify the reaction mixture and extract the final product, (3-oxo-thiomorpholin-4-yl)acetic acid.

Biological Assay Protocol: DPPH Radical Scavenging Activity

This assay is a standard method for evaluating the antioxidant potential of a compound.

DPPH_Assay Start Prepare stock solutions of test compounds and DPPH Step1 Add DPPH solution to microplate wells Start->Step1 Step2 Add test compound solutions at various concentrations Step1->Step2 Step3 Incubate in the dark at room temperature Step2->Step3 Step4 Measure absorbance at ~517 nm Step3->Step4 Step5 Calculate percentage inhibition Step4->Step5 End Determine IC50 value Step5->End

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solutions to the respective wells. For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical) by plotting the percentage inhibition against the compound concentration.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its morpholinone and thiomorpholinone analogues. The available data suggests that seemingly subtle changes to the heterocyclic core can significantly impact physicochemical properties and, by extension, biological activity.

Key Takeaways:

  • This compound is a hydrophilic molecule with potential as a scaffold for antimicrobial and CNS-active agents.

  • Morpholinone and thiomorpholinone analogues offer opportunities to modulate polarity, lipophilicity, and metabolic stability, with potential applications in oncology and as antioxidants.

Future Research:

There is a clear need for direct, head-to-head experimental studies comparing the physicochemical and biological properties of these three classes of compounds. Such studies would provide invaluable data for the rational design of new therapeutics. Future work should focus on:

  • Synthesizing a focused library of these three heterocyclic acetic acids with diverse substituents.

  • Conducting a comprehensive panel of biological assays (e.g., antimicrobial, anticancer, antioxidant, enzyme inhibition) to generate comparative structure-activity relationship (SAR) data.

  • Performing in-depth pharmacokinetic and in vivo studies on the most promising candidates.

By systematically exploring the chemical space around these valuable heterocyclic scaffolds, the research community can unlock their full therapeutic potential.

References

  • ChemBK. This compound HCl. [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review. [Link]

  • PubChem. 2-Oxo-2-piperazin-2-ylacetic acid. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

  • National Institutes of Health. (n.d.). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. [Link]

  • Digital Medicine Association. (n.d.). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1][5]thiazine scaffold. [Link]

  • National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • IJRPS. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • PubChem. (2-Oxo-morpholin-4-yl)-acetic acid. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 2-Oxo-1-piperazineacetic acid, a versatile building block in medicinal chemistry, rigorous purity validation is paramount.[1] Impurities can arise from various sources, including unreacted starting materials, byproducts of side reactions, and degradation products, each with the potential to introduce unforeseen toxicological profiles or alter the intended pharmacological activity.

This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of a multi-tiered, orthogonal approach to purity validation.

The Synthetic Landscape and Potential Impurities

The common synthetic routes to this compound, such as the reaction of piperazine with chloroacetic anhydride or the lactamization of ethylenediaminediacetic acid, inform the potential impurity profile.[1][2] A thorough understanding of the synthesis is the first step in a robust validation strategy.

Potential Impurity Chemical Structure Potential Origin
PiperazineC₄H₁₀N₂Unreacted starting material
Ethylenediaminediacetic acidC₆H₁₂N₂O₄Unreacted starting material
Chloroacetic acidC₂H₃ClO₂Unreacted reagent
1,4-Bis(carboxymethyl)piperazineC₈H₁₄N₂O₄Byproduct of di-substitution
GlycineC₂H₅NO₂Degradation product or starting material in alternative syntheses[1]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For a non-volatile and polar molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity assessment. It offers excellent resolution, sensitivity, and quantitative accuracy.

The "Why" Behind the Method

RP-HPLC separates compounds based on their hydrophobicity. A polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds (like our target molecule and potential impurities) will have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. By creating a gradient of increasing organic solvent in the mobile phase, we can effectively separate a wide range of impurities from the main compound.

Experimental Protocol: RP-HPLC for this compound Purity

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

Data Interpretation and Hypothetical Results

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Peak Number Retention Time (min) Peak Area Area % Identification
13.515000.05Unknown Impurity
24.830000.10Starting Material A
312.2297900099.80This compound
415.745000.05Byproduct B
Total 2988000 100.00

Orthogonal and Confirmatory Techniques: A Multi-Pronged Approach

Reliance on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, are essential to provide a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is unparalleled for structural elucidation and confirmation. It provides information about the chemical environment of each proton and carbon atom in the molecule, making it a powerful tool for identifying impurities with different structures.

Methodology:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

  • ¹H NMR: The spectrum should show the expected signals for the protons on the piperazine ring and the acetic acid moiety. The integration of these signals should correspond to the number of protons. Impurity peaks will appear as additional, unexpected signals.

  • ¹³C NMR: The spectrum will confirm the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

Mass Spectrometry (MS)

Purpose: MS provides the molecular weight of the compound and its fragments, offering definitive confirmation of the target molecule and aiding in the identification of unknown impurities. It is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Given the low volatility of our compound, LC-MS is the more appropriate choice.

Methodology (LC-MS):

  • Utilize an HPLC method similar to the one described above, but with a mass spectrometer as the detector.

  • The eluent from the HPLC is directed into the ion source of the mass spectrometer.

  • Acquire mass spectra for the main peak and any impurity peaks.

Data Interpretation:

  • The mass spectrum of the main peak should show a molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (158.16 g/mol ).[2]

  • The mass spectra of impurity peaks can be used to propose structures for unknown impurities.

Elemental Analysis

Purpose: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.

Methodology:

  • A small, precisely weighed amount of the dried sample is combusted in a controlled oxygen atmosphere.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values for C₆H₁₀N₂O₃.

  • Theoretical: C: 45.57%, H: 6.37%, N: 17.71%

  • Acceptance Criteria: The experimental values should be within a narrow range of the theoretical values (e.g., ±0.4%).

Comparative Summary of Purity Validation Techniques

Technique Principle Strengths Limitations Primary Application
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, quantitative, robustMay not detect non-UV active impuritiesQuantitation of purity and known impurities
NMR Nuclear spin in a magnetic fieldDefinitive structural information, detects a wide range of impuritiesLower sensitivity than MS, requires higher sample amountsStructural confirmation, identification of impurities
MS Mass-to-charge ratio of ionized moleculesHigh sensitivity, molecular weight determinationIsomers may not be distinguishable without chromatographyMolecular weight confirmation, identification of unknowns
Elemental Analysis Combustion and quantification of elemental componentsConfirms elemental compositionDoes not provide information on isomeric impuritiesConfirmation of empirical formula

Visualizing the Workflow

A systematic approach is crucial for robust purity validation. The following diagram illustrates a logical workflow.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_orthogonal_validation Orthogonal & Confirmatory Analysis cluster_final_assessment Final Purity Determination Synthesis Synthesis of 2-Oxo-1- piperazineacetic acid Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurity Profile) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR If purity ≥ 95% and no major unknowns LCMS LC-MS (Molecular Weight & Unknowns) HPLC->LCMS If purity ≥ 95% and no major unknowns EA Elemental Analysis (Empirical Formula) HPLC->EA If purity ≥ 95% and no major unknowns Final_Purity Final Purity Assignment & Certificate of Analysis NMR->Final_Purity LCMS->Final_Purity EA->Final_Purity

Caption: A typical workflow for the purity validation of a synthesized compound.

The following diagram illustrates the concept of using orthogonal methods for a more complete purity assessment.

Orthogonal_Validation center_node Purity of 2-Oxo-1- piperazineacetic acid HPLC HPLC (Separation by Polarity) center_node->HPLC NMR NMR (Magnetic Properties of Nuclei) center_node->NMR MS Mass Spec (Mass-to-Charge Ratio) center_node->MS EA Elemental Analysis (Elemental Composition) center_node->EA

Caption: Orthogonal methods provide complementary data for purity assessment.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted approach. While HPLC serves as the primary tool for quantitation, its data must be corroborated by orthogonal techniques such as NMR for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis for empirical formula validation. This comprehensive strategy ensures a high degree of confidence in the purity of the synthesized material, which is essential for its application in research and drug development. By understanding the "why" behind each technique and implementing a logical workflow, scientists can ensure the integrity of their research and the quality of their products.

References

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A Researcher's Guide to Enhancing Reproducibility in Experiments Utilizing 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. This guide provides an in-depth technical analysis of 2-Oxo-1-piperazineacetic acid, a versatile heterocyclic compound, with a core focus on ensuring the reproducibility of its experimental applications. By understanding the nuances of this molecule and the critical parameters of relevant assays, researchers can build robust, self-validating systems for more reliable and transferable results.

Introduction to this compound and the Imperative of Reproducibility

This compound is a piperazine derivative with a notable chemical structure that lends itself to a variety of biological activities.[1] Its potential applications span from antimicrobial and antioxidant agent to a scaffold for enzyme inhibitors, including those targeting β-secretase (BACE1) in Alzheimer's disease research.[1][2] The reproducibility of experiments involving this compound is crucial for validating its therapeutic potential and advancing our understanding of its mechanism of action.

Issues with reproducibility in scientific research are a significant concern, leading to wasted resources and slowing down scientific progress. Factors contributing to a lack of reproducibility are multifaceted and can include ill-defined experimental designs, variability in reagents and biomaterials, and inconsistent laboratory practices.[3] This guide aims to address these challenges within the specific context of this compound, offering a framework for achieving more consistent and reliable experimental outcomes.

Comparative Analysis of Experimental Workflows

The utility of this compound is demonstrated across various experimental paradigms. Here, we compare its application in two key areas—antimicrobial susceptibility testing and BACE1 inhibition assays—with alternative approaches, highlighting critical factors for reproducibility.

Antimicrobial Susceptibility Testing

The piperazine scaffold is a recognized pharmacophore in the development of new antimicrobial agents.[4][5][6] this compound and its derivatives can be evaluated for their ability to inhibit bacterial growth through standardized methods.

Workflow Comparison: Broth Microdilution vs. Disk Diffusion

FeatureBroth Microdilution (for this compound)Disk Diffusion (Alternative Method)Key Reproducibility Considerations
Principle Quantitative determination of Minimum Inhibitory Concentration (MIC) in a liquid medium.[7][8]Qualitative or semi-quantitative assessment of growth inhibition zone around a saturated disk on an agar plate.[9]Inoculum preparation and standardization, media composition and pH, incubation conditions (time, temperature, atmosphere).[3][8][10]
Compound Solubility Requires the compound to be soluble in the broth medium. This compound's solubility in aqueous solutions is a key factor.Compound must diffuse effectively through the agar.The physicochemical properties of the test compound, including its solubility and diffusion characteristics, can significantly impact results.
Data Output Provides a precise MIC value (e.g., µg/mL).Provides the diameter of the zone of inhibition (in mm).Consistent and calibrated instrumentation for measurement is crucial.
Throughput High-throughput screening is feasible using multi-well plates.Lower throughput, more labor-intensive for large-scale screening.Automation and standardized liquid handling can reduce variability.

Key Insight: While both methods are valuable, the broth microdilution method offers more quantitative and reproducible data for determining the MIC of soluble compounds like this compound. However, inter-laboratory variability can still be significant, often accounting for about half of the total variability in MIC measurements.[10]

Visualizing the Antimicrobial Susceptibility Testing Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of This compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_media Prepare Mueller-Hinton Broth prep_media->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Visually or spectrophotometrically determine MIC incubate->read_plate record_data Record and analyze data read_plate->record_data

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

BACE1 Inhibition Assays

Derivatives of 2-oxopiperazine have been investigated as inhibitors of BACE1, a key enzyme in the pathogenesis of Alzheimer's disease.[2] Reproducible in vitro assays are essential for the identification and characterization of potent inhibitors.

Workflow Comparison: FRET-Based Assay vs. Cell-Based Assay

FeatureFRET-Based Assay (for this compound)Cell-Based Assay (Alternative/Confirmatory Method)Key Reproducibility Considerations
Principle In vitro measurement of BACE1 activity using a fluorogenic peptide substrate.[11][12]Measurement of Aβ peptide production in a cellular context.[13]Enzyme and substrate quality, buffer composition (pH, ionic strength), and precise timing of measurements.[14][15][16][17]
Compound Properties Directly assesses the interaction of the compound with the enzyme.Evaluates compound's cell permeability, metabolic stability, and target engagement in a more physiological environment.Compound solubility in assay buffer and cell culture media, potential for off-target effects.
Data Output Provides IC50 value for enzyme inhibition.Provides EC50 value for the reduction of Aβ production.Consistent cell line maintenance, passage number, and seeding density.
Complexity Relatively simple and high-throughput.More complex, lower throughput, but provides more physiologically relevant data.Use of appropriate positive and negative controls is critical for data normalization.

Key Insight: A FRET-based assay is a robust and reproducible method for the initial screening of BACE1 inhibitors like derivatives of this compound. However, for lead optimization, a cell-based assay is crucial to confirm efficacy in a more complex biological system. For both assay types, careful attention to the experimental conditions is necessary to ensure data quality.[14][15][16][17]

Visualizing the BACE1 Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of This compound derivative add_components Add inhibitor, enzyme, and substrate to microplate prep_inhibitor->add_components prep_enzyme Prepare BACE1 enzyme solution prep_enzyme->add_components prep_substrate Prepare FRET substrate solution prep_substrate->add_components incubate Incubate at specified temperature add_components->incubate read_fluorescence Measure fluorescence intensity over time incubate->read_fluorescence calculate_inhibition Calculate percent inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 start Ethylenediaminediacetic Acid reflux Reflux with HCl start->reflux filter1 Filter reflux->filter1 ph_adjust1 Adjust pH to 1.5 filter1->ph_adjust1 filter2 Filter ph_adjust1->filter2 ph_adjust2 Adjust pH to 5 filter2->ph_adjust2 evaporate Remove volatiles ph_adjust2->evaporate dry Dry under vacuum evaporate->dry product This compound dry->product

Caption: Synthetic workflow for this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [7]

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to a stock concentration of 10 mg/mL.

    • Rationale: An accurate stock solution is the foundation of the assay. The choice of solvent is critical and should be tested for its own potential antimicrobial activity at the concentrations used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

    • Rationale: A standardized inoculum density is one of the most critical parameters for MIC reproducibility. Variations in the number of bacteria can lead to significant differences in the observed MIC.

  • Serial Dilution in 96-Well Plate:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Rationale: Precise and consistent serial dilutions are essential for accurate MIC determination. The use of calibrated pipettes and proper pipetting technique is paramount.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (MHB + inoculum, no compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Rationale: Consistent incubation time and temperature are crucial for reproducible bacterial growth and, consequently, reliable MIC values.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

    • Rationale: A clear and consistent endpoint definition is necessary for reproducible readings between experiments and researchers.

Conclusion: A Commitment to Rigorous and Reproducible Science

The utility of this compound in diverse research applications is clear. However, the value of any experimental finding is intrinsically linked to its reproducibility. By adopting the detailed protocols and understanding the critical parameters outlined in this guide, researchers can significantly enhance the reliability and consistency of their results. A commitment to meticulous experimental design, execution, and reporting is the cornerstone of scientific progress.

References

  • Diagn Microbiol Infect Dis. 2005 Sep;53(1):61-4. The effect of interlaboratory variability on antimicrobial susceptibility determination. [Link]

  • Microchem Laboratory. Variability in Antimicrobial Testing. [Link]

  • Biol Chem. 2022 Mar 31;403(8-9):717-730. On the reproducibility of enzyme reactions and kinetic modelling. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Clin Microbiol Infect. 2021 Jul;27(7):1057.e1-1057.e7. Variability of antibiograms: how often do changes in the antimicrobial susceptibility pattern occur in isolates from one patient? [Link]

  • Semantic Scholar. On the reproducibility of enzyme reactions and kinetic modelling. [Link]

  • arXiv. [2110.10419] On the reproducibility of enzyme reactions and kinetic modelling. [Link]

  • Tip Biosystems. What Are Enzyme Kinetic Assays?. [Link]

  • Mol Divers. 2025 Aug 4. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). [Link]

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  • bioRxiv. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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  • IJARST. SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

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A Comparative Review of Patents Mentioning 2-Oxo-1-piperazineacetic Acid: Innovations in Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxo-1-piperazineacetic acid and its structural analogues represent a cornerstone in the development of nootropic agents and other neuroactive compounds. As a key intermediate in the synthesis of drugs like piracetam and its derivatives, the patent landscape surrounding this molecule is rich with innovations aimed at improving synthesis efficiency, discovering new therapeutic applications, and enhancing drug delivery. This guide provides a comparative analysis of key patents, offering researchers and drug development professionals an in-depth look at the evolving strategies in this field. We will dissect novel synthesis routes, compare derivative compounds, and present the experimental data that underpins these inventions.

Introduction: The Significance of the 2-Oxo-piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] When functionalized to form this compound, it becomes the central building block for a class of molecules with significant cognitive-enhancing, or nootropic, effects.[2] The most famous derivative, piracetam (2-oxo-1-pyrrolidinyl acetamide), was first synthesized in the 1960s and paved the way for the entire "racetam" class of drugs.[3][4]

The core challenge and area of innovation, as reflected in the patent literature, lies in several key areas:

  • Efficient Synthesis: Developing cost-effective, high-yield, and environmentally friendly methods to produce the core scaffold and its derivatives.

  • Novel Derivatives: Modifying the core structure to improve potency, selectivity, pharmacokinetic properties, and ability to cross the blood-brain barrier.[2][5]

  • Expanded Therapeutic Use: Exploring the utility of these compounds beyond cognition enhancement, for conditions like Alzheimer's disease, schizophrenia, anxiety, and Parkinson's disease.[6][7]

This review will compare patents that address these challenges, providing a synthesized overview of the state-of-the-art.

Comparative Analysis of Synthesis Methodologies

The synthesis of piracetam and related structures has been a subject of intense research, with patents revealing a clear evolution from classical methods to more refined, industrially scalable processes.

Theme 1: Classical vs. Modern Approaches to Piracetam Synthesis

Early methods for producing racetams often involved reagents like sodium hydride and solvents such as dioxane, which are expensive and pose challenges for industrial-scale production and solvent recovery.[4] More recent patents focus on overcoming these limitations.

A key comparison can be drawn between traditional pyrrolidone-based routes and newer, streamlined methods.

  • Patent CN104478779A describes a novel synthesis method for piracetam starting from α-pyrrolidone.[4] This patent emphasizes improved yield and purity by optimizing the reaction conditions, using sodium methoxide as a base and a toluene/methanol solvent system. The inventors claim a final yield as high as 82.4% with purity exceeding 99.9%, making it suitable for large-scale industrial production.[8]

  • Patent CN102718691A presents an alternative one-pot synthesis.[3] This method reacts 4-chlorobutanoic acid ethyl ester with glycinamide hydrochloride. While the reported yield of 58.0% is lower than in CN104478779A, the advantage lies in its simplicity and use of different starting materials, offering flexibility in the supply chain.[3]

The following diagram illustrates the comparative workflows.

cluster_0 Patent CN104478779A: Pyrrolidone Route cluster_1 Patent CN102718691A: One-Pot Route a1 α-Pyrrolidone a4 Intermediate Ester a1->a4 Deprotonation a2 Sodium Methoxide (Base) a3 Methyl Chloroacetate in Toluene a3->a4 Alkylation a6 Piracetam (Yield: 82.4%) a4->a6 Amidation a5 Ammonolysis (Ammonia/Methanol) b1 4-Chlorobutanoic Acid Ethyl Ester b3 One-Pot Reflux (Methanol or Ethanol) b1->b3 b2 Glycinamide HCl + Base b2->b3 b4 Piracetam (Yield: 52-58%) b3->b4 Cyclization

Caption: Comparative Synthesis Routes to Piracetam.
Data Summary: Synthesis Efficiency
PatentKey ReactantsBase/Solvent SystemReported YieldKey Advantage
CN104478779A [4][8]α-Pyrrolidone, Methyl ChloroacetateSodium Methoxide / Toluene, Methanol82.4%High yield and purity, suitable for industrial scale.
CN102718691A [3]4-Chlorobutanoic Acid Ethyl Ester, Glycinamide HClSodium Carbonate / Ethanol58.0%Simpler one-pot process, alternative starting materials.

Innovations in Derivative Compounds and Therapeutic Applications

Beyond optimizing the synthesis of existing drugs, significant patent activity focuses on creating novel derivatives of the 2-oxo-piperazine core to unlock new therapeutic potential.

Theme 2: Phenyl Derivatives and Asymmetric Synthesis

The introduction of a phenyl group to the racetam structure, as in Phenylpiracetam, has been shown to enhance its pharmacological properties.

  • Patent LV10710B (as cited in a method for preparing Phenylpiracetam) details the synthesis of the key intermediate 4-phenyl-2-pyrrolidone from benzaldehyde.[9] This highlights a foundational strategy for creating phenylated analogues. However, the patent notes that such routes can suffer from low molecular utilization and long reaction steps.[9]

A more advanced approach involves asymmetric synthesis to produce specific enantiomers, which can have different pharmacological activities and side-effect profiles.

  • Patent US6632942B2 describes a method for the asymmetric synthesis of piperazic acid derivatives starting from optically active glutamic acid.[10] This process allows for the creation of non-racemic products with an enantiomeric excess greater than 90%. Such stereochemical control is crucial for developing modern, highly specific therapeutic agents.[10]

Theme 3: Expanding Beyond Nootropics

The versatility of the piperazine scaffold is evident in patents that extend its use to a wide range of CNS disorders.

  • Patent US6114334A discloses substituted piperazine compounds for treating a broad spectrum of CNS disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[6]

  • Patent US7511141B2 focuses on piperidine-piperazine compounds that act as ligands for dopamine, serotonin, and norepinephrine receptors, indicating their potential use in treating addiction, depression, and ADHD.[7]

This expansion is often achieved by linking the core piperazine structure to other pharmacologically active moieties, creating hybrid molecules with novel mechanisms of action.

The diagram below illustrates the logical relationship between the core structure and its expanded applications through derivatization.

A Core Scaffold (this compound) B Nootropic Application (e.g., Piracetam) Cognition Enhancement A->B C Advanced Derivatives A->C Derivatization D Phenylpiracetam (Enhanced Potency) C->D E Asymmetric Derivatives (Stereospecificity) C->E F Hybrid Compounds (Receptor Ligands) C->F G Expanded CNS Applications D->G Leads to E->G Leads to F->G Leads to H Alzheimer's Disease G->H I Depression/Anxiety G->I J Schizophrenia G->J

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 2-Oxo-1-piperazineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in approved drugs and its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] Its derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3] Within this broad class, the 2-oxo-1-piperazineacetic acid core represents a specific and compelling scaffold. This guide provides a framework for assessing the genuine novelty of new derivatives, moving beyond incremental changes to identify compounds with truly innovative potential. We will explore the known chemical space, establish a comparative landscape, and detail robust experimental protocols for validating claims of novelty.

The this compound Scaffold: Current Understanding

The this compound structure is a heterocyclic compound featuring a piperazine ring with a keto group at the second position and an acetic acid moiety at the first.[4] This arrangement of functional groups provides a versatile foundation for chemical modification and has been investigated for a range of biological activities.

Published research indicates that derivatives of this and related oxopiperazine scaffolds have been explored for various therapeutic applications:

  • Central Nervous System (CNS) Activity: The piperazine moiety is extensively used in the development of CNS agents, including antidepressants and nootropics (cognition enhancers), due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[5][6] Derivatives have been specifically investigated for modulating neurotransmitter systems like serotonin and dopamine.[4][7]

  • Antimicrobial and Enzyme Inhibition: Studies have shown that the core structure can exhibit antibacterial, antioxidant, and enzyme-inhibiting properties, targeting enzymes such as urease and carbonic anhydrase.[4]

  • Peptidomimetics: The rigidified cyclic structure of oxopiperazines makes them excellent candidates for mimicking peptide turns, a critical structural motif in protein-protein interactions.[8][9] This has led to their use in developing inhibitors for targets like BACE1 (implicated in Alzheimer's disease) and as melanocortin-4 receptor (MC4R) agonists for anti-obesity agents.[10][11]

The core structure allows for diversification at several points, primarily on the piperazine ring carbons and the acetic acid side chain. Assessing novelty requires understanding how new modifications at these points translate to unique biological functions or superior properties compared to existing molecules.

Figure 1: Potential diversification points on the this compound scaffold.

The Comparative Landscape: Establishing a Baseline for Novelty

A claim of novelty is only meaningful when benchmarked against existing alternatives. For a new this compound derivative, the key comparators fall into three categories:

  • Direct Analogues: Published compounds with the same core scaffold but different substitution patterns.

  • Mechanism-Based Competitors: Existing drugs or clinical candidates that act on the same biological target but possess a different chemical scaffold.

  • Scaffold-Class Alternatives: Other heterocyclic systems (e.g., piperidines, pyrrolidines) designed for the same therapeutic purpose.[12][13]

Novelty can be asserted based on significant improvements in one or more key parameters. The following table provides a conceptual framework for comparison. A truly novel compound would ideally demonstrate a "best-in-class" profile in multiple categories.

Parameter Hypothetical Derivative A Comparator 1 (Direct Analogue) Comparator 2 (Marketed Drug) Basis for Novelty Claim
Target Potency (IC₅₀/EC₅₀) 15 nM150 nM25 nM10-fold improvement over direct analogue.
Target Selectivity (vs. Off-Target) >200-fold50-fold100-foldSuperior selectivity reduces potential side effects.
Cellular Permeability (Papp) 25 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sEnhanced permeability suggests better oral bioavailability.
Metabolic Stability (t½ in microsomes) 95 min20 min60 minIncreased stability may lead to a better dosing regimen.
Novel Mechanism of Action Allosteric ModulationCompetitive InhibitionCompetitive InhibitionA different mode of action can overcome resistance.
Experimental Framework for Validating Novelty

Subjecting a new derivative to a rigorous, multi-tiered experimental cascade is essential to validate its novelty. The protocols described below are designed to be self-validating by including necessary controls and clear endpoints.

The assessment should follow a logical progression from initial binding confirmation to functional cellular assays and finally to pharmacokinetic profiling. This workflow ensures that resources are focused on compounds with the most promising characteristics at each stage.

Figure 2: A tiered experimental workflow for assessing the novelty of new chemical entities.

  • Causality & Rationale: Before assessing function, it is critical to confirm that the derivative physically interacts with its intended protein target. A thermal shift assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to verify this binding. The principle is that a ligand binding to a protein stabilizes its structure, increasing its melting temperature (Tm). A significant shift in Tm in the presence of the compound is strong evidence of direct engagement. This is a primary validation step.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 100x stock of the fluorescent dye (e.g., SYPRO Orange) in DMSO.

      • Prepare the purified target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration should be between 2-5 µM.

      • Prepare the test derivative and control compounds as 100x stocks in DMSO. A known binder should be used as a positive control.

    • Assay Plate Setup:

      • In a 96-well qPCR plate, add the components in the following order:

        • Buffer to a final volume of 20 µL.

        • 0.2 µL of 100x compound stock (final concentration typically 10-50 µM).

        • 0.2 µL of 100x SYPRO Orange stock.

        • Add protein last to a final concentration of 2 µM.

      • Controls: Include "protein + dye + DMSO" (negative control) and "protein + dye + known ligand" (positive control) wells.

    • Instrument Protocol:

      • Seal the plate and centrifuge briefly.

      • Place the plate in a Real-Time PCR instrument.

      • Set up a melt curve experiment:

        • Initial temperature: 25 °C.

        • Final temperature: 95 °C.

        • Ramp rate: 1 °C/minute.

        • Acquire fluorescence data at each interval.

    • Data Analysis & Validation:

      • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

      • A ΔTm > 2 °C compared to the DMSO control is typically considered a significant shift and validates direct binding. The positive control must show a shift in its expected range for the assay to be valid.

  • Causality & Rationale: For many targets, especially within the CNS, a compound is useless if it cannot reach its site of action. Novelty can be established by demonstrating a superior ability to cross biological membranes, predicting better oral absorption or blood-brain barrier penetration. The PAMPA assay provides a high-throughput, cell-free method to predict passive diffusion, a key component of bioavailability.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the lipid (e.g., 10 mg/mL lecithin in dodecane).

      • Prepare the test derivative and high/low permeability control compounds (e.g., propranolol and furosemide) at 10 mM in DMSO.

      • Prepare the donor solution (compound diluted to 100 µM in pH 5.0 buffer) and acceptor solution (pH 7.4 buffer).

    • Assay Plate Setup:

      • Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

      • Coating: Add 5 µL of the lipid solution to each well of the filter plate's membrane and allow it to impregnate for 5 minutes.

      • Acceptor: Add 300 µL of the pH 7.4 acceptor buffer to each well of the acceptor plate.

      • Donor: Carefully add 200 µL of the donor solution (containing the test compound) to each well of the coated filter plate.

    • Incubation & Sampling:

      • Assemble the "sandwich" by placing the filter plate onto the acceptor plate.

      • Incubate at room temperature for 4-5 hours with gentle shaking.

      • After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells for analysis.

    • Data Analysis & Validation:

      • Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

      • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where A is the filter area, t is incubation time, V is volume, and C is concentration.

      • Validation: The assay is valid if the high permeability control shows Pe > 10 x 10⁻⁶ cm/s and the low permeability control shows Pe < 1 x 10⁻⁶ cm/s. A novel compound with significantly higher Pe than its comparators has a clear advantage.

Conclusion: A Synthesis of Novelty

Assessing the novelty of a this compound derivative is a multifactorial process. True innovation is rarely the result of a single breakthrough parameter but rather a compelling combination of improvements. A derivative may be considered novel if it:

  • Engages a New Target: It interacts with a biological target not previously associated with this scaffold.

  • Exhibits a New Mechanism: It modulates a known target through a different mechanism (e.g., allosteric vs. competitive).

  • Possesses a Superior Pharmacological Profile: It demonstrates a significantly improved balance of potency, selectivity, and safety compared to existing molecules.

  • Features a "Best-in-Class" Pharmacokinetic Profile: It has markedly better absorption, distribution, metabolism, and excretion (ADME) properties that translate to a more viable clinical candidate.

By employing a logical, evidence-based framework that combines rational comparison with robust, self-validating experimental protocols, researchers can effectively distinguish truly innovative compounds from incremental variations, thereby focusing resources on the derivatives with the greatest potential to become next-generation therapeutics.

References

  • Ghelardini, C., et al. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(9), 1965-1969. Retrieved from [Link]

  • Javed, I., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1945-1967. Retrieved from [Link]

  • ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. Retrieved from [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • Matyjas, R., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. Retrieved from [Link]

  • ResearchGate. Bioactive ∆ 5 -2-oxopiperazines currently under the drug. Retrieved from [Link]

  • Pharmacophore. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)). Retrieved from [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • Kumar, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Drug Targets, 21(11), 1129-1146. Retrieved from [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]

  • Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 54(7), 5145-5150. Retrieved from [Link]

  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry, 51(19), 5915-5925. Retrieved from [Link]

  • Franchini, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • ResearchGate. Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. Retrieved from [Link]

  • Ghosh, A. K., et al. (2012). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PubMed Central. Retrieved from [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Pharmascope. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Wang, Y., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-1-piperazineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers, our focus is often on the synthesis, application, and analysis of novel compounds like 2-Oxo-1-piperazineacetic acid (CAS No. 24860-46-6). However, the life cycle of a chemical within a laboratory extends beyond its use in experimentation. Responsible management, culminating in its proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is built on the understanding that a robust disposal plan is not merely a procedural checklist but a self-validating system that protects researchers, institutions, and the environment.

Section 1: Hazard Assessment and Chemical Profile

The cornerstone of any disposal protocol is a thorough understanding of the substance's potential hazards. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

  • Inferred Health Hazards: Structurally related piperazine compounds are known to be irritants. For example, 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).[1] The parent piperazine structure is associated with causing severe skin burns, eye damage, and acting as a sensitizer.[2][3] Therefore, it is imperative to treat this compound with caution, assuming it poses similar risks.

  • Chemical Stability and Incompatibilities: The compound is generally stable under neutral and acidic conditions but is susceptible to hydroxide-catalyzed hydrolysis under basic (alkaline) conditions, which can lead to ring-opening and degradation.[4] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Causality: Co-mingling this compound with incompatible materials can lead to vigorous, exothermic, and potentially dangerous reactions. Segregation is therefore a non-negotiable safety step.

Quantitative Hazard Summary
ParameterClassification/ValueSource
GHS Hazard Class (Inferred) Acute Toxicity, Oral (Harmful)[1]
Skin Irritation[1][5]
Serious Eye Irritation[1][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[2]
Conditions to Avoid Elevated temperatures, Exposure to basic/alkaline conditions, Direct sunlight[2][4]

Section 2: The Regulatory Framework: Adherence to National Standards

All laboratory waste disposal activities in the United States are governed by federal regulations. Understanding this framework is essential for ensuring compliance.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a written Chemical Hygiene Plan (CHP).[6][7] The CHP must outline specific procedures for the safe handling, storage, and disposal of hazardous chemicals, ensuring that employee exposure is minimized.[6][8]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[9][10] A core requirement of RCRA is that the waste generator (the laboratory) must perform a "hazardous waste determination" to ascertain if a waste is regulated and how it must be disposed of.[10]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Part A: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure a complete PPE ensemble is worn. This is your primary defense against exposure.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent respiratory irritation.[7]

Part B: Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and ensure safe transport.[11]

  • Designate a Waste Stream: this compound waste should be classified as a non-halogenated organic solid waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.

  • Select a Container: Use a chemically compatible, sealable, and clearly marked waste container.[11][12] The container should be made of a material like high-density polyethylene (HDPE).

  • Aqueous Solutions: If disposing of aqueous solutions of the compound, ensure the pH is neutral. Do not attempt to neutralize highly concentrated solutions without a proper risk assessment and procedure, as this can generate heat. Small quantities of acidic or basic solutions should be neutralized before being added to an aqueous waste stream.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, disposable spatulas, paper towels from a spill) should be placed in the same solid waste container. Sharps, such as contaminated needles or broken glass, must be disposed of in a designated sharps container.[11]

Part C: Labeling and Accumulation

Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.[12]

  • Label Contents: The waste container must be labeled with the words "Hazardous Waste."

  • Identify Components: List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Mark the label with the appropriate hazard characteristics (e.g., "Irritant").

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.[12]

Part D: Final Disposal
  • Engage a Professional Vendor: Final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.[10] They have the expertise and permits to transport and process the waste in accordance with EPA and Department of Transportation (DOT) regulations.

  • Documentation: Your institution's Environmental Health & Safety (EHS) office will coordinate the waste pickup. Ensure all internal documentation and logs are completed accurately. The disposal vendor will provide a manifest that tracks the waste from your laboratory to its final destination; these records must be maintained as required by law.[12][13]

Section 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition A Waste Generation (Pure compound, solutions, contaminated labware) B Hazard Assessment (Review SDS/Chemical Profile) Treat as Irritant A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste (Non-Halogenated Organic Solid/Aqueous) C->D E Select Compatible Container (e.g., Labeled HDPE bottle) D->E F Label Container Correctly 'Hazardous Waste' Full Chemical Names Hazard Information E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Accumulation Time Limit Reached G->H I Contact Institutional EHS for Waste Pickup Request H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Complete & Retain Waste Manifest Records J->K

Caption: Decision workflow for handling this compound waste.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Murray State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

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Comprehensive Safety and Handling Guide for 2-Oxo-1-piperazineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 2-Oxo-1-piperazineacetic acid (CAS No. 24860-46-6) in a laboratory setting. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient work environment. This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the potential hazards of this compound is foundational to implementing effective safety measures. Based on data from analogous compounds, this substance should be handled as a hazardous chemical with the following potential effects:

  • Skin Irritation (H315): Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation, pain, and potential damage.

  • Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.[1]

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, our safety protocols are designed to create effective barriers and minimize the generation of airborne particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the specific laboratory operation being performed. A risk-based approach ensures a commensurate level of protection.

Recommended PPE for Common Laboratory Tasks
TaskMinimum Required PPE
Weighing and Aliquoting (Solid Form) Nitrile gloves, safety glasses with side shields, lab coat, and a NIOSH-approved N95 respirator.
Solution Preparation Nitrile gloves, chemical splash goggles, lab coat. A face shield is recommended if there is a significant splash hazard.
General Handling and Transfers Nitrile gloves, safety glasses with side shields, and a lab coat.
Spill Cleanup Chemical-resistant gloves (nitrile), chemical splash goggles, lab coat or coveralls, and a NIOSH-approved respirator (minimum N95).
In-Depth PPE Specifications
  • Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals, including weak acids and organic solvents.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[3][4] For prolonged contact or when handling concentrated solutions, consider gloves with a greater thickness (>0.11 mm).[5]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[6] When preparing solutions or in any situation with a splash risk, upgrade to chemical splash goggles. For larger volumes, a face shield worn over goggles provides an additional layer of protection.[4][6]

  • Respiratory Protection: To mitigate the inhalation of fine powders, a NIOSH-approved N95 particulate respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood.[7][8] If the material is handled in a way that generates significant dust or if the user has a pre-existing respiratory condition, a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary.[9]

  • Protective Clothing: A standard lab coat should be worn to protect street clothes and provide an additional barrier for the skin. Ensure the lab coat is fully buttoned. In the event of a large spill, disposable coveralls may be necessary.

Operational and Handling Protocols

Adherence to standardized handling procedures is critical for minimizing exposure and preventing contamination.

Handling Powdered this compound
  • Preparation: Before handling, read this guide and any available safety information thoroughly.[6] Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Ventilation: Whenever possible, handle the solid material within a certified chemical fume hood or a powder containment hood to minimize the release of dust into the laboratory environment.[4][10]

  • Weighing: Use a spatula to transfer the powder. Avoid pouring directly from the container to minimize dust generation.[10] Work on a disposable bench cover to simplify cleanup in case of a minor spill.

  • Container Management: Keep the container tightly sealed when not in use to prevent absorption of moisture and to contain the material.

  • Hygiene: After handling, remove PPE carefully and wash hands thoroughly with soap and water.[4]

Workflow for Safe Handling of Powdered Chemicals

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Hood prep_workspace->handle_weigh handle_transfer Carefully Transfer Material handle_weigh->handle_transfer handle_seal Seal Container After Use handle_transfer->handle_seal cleanup_decontaminate Decontaminate Work Surface handle_seal->cleanup_decontaminate cleanup_ppe Properly Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_dispose Dispose of Waste cleanup_wash->cleanup_dispose

Caption: Workflow for handling powdered this compound.

Spill and Emergency Procedures

In the event of a spill, a prompt and informed response is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, goggles, lab coat, respirator), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Identification: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[11][12]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[13][14] Do not dispose of this chemical down the drain or in the regular trash.

Waste Disposal Decision Treedot

G start Waste Generated (Solid, Solution, Contaminated PPE) q1 Is it contaminated with This compound? start->q1 hw_container Place in a labeled Hazardous Waste container q1->hw_container Yes non_hw Dispose as non-hazardous waste q1->non_hw No seal_store Keep container sealed. Store in Satellite Accumulation Area. hw_container->seal_store disposal_vendor Arrange for disposal via licensed waste vendor seal_store->disposal_vendor

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Oxo-1-piperazineacetic acid

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